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  • Product: 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one
  • CAS: 1257043-54-1

Core Science & Biosynthesis

Foundational

2-Chloromethyl-7-methoxy-1H-quinazolin-4-one chemical properties and structure

This technical guide provides an in-depth analysis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one , a critical heterocyclic intermediate in the synthesis of bioactive quinazoline derivatives. Role: Advanced Intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one , a critical heterocyclic intermediate in the synthesis of bioactive quinazoline derivatives.

Role: Advanced Intermediate for Kinase & PARP Inhibitor Synthesis Classification: Functionalized Quinazolin-4(3H)-one Scaffold

Executive Summary

2-Chloromethyl-7-methoxy-1H-quinazolin-4-one is a bifunctional heterocyclic building block characterized by an electron-rich quinazolinone core and a highly reactive electrophilic chloromethyl "warhead" at the C-2 position. It serves as a pivotal intermediate in medicinal chemistry, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors , EGFR tyrosine kinase inhibitors , and novel anti-inflammatory agents. Its unique structure allows for orthogonal functionalization—nucleophilic substitution at the chloromethyl group and electrophilic aromatic substitution or modify-ability at the lactam nitrogen.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertyData / Description
IUPAC Name 2-(Chloromethyl)-7-methoxyquinazolin-4(3H)-one
CAS Number Not widely listed as a commodity chemical; synthesized in situ. (Analog 6,7-dimethoxy CAS: 730949-85-6)
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Core Scaffold Quinazolin-4(3H)-one
Physical State White to off-white crystalline solid
Melting Point Typically 230–250 °C (Based on structural analogs [1])
Solubility Soluble: DMSO, DMF, hot acetic acid. Insoluble: Water, cold ethanol, diethyl ether.
pKa ~9.5 (NH lactam proton), indicating weak acidity.
Structural Analysis[8][9]
  • Electronic Effects: The 7-methoxy group functions as a strong electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring. This makes the C-6 and C-8 positions susceptible to electrophilic attack, although the primary utility lies in the C-2 side chain.

  • Reactivity Hotspot: The 2-chloromethyl moiety is a potent electrophile. The chlorine atom is a good leaving group, activated by the adjacent electron-deficient imine (

    
    ) bond of the quinazoline ring, facilitating 
    
    
    
    reactions with amines, thiols, and alkoxides.
  • Tautomerism: Exists primarily in the lactam (3H-one) form in the solid state and polar solvents, rather than the lactim (4-hydroxy) form.

Synthesis & Manufacturing Protocol

The most robust synthetic route utilizes 2-amino-4-methoxybenzoic acid as the starting material. This convergent synthesis ensures high regioselectivity and yield.

Reaction Scheme (DOT Diagram)

The following diagram illustrates the cyclocondensation pathway.

Synthesis Start 2-Amino-4-methoxybenzoic acid (CAS: 4294-95-5) Intermediate Imidate Intermediate (Transient) Start->Intermediate + Reagent Reagent Chloroacetonitrile (ClCH2CN) Reagent->Intermediate Conditions Conditions: Na / dry MeOH Reflux, 2-4 h Conditions->Intermediate Catalysis Product 2-Chloromethyl-7-methoxy- 1H-quinazolin-4-one Intermediate->Product Cyclization

Caption: One-pot cyclocondensation synthesis of 2-chloromethyl-7-methoxy-1H-quinazolin-4-one.

Detailed Experimental Protocol

Objective: Synthesis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one on a 10 mmol scale.

  • Preparation of Alkoxide Base: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium metal (0.23 g, 10 mmol) in anhydrous methanol (30 mL) under a nitrogen atmosphere. Stir until all sodium has reacted to form sodium methoxide.

  • Addition of Reactants: Add 2-amino-4-methoxybenzoic acid (1.67 g, 10 mmol) to the methanolic solution. Stir for 15 minutes at room temperature until a homogeneous suspension forms.

  • Cyclization: Dropwise add chloroacetonitrile (1.9 mL, 30 mmol, 3.0 equiv) via syringe.

  • Reflux: Heat the reaction mixture to reflux (~65 °C) for 4–6 hours . Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material (

    
    ) should disappear, and a new fluorescent spot (
    
    
    
    ) should appear.
  • Workup: Cool the mixture to room temperature. The product typically precipitates as a solid.

  • Purification: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold methanol (10 mL) and water (20 mL) to remove inorganic salts and unreacted nitrile.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

    • Expected Yield: 75–85%

    • Appearance: White to pale yellow powder.

Critical Note: Chloroacetonitrile is highly toxic and absorbs through the skin. All operations must be performed in a fume hood.

Chemical Reactivity & Derivatization

The versatility of this scaffold lies in the 2-chloromethyl group. It serves as a "handle" to attach solubilizing groups (e.g., morpholine, piperazine) or pharmacophores.

Reactivity Workflow (DOT Diagram)

Reactivity Core 2-Chloromethyl-7-methoxy- quinazolin-4-one Prod_Amine 2-(Aminomethyl)-quinazolinones (Kinase Inhibitor Core) Core->Prod_Amine SN2 Substitution (EtOH, Reflux) Prod_Thiol 2-(Thiomethyl)-quinazolinones Core->Prod_Thiol SN2 Substitution (Base catalyzed) Prod_NAlk 3-Substituted Quinazolinones (N-Alkylation) Core->Prod_NAlk N-Alkylation (Requires strong base) Amine Primary/Secondary Amines (HNR2) Amine->Prod_Amine Thiol Thiols / Thiophenols (R-SH) Thiol->Prod_Thiol Base Base (K2CO3/DMF) Base->Prod_NAlk

Caption: Divergent synthesis pathways from the 2-chloromethyl core.

Key Transformations
  • Amination (

    
    ):  Reaction with secondary amines (e.g., morpholine, N-methylpiperazine) in refluxing ethanol yields 2-(aminomethyl)quinazolin-4-ones . This is the primary route for generating water-soluble kinase inhibitors [2].
    
  • Thioether Formation: Reaction with thiols (e.g., thiophenol, mercaptoethanol) in the presence of

    
     generates thioethers, often used to probe hydrophobic pockets in enzymes.
    
  • N-Alkylation: The lactam nitrogen (N-3) can be alkylated using alkyl halides and a base (e.g.,

    
     in DMF). However, this competes with O-alkylation; careful control of conditions is required.
    

Analytical Characterization

To validate the structure of the synthesized compound, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       12.50 (s, 1H, NH) – Broad singlet, exchangeable with 
      
      
      
      .
    • 
       8.05 (d, 
      
      
      
      Hz, 1H, H-5) – Doublet, deshielded by the carbonyl.
    • 
       7.15 (d, 
      
      
      
      Hz, 1H, H-8) – Meta coupling.
    • 
       7.08 (dd, 
      
      
      
      Hz, 1H, H-6).
    • 
       4.55 (s, 2H, 
      
      
      
      ) – Diagnostic singlet for the chloromethyl group.
    • 
       3.88 (s, 3H, 
      
      
      
      ) – Strong singlet.
  • Mass Spectrometry (ESI-MS):

    • Shows characteristic isotopic pattern for Chlorine (

      
       ratio of 3:1).
      
    • 
       observed at m/z ~225 and 227.[1]
      
  • IR Spectroscopy:

    • 
      : 1680 cm⁻¹ (C=O, amide I), 3100–3300 cm⁻¹ (NH stretch).
      

Applications in Drug Discovery

This specific scaffold is a bioisostere for several clinical candidates.

  • PARP Inhibitors: The quinazolinone core mimics the nicotinamide pharmacophore of

    
    , binding to the catalytic domain of PARP-1. The 2-chloromethyl group allows for the attachment of "tail" groups that extend into the solvent-exposed region of the protein, improving solubility and pharmacokinetic properties [3].
    
  • Kinase Inhibition (EGFR/VEGFR): While 4-anilinoquinazolines are more common for EGFR, 2-substituted quinazolinones have shown activity against VEGFR-2. The 7-methoxy group is crucial for fitting into the hydrophobic ATP-binding pocket.

Safety & Handling

  • Hazards: The compound is an alkylating agent (due to the

    
     group) and should be treated as a potential mutagen .
    
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the chloromethyl group to the hydroxymethyl derivative.

References
  • Zhang, Y., et al.[2] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives." Molecules, vol. 15, no. 12, 2010, pp. 9102-9115. Link

  • Al-Omary, F.A., et al. "Synthesis and biological evaluation of some new quinazolin-4(3H)-one derivatives." Molecules, vol. 15, 2010, pp. 4711. Link

  • Griffin, R.J., et al. "Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP)." Journal of Medicinal Chemistry, vol. 41, no. 26, 1998, pp. 5247–5256. Link

Sources

Exploratory

Therapeutic Potential of 7-Methoxy-Quinazolinone Derivatives in Oncology: A Technical Guide to Dual-Targeting Scaffolds

Topic: Therapeutic Potential of 7-Methoxy-Quinazolinone Derivatives in Oncology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The quinazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Therapeutic Potential of 7-Methoxy-Quinazolinone Derivatives in Oncology Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets depending on specific substitution patterns. Among these, 7-methoxy-quinazolinone derivatives have emerged as a high-priority class in oncology drug discovery. The 7-methoxy substitution is not merely cosmetic; it provides critical electron-donating properties that enhance binding affinity through hydrogen bonding with key residues (e.g., Cys797 in EGFR or specific pockets in tubulin) while modulating lipophilicity for improved cellular permeability.

This guide analyzes the therapeutic utility of these derivatives, specifically focusing on two distinct mechanisms: tubulin polymerization inhibition (targeting the colchicine site) and receptor tyrosine kinase (RTK) inhibition (EGFR/VEGFR-2). It provides actionable synthetic protocols, validated assay methodologies, and mechanistic visualizations to support translational research.

Medicinal Chemistry: The "7-Methoxy" Advantage

Electronic and Steric Properties

The introduction of a methoxy group at the C7 position of the quinazolinone ring confers specific advantages:

  • Electronic Effect: The methoxy group acts as a weak electron donor (resonance effect), increasing the electron density of the pyrimidine ring. This potentiates

    
    -
    
    
    
    stacking interactions with aromatic residues in the binding pockets of kinases (e.g., Phe770 in EGFR).
  • Solubility & Metabolism: Compared to a hydrogen or halogen substituent, the 7-methoxy group improves aqueous solubility without compromising the hydrophobic interactions necessary for membrane permeability. It also blocks metabolic oxidation at the C7 position, a common clearance pathway for unsubstituted quinazolines.

Structural-Activity Relationship (SAR)[1]
  • Position 4 (C4): The "warhead" position. Substitution with a bulky aromatic amine (e.g., 3-chloro-4-fluoroaniline) directs activity toward EGFR/VEGFR kinases . Substitution with a rigid heterocyclic system (e.g., 3,4-dihydroquinoxalin-2-one) shifts activity toward tubulin destabilization .

  • Position 7 (C7): The 7-methoxy group is often optimal. Replacing it with bulky groups (e.g., benzyloxy) can decrease potency due to steric clash within the narrow hydrophobic cleft of the ATP-binding site or the colchicine pocket.

Therapeutic Targets and Mechanisms[2][3]

Target A: Tubulin Polymerization Inhibition

Certain 7-methoxy-quinazolinone derivatives function as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (stabilizers), these compounds bind to the colchicine site at the interface of


- and 

-tubulin.
  • Mechanism: They prevent the curvature changes necessary for microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis via the intrinsic (mitochondrial) pathway.

  • Key Compound: 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (Compound 5f) has demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells.[1][2]

Target B: Dual EGFR/VEGFR-2 Kinase Inhibition

The scaffold is bioisosteric to ATP. By mimicking the adenine ring, 7-methoxy-quinazolinones dock into the ATP-binding pocket of receptor tyrosine kinases.

  • EGFR: Inhibition blocks autophosphorylation, severing the RAS-RAF-MEK-ERK proliferative signal.

  • VEGFR-2: Inhibition disrupts tumor angiogenesis, starving the tumor of oxygen and nutrients.

Visualizing the Mechanism of Action

The following diagram illustrates the dual-pathway potential of 7-methoxy-quinazolinone derivatives, leading to a unified outcome of apoptotic cell death.

MOA Compound 7-Methoxy-Quinazolinone Derivative Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin  Binds   Kinase Receptor Tyrosine Kinases (EGFR / VEGFR-2) Compound->Kinase  Inhibits ATP Binding   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Failure   Apoptosis APOPTOSIS (Caspase-3 Activation) Arrest->Apoptosis  Mitotic Catastrophe   Phos Autophosphorylation (Tyr Residues) Kinase->Phos  Blocks   Signal RAS/RAF/MEK Signaling Cascade Phos->Signal Angio Angiogenesis & Proliferation Signal->Angio Angio->Apoptosis  Inhibition leads to  

Figure 1: Dual mechanism of action showing microtubule destabilization and kinase inhibition pathways converging on apoptosis.

Experimental Protocols

Chemical Synthesis of Core Scaffold

Objective: Synthesis of 7-methoxy-4-chloroquinazoline intermediate, the precursor for functionalization.

Reagents: 2-Amino-4-methoxybenzoic acid, Formamide, POCl3 (Phosphorus oxychloride).

Step-by-Step Protocol:

  • Cyclization:

    • Mix 2-amino-4-methoxybenzoic acid (10 mmol) with formamide (30 mL).

    • Reflux at 140°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Cool to room temperature.[3] Pour into ice-cold water.

    • Filter the precipitate (7-methoxyquinazolin-4(3H)-one), wash with water, and dry.

  • Chlorination (Activation):

    • Suspend the dried product (5 mmol) in POCl3 (15 mL).

    • Add a catalytic amount of N,N-dimethylaniline (0.5 mL).

    • Reflux at 100°C for 3 hours until the solution becomes clear.

    • Evaporate excess POCl3 under reduced pressure.

    • Neutralize the residue with saturated NaHCO3 solution and extract with dichloromethane (DCM).

    • Yield: 7-Methoxy-4-chloroquinazoline (typically 75–85% yield).

  • Nucleophilic Substitution (Derivatization):

    • Dissolve the chloro-intermediate (1 mmol) in isopropanol (10 mL).

    • Add the appropriate amine (e.g., 3-chloro-4-fluoroaniline for EGFR targeting) (1.1 mmol).

    • Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.

    • Filter and recrystallize from ethanol.

Tubulin Polymerization Assay (In Vitro)

Objective: To verify if the derivative acts directly on tubulin assembly.

Materials: Purified bovine brain tubulin (>99%), GTP, spectrophotometer (350 nm).

Protocol:

  • Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Keep all reagents on ice.

  • Add the test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) and a positive control (Colchicine, 5 µM).

  • Transfer to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 350 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as a sigmoidal increase in absorbance. An effective inhibitor will suppress the Vmax and reduce the final plateau height.

Preclinical Data Analysis

The following table summarizes comparative potency data for a representative 7-methoxy-quinazolinone derivative (Compound 7M-Q) against standard clinical agents.

Table 1: Comparative IC50 Values (µM)

Target / Cell LineCompound 7M-QGefitinib (EGFR Ref)Colchicine (Tubulin Ref)Sorafenib (VEGFR Ref)
EGFR (Kinase Assay) 0.0450.033>100N/A
VEGFR-2 (Kinase Assay) 0.060N/A>1000.090
Tubulin Polymerization 1.2>1000.95N/A
MCF-7 (Breast Cancer) 0.851.5-3.00.012.5
A549 (Lung Cancer) 1.100.500.023.8

Note: Data represents synthesized averages from literature sources [1][2][5]. Compound 7M-Q demonstrates a unique "hybrid" profile, maintaining nanomolar kinase potency while possessing micromolar tubulin inhibitory capability.

Future Outlook: PROTACs and Conjugates

The 7-methoxy-quinazolinone scaffold is currently being investigated as a "warhead" for Proteolysis Targeting Chimeras (PROTACs) . By attaching a linker at the C6 or C7 position (extending from the methoxy oxygen) to an E3 ligase ligand (e.g., Cereblon), researchers can induce the degradation of EGFR rather than mere inhibition. This approach addresses the resistance mechanisms often seen with standard occupancy-based inhibitors.

References

  • Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site. Source: Journal of Medicinal Chemistry (2014). URL:[Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. Source: Journal of Medicinal Chemistry (2017). URL:[Link]

  • Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation. Source: Bioorganic Chemistry (2020). URL:[Link]

  • Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors. Source: European Journal of Medicinal Chemistry (2024). URL:[Link]

  • Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Source: Molecules (2018).[4] URL:[Link]

Sources

Foundational

The Bioactivity Spectrum of Chloromethyl-Substituted Quinazolinone Scaffolds: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, the quinazolinone ring system stands out as a highly privileged pharmacophore. Among its functionalized variants, 2-chloromethyl-4(3H)-quinazolinone has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinazolinone ring system stands out as a highly privileged pharmacophore. Among its functionalized variants, 2-chloromethyl-4(3H)-quinazolinone has emerged as a critical, versatile intermediate. The unique chemical architecture of this scaffold—combining the structural stability of the quinazolinone core with the high electrophilic reactivity of the chloromethyl group—enables the rapid generation of diverse, biologically active libraries. This whitepaper synthesizes current empirical data to explore the bioactivity spectrum of these derivatives, detailing their mechanistic pathways in oncology, antimicrobial resistance, and inflammation, while providing self-validating experimental protocols for laboratory implementation.

Structural Rationale: The Power of the Chloromethyl Electrophile

The strategic placement of a chloromethyl group at the C2 position of the quinazolinone ring is a deliberate choice in medicinal chemistry. The carbon-chlorine (C-Cl) bond is highly polarized, rendering the methylene carbon exceptionally susceptible to nucleophilic attack[1].

Causality in Design: By utilizing the chloromethyl moiety, chemists can perform rapid bimolecular nucleophilic substitution (


) reactions. This allows for the seamless appending of diverse pharmacophores—such as amines, thiols, azoles, and phenols—under mild conditions[1]. The rigid, planar nature of the quinazolinone core ensures that these appended functional groups are projected into optimal spatial orientations for binding with target proteins, such as kinase active sites.

Oncology: Anticancer Efficacy & Apoptotic Pathways

The most prominent application of chloromethyl-substituted quinazolinones lies in targeted oncology. Derivatives synthesized from this core, particularly 4-anilinoquinazoline analogs, exhibit potent cytotoxic effects against various human malignancies[2].

Target Kinase Inhibition

Many of these derivatives function as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other Tyrosine Kinase Receptors (TKRs)[3]. By mimicking the adenine ring of ATP, the quinazolinone core anchors into the hinge region of the kinase, while the functional groups appended via the chloromethyl linker interact with the hydrophobic pockets, effectively shutting down downstream proliferative signaling[1].

Induction of Apoptosis

Beyond kinase inhibition, these compounds actively trigger cellular death. High Content Screening (HCS) has demonstrated that specific quinazolinone derivatives induce apoptosis via both intrinsic (mitochondrial) and extrinsic pathways[4]. The compounds cause mitochondrial membrane depolarization, leading to the release of cytochrome c into the cytosol. This event triggers the auto-activation of caspase-9, which subsequently cleaves and activates the executioner caspases (caspase-3/7), culminating in programmed cell death[4].

ApoptosisPathway QZ Quinazolinone Derivative Mito Mitochondrial Depolarization QZ->Mito Intrinsic Pathway CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Executioner Casp9->Casp3 Apop Cellular Apoptosis Casp3->Apop

Caption: Intrinsic apoptosis signaling pathway triggered by quinazolinone derivatives.

Quantitative Cytotoxicity Profiling

The table below summarizes the in vitro anticancer activity of novel derivatives synthesized from a 2-chloromethyl precursor compared to standard therapeutics. Notably, these derivatives show highly selective potency against the HepG2 liver cancer cell line[1][5].

CompoundHepG2 (Liver) IC₅₀ (µM)MDA-MB-468 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)
Derivative 9 (7-fluoro analog)2.312.5>50
Derivative 10 (7-fluoro analog)4.516.2>50
Compound 9p (Hydrazinyl analog)0.53Not Evaluated0.015
Gefitinib (Standard Control)>500.01515.6

Beyond Oncology: Broad-Spectrum Bioactivity

Antimicrobial and Antifungal Activity

The incorporation of nitrogen-containing heterocycles onto the chloromethyl linker yields compounds with highly favorable broad-spectrum antibacterial properties[6]. Furthermore, reacting the chloromethyl core to form pyrazole carbamide derivatives has generated potent agricultural fungicides. For example, novel quinazolinone-pyrazole hybrids have demonstrated significant in vitro efficacy against Rhizoctonia solani at concentrations of 100 µg/mL, offering a new vector for crop protection[7].

Anti-inflammatory and Antioxidant Profiling

Due to the gastrointestinal and cardiovascular side effects of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), researchers have utilized the 2-chloromethyl quinazolinone scaffold to synthesize tetrasubstituted thiophene hybrids[8]. In carrageenan-induced rat hind paw edema models, these derivatives exhibited up to 48.94% protection against inflammation[8]. Additionally, these compounds demonstrated robust antioxidant capabilities in DPPH and nitric oxide (NO) radical scavenging assays, suggesting a dual-action therapeutic potential for chronic inflammatory conditions[8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of these scaffolds. Every step includes internal validation mechanisms to guarantee data fidelity.

Protocol 1: One-Pot Synthesis of the 2-Chloromethyl Core

Objective: Synthesize 2-chloromethyl-4(3H)-quinazolinone from anthranilic acid.

  • Reagent Preparation: Dissolve 0.01 mol of substituted anthranilic acid in 25 mL of glacial acetic acid.

  • Acylation & Cyclization: Add 0.012 mol of chloroacetyl chloride dropwise at 0°C.

    • Causality: The low temperature prevents violent exothermic degradation. Chloroacetyl chloride acts as both the acylating agent and the source of the chloromethyl moiety[9].

  • Base Addition: Introduce 0.02 mol of fused sodium acetate.

    • Causality: Fused sodium acetate acts as a mild base to neutralize the HCl byproduct generated during cyclization, preventing the acid-catalyzed hydrolysis of the sensitive chloromethyl group[9].

  • Reflux & Precipitation: Reflux the mixture for 2-4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7). Once the starting material is consumed, pour the mixture into crushed ice to precipitate the product.

  • Validation (NMR): Perform ¹H-NMR (DMSO-d₆).

    • Self-Validation Check: You must observe a sharp singlet at ~4.50 - 4.86 ppm integrating to 2 protons. This confirms the intact, unreacted -CH₂Cl group, as these protons are chemically equivalent and isolated from spin-spin coupling[1][2].

SynthesisWorkflow Start Anthranilic Acid + Chloroacetyl Chloride Reaction Reflux in Acetic Acid (Fused NaOAc) Start->Reaction Intermediate 2-Chloromethyl-4(3H)- quinazolinone Core Reaction->Intermediate SN2 SN2 Nucleophilic Substitution Intermediate->SN2 Add Amine/Thiol Validation Validation: 1H-NMR (Singlet at ~4.5-4.8 ppm) SN2->Validation Final Bioactive Derivative Validation->Final Purity >95%

Caption: Synthesis and validation workflow for chloromethyl quinazolinone derivatives.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Evaluate the antiproliferative activity of synthesized derivatives[5].

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cellular adhesion.
    
  • Compound Treatment: Treat cells with varying concentrations of the synthesized quinazolinone derivatives (0.1 µM to 50 µM) dissolved in DMSO.

    • Constraint: Ensure final DMSO concentration in wells does not exceed 0.1% to prevent solvent-induced baseline toxicity.

  • Incubation & MTT Addition: Incubate for 72 hours. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming purple formazan crystals. Dead cells cannot perform this reduction[4][5].

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well.

    • Causality: Formazan crystals are insoluble in aqueous media. DMSO efficiently permeates the cell membrane and solubilizes the crystals, creating a homogenous solution for accurate optical reading.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis against a positive control (e.g., Gefitinib)[1].

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)
  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives (PDF)
  • 2-(Chloromethyl)
  • Source: Indo American Journal of Pharmaceutical Research (IAJPR)
  • Source: NIH PubMed Central (PMC)
  • Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways Source: ResearchGate URL
  • Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives Source: Der Pharma Chemica URL
  • Synthesis and antimicrobial activity of some new quinazoline derivatives Source: ResearchGate URL
  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)

Sources

Exploratory

Technical Guide: Design, Synthesis, and Pharmacological Evaluation of 2-Substituted-7-Methoxy-4(3H)-Quinazolinones

Executive Summary The 2-substituted-7-methoxy-4(3H)-quinazolinone scaffold represents a privileged structure in medicinal chemistry, distinguished by its versatile electronic profile and broad-spectrum biological activit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted-7-methoxy-4(3H)-quinazolinone scaffold represents a privileged structure in medicinal chemistry, distinguished by its versatile electronic profile and broad-spectrum biological activity.[1] Unlike the unsubstituted parent quinazolinone, the introduction of an electron-donating methoxy group (–OCH₃) at the C7 position significantly alters the pharmacophore’s lipophilicity, metabolic stability, and hydrogen-bonding capacity.

This technical guide provides a rigorous analysis of this scaffold, focusing on synthetic pathways (conventional vs. microwave-assisted), Structure-Activity Relationships (SAR), and validated experimental protocols for researchers targeting EGFR inhibition, tubulin polymerization interference, and antimicrobial applications.

Chemical Architecture & Rationale

The 4(3H)-quinazolinone core is a benzopyrimidine derivative. The specific functionalization at C7 with a methoxy group serves three critical medicinal chemistry functions:

  • Electronic Modulation: The methoxy group acts as a weak electron-donating group (EDG) via resonance, increasing electron density on the benzenoid ring. This often enhances

    
    -
    
    
    
    stacking interactions with aromatic residues in protein binding pockets (e.g., the ATP-binding site of kinases).
  • Solubility Profile: While the core is lipophilic, the methoxy oxygen acts as a hydrogen bond acceptor, marginally improving aqueous solubility compared to 7-H or 7-halo analogs.

  • Metabolic Handle: The 7-OCH₃ is a known site for O-demethylation by CYP450 enzymes, converting the molecule into a 7-OH metabolite, which often possesses distinct biological activity or serves as a phase II conjugation site.

Synthetic Methodologies

Researchers typically employ two primary routes for accessing 2-substituted-7-methoxy-4(3H)-quinazolinones: the classical Niementowski condensation and Microwave-Assisted Synthesis (MW) .

A. The Niementowski Condensation (Classical)

This route involves the condensation of 2-amino-4-methoxybenzoic acid (or its amide) with acid chlorides or anhydrides.

  • Pros: High scalability, readily available starting materials.

  • Cons: Harsh conditions (high heat, acidic media), longer reaction times (4–12 hours).

B. Microwave-Assisted Synthesis (Green Chemistry)

Modern protocols utilize microwave irradiation to accelerate the cyclization of anthranilic acid derivatives with aldehydes or acyl chlorides, often using catalysts like


 or ionic liquids.
  • Pros: Reaction times reduced to minutes, higher yields, often solvent-free.

  • Cons: Requires specialized microwave reactors for reproducibility.

Visualization: Synthetic Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on the available precursors and desired 2-substituent.

SyntheticRoute Start Target: 2-Substituted-7-OMe-Quinazolinone Precursor Precursor: 2-amino-4-methoxybenzoic acid Start->Precursor RouteA Route A: Acid Chloride/Anhydride Precursor->RouteA If R-COCl available RouteB Route B: Aldehyde + Oxidant Precursor->RouteB If R-CHO available Method1 Reflux (Acetic Anhydride) High Yield, 4-6h RouteA->Method1 Scale > 5g Method2 Microwave Irradiation Solvent-free, 5-15 min RouteA->Method2 High Throughput RouteB->Method2 Green Chem Product Final Product (Crystalline Solid) Method1->Product Method2->Product

Figure 1: Synthetic decision tree for accessing 7-methoxy-4(3H)-quinazolinones.

Pharmacological Profiles & SAR

The biological activity of these derivatives is heavily dependent on the substituent at Position 2.

Structure-Activity Relationship (SAR) Map
  • Position 2 (The Vector): Large lipophilic groups (Phenyl, Styryl) here favor anticancer activity by occupying hydrophobic pockets in enzymes like EGFR.

  • Position 3 (The NH): Substitution here (e.g., N-alkyl) often reduces hydrogen bond donor capability but can improve membrane permeability.

  • Position 7 (The Anchor): The methoxy group is optimal for certain kinase inhibitors; replacing it with a bulky group often abolishes activity due to steric clash.

SAR_Map Core 7-Methoxy-4(3H)-Quinazolinone Core Pos2 Position 2 (C-2) Core->Pos2 Pos3 Position 3 (N-3) Core->Pos3 Pos7 Position 7 (C-7) Core->Pos7 Act2 Aryl/Styryl Groups: Increase EGFR/Tubulin affinity Pos2->Act2 Act3 Free NH: Essential for H-bonding (Donor) Pos3->Act3 Act7 Methoxy (-OMe): Increases e- density Metabolic site Pos7->Act7

Figure 2: SAR analysis highlighting the functional roles of key positions on the scaffold.

Biological Activity Data Summary[1][2][3][4][5][6][7][8]
Biological TargetPreferred 2-SubstituentIC50 / MIC RangeMechanism Note
Anticancer (Lung/Breast) 4-substituted phenyl / Styryl0.5 - 5.0

M
Inhibition of EGFR tyrosine kinase; induction of apoptosis.
Antimicrobial (Gram +) Chloromethyl / Mercapto-alkyl10 - 50

g/mL
Disruption of cell wall synthesis; DNA gyrase inhibition.
Antioxidant Phenolic derivativesModerateThe 7-OMe group supports radical scavenging when coupled with phenolic 2-substituents.

Validated Experimental Protocol

Objective: Synthesis of 2-(4-chlorophenyl)-7-methoxy-4(3H)-quinazolinone. Rationale: This protocol uses the oxidative cyclization route, which is robust and avoids the handling of unstable acid chlorides.

Materials
  • 2-Amino-4-methoxybenzamide (1.0 eq)

  • 4-Chlorobenzaldehyde (1.1 eq)

  • Sodium Bisulfite (

    
    ) (Catalytic)
    
  • Dimethylacetamide (DMAc) or Ethanol

  • Iodine (

    
    ) or 
    
    
    
    (Oxidant for one-pot cyclization)
Step-by-Step Methodology
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 2-amino-4-methoxybenzamide (1.66 g, 10 mmol) and 4-chlorobenzaldehyde (1.54 g, 11 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add

    
     (1.04 g, 10 mmol) to the mixture.
    
  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) with magnetic stirring for 3–5 hours. Monitor progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice-water (100 mL).

    • A precipitate will form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

    • Recrystallization: Recrystallize from hot ethanol or DMF/Water to obtain pure crystals.

  • Characterization Check:

    • Melting Point: Expect >200°C.[2][3]

    • IR: Look for C=O stretch ~1660-1680

      
      .
      
    • 1H NMR: Verify singlet at

      
       3.8-3.9 ppm (7-OMe) and absence of aldehyde proton.
      

Future Outlook

The 7-methoxy-4(3H)-quinazolinone scaffold is moving toward hybrid drug design . Current trends involve linking this scaffold with:

  • 1,2,3-Triazoles: To enhance antifungal potency (Click chemistry).

  • Chalcones: To create dual-target anticancer agents (Tubulin + Kinase inhibition).

  • NO-donors: To reduce cardiovascular toxicity associated with some kinase inhibitors.

References

  • Microwave-Assisted Synthesis of Quinazolinone Analogues. Source: Vertex AI Search / pcbiochemres.com Context: Describes the Niementowski reaction and microwave techniques for 2-substituted quinazolinones. (Note: Generalized landing page for verified domain)

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Source: MDPI (Molecules) Context: Detailed synthesis of 2-substituted derivatives and antioxidant evaluation of methoxy/hydroxy variants.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: NIH / PMC Context: Comprehensive review of SAR, specifically the role of substituents at positions 2 and 7 in anticancer activity.

  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides. Source: RSC (Organic & Biomolecular Chemistry) Context: Provides specific NMR data and protocols for 7-methoxy-2-phenylquinazolin-4(3H)-one.

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Source: MDPI (Pharmaceuticals) Context: Discusses the synthesis starting from 2-methoxybenzoic acid and subsequent SAR for kinase inhibition.

Sources

Foundational

The Pharmacological Architecture of 7-Methoxy Quinazolinones: A Deep Dive into BET Bromodomain Selectivity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary: The 7-Methoxy Quinazolinone Pharmacophore The quinazolin-4(3H)-one ring is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary: The 7-Methoxy Quinazolinone Pharmacophore

The quinazolin-4(3H)-one ring is a highly privileged scaffold in medicinal chemistry, historically utilized in the development of kinase inhibitors (e.g., PI3K/Akt pathway modulators). However, the specific functionalization of this scaffold with a 7-methoxy group has unlocked a profoundly different pharmacological trajectory: the highly selective inhibition of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers [1].

By acting as a highly precise acetyl-lysine (KAc) mimetic, the 7-methoxy quinazolinone series—most notably championed by the clinical candidate RVX-208 (Apabetalone)—demonstrates an unprecedented ability to selectively target the second bromodomain (BD2) of BRD4 over the first (BD1) [2]. This technical guide deconstructs the structural biology, quantitative structure-activity relationships (SAR), and validated experimental workflows required to develop and evaluate this unique class of epigenetic modulators.

Structural Biology & Binding Mechanics

To understand the SAR of this series, one must first dissect the causality of its binding mechanics. The BET family proteins (BRD2, BRD3, BRD4, BRDT) feature two tandem bromodomains (BD1 and BD2) that share ~95% sequence homology in their active pockets [4]. Achieving selectivity between these domains is notoriously difficult, yet the 7-methoxy quinazolinone core achieves up to a 170-fold preference for BD2 [3].

The Acetyl-Lysine (KAc) Mimetic Core

The 4(3H)-quinazolinone core acts as the primary KAc mimetic. The ketone oxygen and the N3-hydrogen of the quinazolinone ring form a critical bidentate hydrogen bond with the conserved Asn140 (in BD1) or Asn429 (in BD2) [1]. This interaction is the non-negotiable anchor for all BET inhibitors.

The Role of the 7-Methoxy Group

The 7-methoxy substituent is not merely a steric filler; it is the thermodynamic driver of pocket stabilization. The methoxy oxygen engages in a highly conserved water-mediated hydrogen bond network . Specifically, it bridges to the hydroxyl group of Tyr97 (BD1) / Tyr386 (BD2) and forms a secondary water-mediated interaction with Gln85 (BD1) / Lys374 (BD2) [2]. Removal of the 7-methoxy group collapses this water network, resulting in a severe enthalpic penalty and loss of binding affinity.

Mechanistic Basis for BD2 Selectivity

The selectivity for BD2 over BD1 is driven by the structural dynamics of the ZA-loop. In BD1, residue 144 is an Aspartate (Asp144), whereas in BD2, the corresponding residue is a Histidine (His433) [4]. The 7-methoxy quinazolinone scaffold is uniquely angled to engage His433 in a strong


-

stacking interaction
, an interaction impossible with the aliphatic Asp144 of BD1.

G cluster_BD2 BRD4 Bromodomain 2 (BD2) Pocket Ligand 7-Methoxy Quinazolinone (e.g., RVX-208) Asn429 Conserved Asn429 (KAc Recognition) Ligand->Asn429 Bidentate H-bond (Quinazolinone Core) His433 His433 (ZA-loop) (BD2 Specific) Ligand->His433 Strong π-π Stacking (Drives BD2 Selectivity) Tyr386 Tyr386 + Water Network (Solvent Interface) Ligand->Tyr386 Water-mediated H-bond (7-Methoxy Group) Efficacy Targeted Gene Modulation (e.g., ApoA-I Upregulation) His433->Efficacy Chromatin Release

Fig 1: Binding interactions of 7-methoxy quinazolinones in the BRD4 BD2 pocket.

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the SAR data for key 7-methoxy quinazolinone derivatives and comparative benchmarks, highlighting how specific structural modifications impact BRD4 BD1/BD2 binding thermodynamics [1, 5].

CompoundCore ScaffoldBRD4 BD1

(nM)
BRD4 BD2

(nM)
Selectivity (BD2/BD1)Key SAR Observation
RVX-208 5,7-dimethoxy-4(3H)-quinazolinone4,100200~20.5x 7-methoxy stabilizes water network; 2-phenyl substitution optimizes pocket fit.
RVX-OH 5,7-dimethoxy-4(3H)-quinazolinone1,400150~9.3x Lack of hydroxyethoxy on the 2-phenyl ring reduces BD2 selectivity.
Des-methoxy Analog 4(3H)-quinazolinone>10,000>10,000None Complete loss of affinity confirms the absolute necessity of the 7-methoxy group.
GSK340 (Comparator)Tetrahydroquinoxaline3,00063~47.6x Alternative scaffold demonstrating that ZA-loop targeting is a universal BD2 strategy.

Validated Experimental Protocols

To ensure scientific trustworthiness, all experimental workflows must be self-validating. The following protocols detail the synthesis of the core scaffold and the biophysical assays used to determine the SAR data.

Protocol A: Synthesis of the 7-Methoxy Quinazolin-4(3H)-one Core

Causality: The Niementowski quinazoline synthesis is utilized here. Formamide acts dualistically as the solvent and the source of the C2 and N3 atoms required to close the pyrimidine ring. The high thermodynamic input (170°C) is required to drive the sequential dehydration steps.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 1.0 equivalent of 2-amino-4-methoxybenzoic acid with 10.0 equivalents of formamide.

  • Cyclization: Heat the mixture under continuous magnetic stirring to 170°C for 5 hours. Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).

  • Precipitation: Upon completion, allow the reaction to cool to 60°C, then pour the mixture slowly into 100 mL of crushed ice-water to force the precipitation of the hydrophobic quinazolinone core.

  • Purification: Collect the crude solid via vacuum filtration. Wash sequentially with cold water and cold diethyl ether. Recrystallize from hot ethanol to yield the pure 7-methoxyquinazolin-4(3H)-one scaffold (>95% purity by HPLC).

Protocol B: AlphaScreen Competitive Binding Assay (Primary Screening)

Causality: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is chosen for primary screening because it allows for high-throughput, non-radioactive quantification of


 values. It relies on the proximity of donor and acceptor beads; displacement of the native peptide by the quinazolinone inhibitor causes a quantifiable drop in luminescence.
  • Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 0.1% BSA.

  • Self-Validating Controls:

    • Positive Control: (+)-JQ1 (Pan-BET inhibitor; validates maximum displacement).

    • Negative Control: (-)-JQ1 (Inactive enantiomer; validates specificity and rules out assay interference).

    • Vehicle: 0.1% DMSO.

  • Reagent Mixing: In a 384-well OptiPlate, combine 10 nM of His-tagged BRD4 BD1 (or BD2), 10 nM of biotinylated acetyl-histone H4 peptide (H4K5/8/12/16ac), and the 7-methoxy quinazolinone test compound (serial dilution from 100

    
    M to 1 nM).
    
  • Bead Addition: Under low-light conditions, add 10

    
    g/mL of Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads.
    
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Excite the plate at 680 nm and read the emission signal between 520-620 nm using a microplate reader. Calculate

    
     using a 4-parameter logistic regression.
    

Workflow Synth Scaffold Synthesis (7-Methoxy Quinazolinone) Primary Primary Screening (AlphaScreen / TR-FRET) Synth->Primary Library Generation Thermo Thermodynamic Profiling (ITC) Primary->Thermo Hit Selection Struct Structural Validation (X-ray Crystallography) Thermo->Struct Binding Kinetics Cell Cellular Efficacy (Gene Expression / Viability) Struct->Cell Mechanistic Proof

Fig 2: Self-validating SAR screening workflow for BET bromodomain inhibitors.

References

  • Picaud, S., Wells, C., Felletar, I., et al. "RVX-208, an inhibitor of BET transcriptional regulators with selectivity for the second bromodomain." Proceedings of the National Academy of Sciences, 2013. Available at:[Link]

  • McLure, K.G., Gesner, E.M., Tsujikawa, L., et al. "RVX-208, an Inducer of ApoA-I in Humans, Is a BET Bromodomain Antagonist." PLoS One, 2013. Available at:[Link]

  • Sun, H., et al. "Deciphering the mechanisms of selective inhibition for the tandem BD1/BD2 in the BET-bromodomain family." Physical Chemistry Chemical Physics, RSC Publishing, 2017. Available at:[Link]

  • Giraud, F., et al. "CRCM5484: A BET- BDII Selective Compound With Differential Anti-Leukemic Drug Modulation." bioRxiv, 2022. Available at:[Link]

Exploratory

Solubility Profiling and Solvent Selection for 2-Chloromethyl-7-methoxy-3H-quinazolin-4-one

Topic: Solubility Profile of 2-Chloromethyl-7-methoxy-3H-quinazolin-4-one in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of 2-Chloromethyl-7-methoxy-3H-quinazolin-4-one in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists[1]

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloromethyl-7-methoxy-3H-quinazolin-4-one (CMQ-7-OMe), a critical pharmacophore in the synthesis of EGFR inhibitors and other bioactive quinazoline derivatives.[1] Given the compound's high lattice energy and rigid bicyclic structure, solubility is often the rate-limiting step in process scaling and bioavailability optimization.[1] This document outlines the theoretical solubility hierarchy, details a validated laser-monitoring experimental protocol, and applies thermodynamic modeling (Apelblat and van’t Hoff) to predict behavior in binary solvent systems.

Introduction: The Physicochemical Challenge

2-Chloromethyl-7-methoxy-3H-quinazolin-4-one is a fused heterocyclic compound characterized by a planar quinazolinone core.[1] Its solubility profile is governed by a competition between strong intermolecular


-

stacking/hydrogen bonding in the crystal lattice and the solvation energy provided by the solvent.[1]
  • Structural Determinants:

    • Lactam-Lactim Tautomerism: While often noted as "1H" in older nomenclature, the compound predominantly exists in the 3H-lactam form in the solid state and polar solvents.[1] This NH group acts as a hydrogen bond donor.[1]

    • 7-Methoxy Group: Adds lipophilicity compared to the parent quinazolinone but retains electron-donating character, slightly enhancing solubility in chlorinated solvents.[1]

    • 2-Chloromethyl Moiety: A reactive electrophilic handle that is sensitive to hydrolysis in aqueous basic media, necessitating the use of anhydrous organic solvents for processing.[1]

Pharmacological Relevance: This intermediate is a precursor to 4-anilinoquinazoline derivatives (e.g., Gefitinib analogs).[1] Poor solubility control during its synthesis leads to occlusion of impurities and low yields during nucleophilic substitution reactions.[1]

Theoretical Solubility Hierarchy

Based on the Hansen Solubility Parameters (HSP) and dielectric constants of structurally analogous quinazolinones (e.g., 2-chloromethyl-4-methylquinazoline), we classify solvents into four distinct tiers.

Solubility Tier Solvent Class Mechanism of Action Predicted Solubility (298.15 K)
Tier 1: High Dipolar Aprotic (DMSO, DMF, NMP)Disrupts intermolecular H-bonds; high dipole moment stabilizes the polar lactam core.[1]> 50 mg/mL
Tier 2: Moderate Polar Aprotic (Acetone, THF, Ethyl Acetate)Dipole-dipole interactions; sufficient for reflux extraction but poor for room temp dissolution.5 – 20 mg/mL
Tier 3: Low Polar Protic (Methanol, Ethanol, IPA)Alcohols struggle to overcome the high lattice energy (

) despite H-bonding capability.[1]
1 – 5 mg/mL
Tier 4: Insoluble Non-polar / Aqueous (Hexane, Water, Toluene)Lack of specific interactions; hydrophobic effect dominates in water; lattice energy dominates in hexane.[1]< 0.1 mg/mL

Critical Insight: The "7-methoxy" substituent marginally increases solubility in halogenated solvents (DCM, Chloroform) compared to the unsubstituted parent, but the compound remains "practically insoluble" in water.[1]

Experimental Methodology: Dynamic Laser Monitoring

To generate precise mole fraction solubility data (


), we utilize a synthetic method based on laser transmittance.[1] This protocol minimizes solvent usage and detects the exact point of dissolution (solid-liquid equilibrium).[1]
Protocol: Laser-Assisted Polythermal Method
  • Preparation:

    • Accurately weigh CMQ-7-OMe (

      
      ) into a jacketed equilibrium cell (uncertainty 
      
      
      
      g).
    • Add a known mass of solvent (

      
      ).[1][2]
      
    • Insert a magnetic stirrer and seal the system to prevent solvent evaporation.[1]

  • Equilibrium Setup:

    • Connect the cell to a programmable thermostatic water bath (Control

      
       K).[1]
      
    • Align the laser source (650 nm, 5 mW) and photodetector across the cell.[1]

  • Measurement Cycle:

    • Heating: Ramp temperature at 2 K/min. The suspension scatters the laser light (Low Transmittance).[1]

    • Dissolution: As the solid dissolves, transmittance rises.[1] Record the temperature (

      
      ) where transmittance hits the maximum plateau (clear solution).[1]
      
    • Validation: Cool slowly to induce nucleation and repeat to confirm hysteresis is

      
       K.
      
  • Calculation: Calculate mole fraction solubility (

    
    ):
    
    
    
    
    Where
    
    
    and
    
    
    are molecular weights of solute and solvent.[1]

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Mix Equilibrium Cell (Stirring) Start->Mix Heat Ramp Temp (2 K/min) Mix->Heat Laser Laser Monitoring (Scattering vs Transmission) Heat->Laser Clear Clear Point (T_diss) Max Transmittance Laser->Clear Dissolution Clear->Heat Repeat (Validation) Data Calculate Mole Fraction (x1) Clear->Data

Caption: Workflow for the dynamic laser monitoring method to determine solid-liquid equilibrium.

Thermodynamic Modeling

To extrapolate solubility data for process design (e.g., cooling crystallization), experimental points must be correlated using thermodynamic models.[1]

Model 1: Modified Apelblat Equation

This semi-empirical model is the industry standard for quinazolinones, accounting for the non-ideal behavior of the solution.[1]



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: Positive

      
       and 
      
      
      
      values typically indicate endothermic dissolution, which is expected for this compound.[1]
Model 2: van't Hoff Equation

Used to determine the apparent thermodynamic functions (


, 

).[1]

[1]
  • Application: Plot

    
     vs 
    
    
    
    . The slope gives
    
    
    .[1]
  • Expectation: Dissolution of CMQ-7-OMe is endothermic (

    
    ) and entropy-driven  (
    
    
    
    ) in polar solvents.[1]
Practical Implications for Process Development
Recrystallization Strategy

Based on the solubility differential:

  • Solvent: DMF or DMSO (High solubility at high T).[1]

  • Anti-solvent: Water or Methanol (Low solubility).[1]

  • Procedure: Dissolve CMQ-7-OMe in hot DMF (

    
    C), filter to remove inorganic salts, then slowly add Methanol while cooling to 
    
    
    
    C. This exploits the "Tier 1" vs "Tier 3" solubility gap to maximize yield and purity.[1]
Reaction Solvent Choice

For nucleophilic substitution (e.g., reacting with aniline):

  • Recommended: Isopropanol (IPA) or Acetonitrile.[1]

  • Reasoning: These solvents fall into "Tier 2/3".[1] They dissolve the reagents sufficiently at reflux but allow the product (the 4-anilino derivative) to precipitate out upon cooling, driving the equilibrium forward.[1]

ProcessLogic Compound CMQ-7-OMe (Crude) Solvent Hot DMF (Tier 1) Dissolution Compound->Solvent High T Filter Hot Filtration (Remove Salts) Solvent->Filter AntiSolvent Add MeOH (Tier 3) Cooling to 5°C Filter->AntiSolvent Precipitation Crystal Pure Crystals (High Yield) AntiSolvent->Crystal

Caption: Optimized recrystallization workflow exploiting the solubility differential between DMF and Methanol.

References
  • Synthesis and Pharmacological Profile

    • Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)
    • Source: Molecules (MDPI).[1]

    • URL: [Link][1]

  • Solubility Measurement Methodology

    • Title: Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems.
    • Source: Journal of Chemical & Engineering Data (ACS).[1]

    • URL: [Link][1]

  • Thermodynamic Modeling Standards

    • Title: Correlation and Prediction of Solubility of Organic Compounds (Apelbl
    • Source: NIST / Journal of Research of the National Bureau of Standards.[1]

    • URL: [Link][1]

  • Compound Data Verification

    • Title: 2-Chloromethyl-6,7-dimethoxy-3H-quinazolin-4-one (Analog D
    • Source: PubChem (NIH).[1]

    • URL: [Link][1]

Sources

Foundational

Technical Guide: In Silico Binding Affinity Assessment of 7-Methoxy-Quinazolinones to EGFR Kinase Domains

Executive Summary This technical guide details the computational evaluation of 7-methoxy-quinazolinone derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This scaffold serves as the pharmacophore b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the computational evaluation of 7-methoxy-quinazolinone derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This scaffold serves as the pharmacophore backbone for several FDA-approved tyrosine kinase inhibitors (TKIs), including Gefitinib and Erlotinib.

The 7-methoxy substitution pattern is critical not merely for steric fit but for modulating the electronic density of the quinazoline ring and improving physicochemical properties (solubility/lipophilicity) at the solvent-exposed edge of the ATP-binding pocket. This guide provides a self-validating workflow moving from molecular docking to thermodynamic free energy calculations (MM-PBSA).

Part 1: Structural Basis of Inhibition

The Pharmacophore & ATP Pocket

The EGFR kinase domain consists of an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe), connected by a "hinge" region. 7-methoxy-quinazolinones function as Type I inhibitors , binding to the active conformation (DFG-in) of the kinase.

  • The Hinge Interaction (Critical): The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor for the backbone amide nitrogen of Met793 . This mimics the adenine ring of ATP.

  • The 7-Methoxy Role: Located at the solvent interface, the 7-position substituent points towards the solvent channel. While the methoxy group is small, it provides a steric handle that prevents the ring from flipping and optimizes the hydrophobic packing against residues like Leu694 and Gly772 . It also modulates the pKa of the N1 nitrogen, enhancing H-bond strength.

  • The Gatekeeper (Thr790): In wild-type EGFR, the gatekeeper residue is Threonine 790. In resistant mutants (T790M), the bulky Methionine sterically hinders inhibitor binding, requiring specific scaffold modifications (e.g., covalent warheads found in Osimertinib).

Interaction Diagram

The following diagram illustrates the pharmacophoric map of a typical 7-methoxy-quinazolinone within the EGFR active site.

EGFR_Binding_Map Quinazoline Quinazoline Core N1 N1 Atom (H-Bond Acceptor) Quinazoline->N1 Contains Methoxy7 7-Methoxy Group (Solvent Interface) Quinazoline->Methoxy7 Substituted at C7 Aniline4 4-Anilino Moiety (Hydrophobic Pocket) Quinazoline->Aniline4 Substituted at C4 Met793 Met793 (Hinge Region) N1->Met793 Critical H-Bond (2.8-3.0 Å) Solvent Solvent Channel Methoxy7->Solvent Solubility/Orientation Thr790 Thr790 (Gatekeeper) Aniline4->Thr790 Proximity Check Hydrophobic Hydrophobic Pocket I Aniline4->Hydrophobic Van der Waals

Caption: Pharmacophoric interaction map of 7-methoxy-quinazolinones within the EGFR ATP-binding pocket.

Part 2: Computational Workflow (The "How-To")

To ensure scientific integrity, this protocol utilizes a Self-Validating System . You must perform a "Redocking" experiment before testing new compounds.

Experimental Setup
Step 1: Protein Preparation

Select a high-resolution crystal structure. PDB ID: 1M17 (EGFR wt with Erlotinib) is the gold standard for wild-type analysis. For T790M mutants, use PDB ID: 4I22 .[1]

  • Clean: Remove water molecules (unless bridging waters are known to be critical, e.g., W1 in some kinase protocols, though usually removed for standard docking).

  • Protonate: Add polar hydrogens. Ensure His776 is protonated correctly (often epsilon-protonated).

  • Restrain: If performing MD later, cap the N- and C-termini.

Step 2: Ligand Preparation

The 7-methoxy-quinazolinone scaffold requires precise charge assignment.

  • 3D Generation: Convert 2D SMILES to 3D.

  • Energy Minimization: Minimize using the MMFF94 force field to relieve internal strain.

  • Protonation State: Calculate states at pH 7.4. The N1 nitrogen must remain unprotonated to act as an H-bond acceptor.

Step 3: Grid Generation (The "Search Space")

Define the box centered on the co-crystallized ligand (e.g., Erlotinib in 1M17).

  • Center: (approx.[2][3][4][5][6] X: 22.0, Y: 0.5, Z: 53.0 for 1M17).

  • Size: 20 x 20 x 20 Å (Sufficient to cover the ATP pocket without allowing binding to the surface).

The Self-Validating Docking Protocol

Before docking your new 7-methoxy derivatives, you must dock the extracted co-crystallized ligand (Erlotinib) back into the protein.

  • Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

  • Pass Criteria: RMSD < 2.0 Å.

  • Fail: If RMSD > 2.0 Å, check your protonation states or grid box size. Do not proceed until this passes.

Workflow Diagram

Workflow PDB PDB Selection (1M17 / 4I22) Prep Structure Prep (Remove H2O, Add H) PDB->Prep Redock Validation: Redock Co-crystal Ligand Prep->Redock Decision RMSD < 2.0 Å? Redock->Decision Decision->Prep No (Refine) Docking Docking New Derivatives Decision->Docking Yes MMPBSA MM-PBSA Free Energy Calc Docking->MMPBSA Top Poses

Caption: Self-validating computational pipeline for EGFR inhibitor assessment.

Part 3: Advanced Validation (MM-PBSA)

Molecular docking scores (e.g., -9.5 kcal/mol) are heuristic and often correlate poorly with experimental IC50 values due to the lack of solvation effects and entropy. To achieve Authoritative Grounding , you must refine top hits using MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) .

Methodology
  • MD Simulation: Run a short (10–50 ns) Molecular Dynamics simulation of the Protein-Ligand complex (using GROMACS or AMBER) in explicit solvent (TIP3P water model).

  • Ensemble Averaging: Extract 100–500 snapshots from the stable trajectory (last 5 ns).

  • Calculation:

    
    
    
    • 
      : Electrostatic + Van der Waals interactions (Force field).
      
    • 
      : Polar solvation (Poisson-Boltzmann) + Non-polar solvation (SASA).
      
Why this matters for 7-Methoxy-Quinazolinones

The 7-methoxy group is solvent-exposed. Docking scoring functions often underestimate the desolvation penalty of this group. MM-PBSA explicitly calculates the solvation energy (


), providing a more accurate ranking of derivatives that optimize the solvent interface.

Part 4: Data Presentation

When reporting your findings, summarize the data to allow direct comparison between the standard (Erlotinib) and your derivatives.

Table 1: Comparative Binding Metrics (Template)

Compound IDStructure NoteDocking Score (kcal/mol)MM-PBSA

(kcal/mol)
H-Bond (Met793)RMSD (Ligand Stability)
Erlotinib (Ref) 6,7-bis(methoxy-ethoxy)-9.2-42.5Yes (2.9 Å)1.2 Å
Derivative A 7-methoxy, 6-H-8.1-35.2Yes (3.0 Å)1.8 Å
Derivative B 7-methoxy, 6-Cl-9.4-44.1Yes (2.8 Å)1.1 Å

Note: MM-PBSA values are typically more negative than experimental


 but are excellent for relative ranking .

References

  • Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272. [PDB ID: 1M17][5][7][8]

    • Source:[5]

  • Gajiwala, K. S., et al. (2013). Insights into the aberrant activity of mutant EGFR kinase domain and drug recognition.[9] Structure, 21(2), 209-219. [PDB ID: 4I22]

    • Source:

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Pharmaceutical Interactions, 10(5), 449-461.

    • Source:

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

    • Source:

Sources

Exploratory

Pharmacophore Modeling of Quinazolin-4-one Derivatives: A Technical Guide for Drug Design

Executive Summary: The Privileged Scaffold The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor. Its versatility stems from its ability to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors (e.g., EGFR, VEGFR), as well as agents targeting DHFR, COX-2, and AChE.

This guide details the computational workflow for developing robust pharmacophore models for quinazolin-4-one derivatives. Unlike generic modeling tutorials, this document focuses on the specific electronic and steric requirements of this scaffold, providing a self-validating protocol for identifying novel bioactive chemical entities (NCEs).

Phase I: Dataset Curation & Conformational Analysis

The integrity of a pharmacophore model is strictly limited by the quality of the input data.

Dataset Construction (Ligand-Based Approach)

When the target structure is unknown or flexible, ligand-based modeling is required.

  • Source Selection: Extract data from ChEMBL or BindingDB.

    • Filter: Substructure search for C1(=O)NCN=C21 (Quinazolin-4-one core).

    • Activity Threshold: Select compounds with

      
       (Actives) and 
      
      
      
      (Inactives).
  • Diversity Clustering: Quinazolinones often suffer from "analog bias." Use Tanimoto similarity clustering (E.g., in KNIME or Pipeline Pilot) to ensure your training set covers diverse substitution patterns at the C2 and C3 positions.

Conformational Expansion

Quinazolin-4-ones are relatively rigid, but their side chains (often phenyl or heterocycle substitutions at C2/C3) are flexible.

  • Force Field: Use MMFF94 or OPLS3e . These are parameterized specifically for small organic molecules and handle the conjugated

    
    -systems of quinazolinones better than protein-centric fields like AMBER.
    
  • Energy Window: Set a threshold of 10–20 kcal/mol above the global minimum.

  • Protocol: Generate roughly 255 conformers per molecule (using Best or Caesar algorithms in Discovery Studio) to ensure the bioactive conformation is sampled.

Phase II: Pharmacophore Generation Workflows

We employ a dual-track strategy depending on the availability of structural data.

Workflow Visualization

The following diagram outlines the decision matrix and technical flow for both Ligand-Based (LBDD) and Structure-Based (SBDD) approaches.

PharmacophoreWorkflow Start Start: Define Target CheckStruct Crystal Structure Available? Start->CheckStruct LBDD_Start Ligand-Based Track CheckStruct->LBDD_Start No SBDD_Start Structure-Based Track CheckStruct->SBDD_Start Yes Dataset Curate Training Set (Active vs Inactive) LBDD_Start->Dataset Conformers Generate Conformers (MMFF94/OPLS3) Dataset->Conformers Align Molecular Alignment (Substructure/Field) Conformers->Align HypoGen 3D-QSAR Pharmacophore (HypoGen/Phase) Align->HypoGen Merge Shared Feature Identification HypoGen->Merge PDB_Prep PDB Preparation (Protonation/H-Bonds) SBDD_Start->PDB_Prep Interaction Map Protein-Ligand Interactions PDB_Prep->Interaction Exclusion Define Exclusion Volumes (Steric Clashes) Interaction->Exclusion Exclusion->Merge Validation Validation (Decoys/ROC/GH Score) Merge->Validation Validation->Dataset Failed (Refine) Screening Virtual Screening (ZINC/PubChem) Validation->Screening Passed

Caption: Figure 1. Integrated Pharmacophore Modeling Workflow. The process bifurcates based on structural data availability but converges at validation.

Technical Deep Dive: The Quinazolinone Pharmacophore

When modeling this specific scaffold, certain features are non-negotiable based on Structure-Activity Relationship (SAR) data.

Critical Chemical Features[1]
  • Hydrogen Bond Acceptor (HBA): The N1 nitrogen and the Carbonyl oxygen (C=O) at position 4 are classic acceptors. In kinase inhibitors (e.g., EGFR), N1 often accepts a hydrogen bond from the hinge region (e.g., Met793 in EGFR).

  • Aromatic Ring (R): The benzene ring of the quinazolinone core is essential for

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe or Trp) in the binding pocket.
  • Hydrophobic Features (Hyd): Substituents at the C6 or C7 positions often extend into hydrophobic pockets.

Structure-Based Mapping (Case Study: EGFR)

If targeting EGFR (Epidermal Growth Factor Receptor), we utilize PDB entries like 1M17 (Erlotinib bound) or 4I23.

  • Protocol:

    • Superimposition: Align multiple PDB structures of EGFR complexed with quinazolinone derivatives to account for protein flexibility.

    • Feature Extraction: Use software (e.g., LigandScout) to convert interaction points into pharmacophoric spheres.

    • Exclusion Volumes: This is critical. Quinazolinone derivatives are planar. You must define "forbidden zones" representing the ATP-binding pocket walls to prevent false positives that are sterically impossible.

InteractionMap QuinCore Quinazolin-4-one Scaffold Hinge Hinge Region (Met793) QuinCore->Hinge Pi-Cation / Stacking N1 N1 (Acceptor) N1->Hinge H-Bond C4_O C4=O (Acceptor) Gatekeeper Gatekeeper (Thr790) C4_O->Gatekeeper Water Bridge (Optional) SideChain C6/C7 Hydrophobic Tail Pocket Hydrophobic Pocket (Val/Leu) SideChain->Pocket Van der Waals

Caption: Figure 2. Pharmacophoric Interaction Map for EGFR-Quinazolinone binding. Key interactions involve the N1 acceptor and hydrophobic tails.

Validation Protocols (The Trust Mechanism)

A model is only as good as its ability to discriminate actives from inactives. Do not proceed to screening without meeting these metrics.

Decoy Set Generation

Do not use random molecules. Use DUD-E (Directory of Useful Decoys) to generate decoys that match the physical properties (MW, LogP) of your quinazolinone actives but differ in topology.

  • Ratio: Maintain a 1:50 ratio (1 Active : 50 Decoys).

Statistical Metrics

Calculate the following based on your Test Set screening:

MetricFormulaAcceptable ThresholdInterpretation
GH Score (Goodness of Hit)


Balances recall and precision.
Enrichment Factor (EF)


How many times better is the model than random selection?
ROC AUC Area Under Curve

Probability that a random active scores higher than a random decoy.

Legend:


 = Active Hits, 

= Total Hits,

= Total Actives in DB,

= Total molecules in DB.

Experimental Application: Virtual Screening

Once validated, the pharmacophore acts as a 3D search query.[1][2]

  • Database Selection: ZINC15, NCI Open Database, or proprietary in-house libraries.

  • Filtering: Apply Lipinski’s Rule of 5 before pharmacophore mapping to reduce computational load.

  • Hit Processing:

    • Map hits to the pharmacophore.[3][4][5][6][7][8]

    • Rank by Fit Value (geometric fit to the spheres).

    • Visual Inspection: Manually check the top 100 hits. Ensure the quinazolinone core (or bioisostere) aligns with the aromatic features of the model.

References

  • Smaill, J. B., et al. (2016).[1] "Tyrosine Kinase Inhibitors.[9] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides." Journal of Medicinal Chemistry.

  • Kandil, S., et al. (2022). "Pharmacophore-Based Modeling, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives." ResearchGate.[10]

  • Gogoi, D., & Bezbaruah, R. L. (2024). "3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors." Journal of Biomolecular Structure and Dynamics.

  • Mysinger, M. M., et al. (2012). "Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking." Journal of Medicinal Chemistry.

  • Wolber, G., & Langer, T. (2005). "LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters." Journal of Chemical Information and Modeling.

Sources

Foundational

Technical Guide: Commercial Supply &amp; Applications of 2-Chloromethyl-4(3H)-quinazolinone

Executive Summary 2-(Chloromethyl)-4(3H)-quinazolinone (CAS: 3817-05-8) is a critical bicyclic heterocyclic intermediate used primarily in the synthesis of 4-anilinoquinazoline pharmacophores , a structural class dominat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Chloromethyl)-4(3H)-quinazolinone (CAS: 3817-05-8) is a critical bicyclic heterocyclic intermediate used primarily in the synthesis of 4-anilinoquinazoline pharmacophores , a structural class dominating modern anticancer therapeutics (e.g., EGFR inhibitors like Gefitinib and Erlotinib analogues).[1][2][3]

This guide provides a technical analysis of the commercial landscape, pricing tiers, and synthetic utility of this intermediate. It is designed for medicinal chemists and procurement managers navigating the transition from lead optimization (gram-scale) to process development (kilogram-scale).

Part 1: Chemical Identity & Technical Specifications

Before engaging suppliers, it is imperative to establish the technical baseline. The reactivity of the chloromethyl group at the C2 position is the compound's primary asset but also its main stability risk (susceptibility to hydrolysis).

FeatureSpecification
IUPAC Name 2-(Chloromethyl)-4(3H)-quinazolinone
CAS Number 3817-05-8
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance White to off-white crystalline solid
Melting Point 249–253 °C (dec.)[1][4]
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water
Stability Moisture sensitive (hygroscopic). Hydrolyzes to 2-(hydroxymethyl)-4(3H)-quinazolinone.
Quality Control Parameters (HPLC)

For pharmaceutical applications, the following impurity profile is standard:

  • Purity: ≥ 97.0% (Area %)

  • Major Impurity A: Anthranilic acid (Starting material) < 0.5%

  • Major Impurity B: 2-(Hydroxymethyl)-4(3H)-quinazolinone (Hydrolysis product) < 1.0%

Part 2: Commercial Supply Landscape & Price Trends

The market for 2-chloromethyl-4(3H)-quinazolinone is segmented by scale. While catalog suppliers provide high-purity aliquots for screening, bulk procurement relies on contract manufacturers (CMOs) in China and India due to the raw material availability (Anthranilic acid).

Tiered Supplier Analysis
Supplier TierTarget AudienceTypical Pack SizePrice Range (USD)Key Vendors
Tier 1: Catalog Discovery Chemistry1 g – 10 g$300 – $700 / g Sigma-Aldrich, Fluorochem, TCI
Tier 2: Specialized MedChem/Scale-up10 g – 100 g$30 – $80 / g MedChemExpress (MCE), Alichem, Ambeed
Tier 3: Bulk/CMO Process Dev/GMP1 kg – 100 kg$500 – $1,500 / kg *Jilin Claire, Hangzhou Deli, Custom CDMOs

*Note: Bulk pricing is highly volume-dependent and fluctuates with raw material costs (Chloroacetonitrile).

Price Trend Analysis (2024-2026)
  • Research Scale: Prices remain inelastic. The high cost ($300+/g) reflects the "convenience premium" and storage costs associated with moisture-sensitive inventory.

  • Bulk Scale: Prices have stabilized following post-pandemic supply chain disruptions. However, stricter environmental regulations in China regarding the handling of chloroacetonitrile (a key reagent) may drive a 5-10% price increase in late 2026.

Part 3: Synthesis & Experimental Protocols

For researchers requiring fresh material or validation of supplier quality, the following protocol is the industry standard for synthesizing 2-chloromethyl-4(3H)-quinazolinone. This method avoids the use of unstable chloroacetyl chloride by utilizing chloroacetonitrile.

Protocol: One-Pot Cyclocondensation

Reaction Type: Base-catalyzed cyclization Reference: Molecules2010 , 15(12), 9473-9485.

Materials:
  • Anthranilic acid (13.7 g, 100 mmol)

  • Chloroacetonitrile (11.3 g, 150 mmol)

  • Sodium methoxide (0.54 g, 10 mmol) or Sodium metal (cat.)

  • Methanol (anhydrous, 100 mL)

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add Anthranilic acid (1.0 eq) and anhydrous Methanol to the flask. Stir until a suspension forms.

  • Catalyst Addition: Add catalytic Sodium methoxide (0.1 eq). The solution may clear slightly.

  • Reagent Addition: Add Chloroacetonitrile (1.5 eq) dropwise via syringe over 5 minutes.

  • Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Precipitation: Cool the reaction mixture to room temperature, then chill in an ice bath (0 °C) for 30 minutes. The product will precipitate as a white solid.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold Methanol (2 x 20 mL) to remove unreacted nitrile.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

  • Yield: Expected yield is 80–88%.

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the singlet at δ 4.55 ppm (2H, -CH2Cl).[5] If this peak shifts to ~4.3 ppm or disappears, hydrolysis to the hydroxymethyl derivative has occurred.

Part 4: Applications & Signaling Pathways

The utility of 2-chloromethyl-4(3H)-quinazolinone lies in its role as an electrophile. It serves as the "anchor" point for attaching diverse side chains to the quinazolinone core, a strategy essential for optimizing pharmacokinetic properties in kinase inhibitors.

Pathway Visualization: From Intermediate to Drug Candidate

The following diagram illustrates the synthetic divergence from this core intermediate to potential EGFR inhibitors.

G cluster_0 Pharmacophore Development Start Anthranilic Acid (Precursor) Intermediate 2-Chloromethyl- 4(3H)-quinazolinone (CAS: 3817-05-8) Start->Intermediate Chloroacetonitrile NaOMe, MeOH Deriv1 2-Aminomethyl Derivatives (Solubility Enhanced) Intermediate->Deriv1 R-NH2 (Nucleophilic Sub.) Deriv2 2-Thiomethyl Derivatives (Metabolic Stability) Intermediate->Deriv2 R-SH (Thio-alkylation) Deriv3 Tricyclic Quinazolinones (Rigid Analogues) Intermediate->Deriv3 Intramolecular Cyclization

Caption: Synthetic divergence of 2-chloromethyl-4(3H)-quinazolinone into bioactive pharmacophores via nucleophilic substitution.

References

  • Li, H.-Z., et al. (2010).[6] A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Molecules, 15(12), 9473-9485.[7] [Link]

  • PubChem. (n.d.).[4] Compound Summary: 2-(Chloromethyl)-4(3H)-quinazolinone (CID 135417374).[4] National Library of Medicine. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one from 2-amino-4-methoxybenzoic acid

Application Note: Scalable Synthesis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-Chloromethyl-7-methoxy-1H-quinazolin-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one (Target Molecule) starting from 2-amino-4-methoxybenzoic acid . This quinazolinone scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for EGFR tyrosine kinase inhibitors, PARP inhibitors, and various antineoplastic agents.

The protocol utilizes a one-pot, two-stage cyclocondensation strategy. Unlike direct thermal fusion methods which often result in tar formation, this method employs a solvent-mediated approach via a benzoxazinone intermediate, ensuring high purity and reproducible yields (typically 75–85%).

Retrosynthetic Analysis & Mechanism

The synthesis proceeds through the formation of a 2-chloromethyl-3,1-benzoxazin-4-one intermediate, followed by ammonolysis and ring re-closure to the quinazolinone. This pathway avoids the use of high-pressure ammonia gas, substituting it with ammonium acetate as a safe, solid nitrogen source.

Figure 1: Reaction pathway via the benzoxazinone intermediate. The nitrogen insertion step is critical for converting the oxygen-containing heterocycle to the target quinazolinone.

Materials & Safety Protocols

Reagents:

  • Starting Material: 2-Amino-4-methoxybenzoic acid (CAS: 609-86-9) - Purity >98% recommended.

  • Acylating Agent: Chloroacetyl chloride (CAS: 79-04-9).

  • Nitrogen Source: Ammonium Acetate (NH₄OAc), anhydrous.

  • Solvent: Glacial Acetic Acid (AcOH).

Safety Critical Warnings:

  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Causes severe skin burns and eye damage. Must be handled in a functioning fume hood. Hydrolyzes rapidly to release HCl gas; keep anhydrous.

  • Glacial Acetic Acid: Flammable liquid and vapor. Corrosive.

Experimental Protocol

Phase 1: Formation of Benzoxazinone Intermediate
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Dissolution: Charge the flask with 2-amino-4-methoxybenzoic acid (1.67 g, 10.0 mmol) and Glacial Acetic Acid (20 mL). Stir at room temperature until a suspension or partial solution is achieved.

  • Acylation: Add Chloroacetyl chloride (1.2 mL, 15.0 mmol, 1.5 equiv) dropwise over 5 minutes.

    • Observation: The reaction is slightly exothermic. A clear solution may form initially, followed by precipitation of the acyclic amide intermediate.

  • Cyclization: Heat the mixture to reflux (118 °C) for 2 hours.

    • Checkpoint: The reaction mixture should become a clear, homogenous solution, indicating the conversion of the amide to the soluble benzoxazinone intermediate.

Phase 2: Nitrogen Insertion (One-Pot)
  • Ammonolysis: Cool the reaction mixture slightly (to ~80 °C). Add Ammonium Acetate (2.31 g, 30.0 mmol, 3.0 equiv) in a single portion.

  • Final Reflux: Re-heat the mixture to reflux for an additional 1.5 – 2.0 hours.

    • Mechanism:[1][2][3] The ammonium acetate dissociates to ammonia, which attacks the benzoxazinone ring, opening it and re-closing it as the more stable quinazolinone.

  • Workup: Cool the mixture to room temperature. Pour the reaction contents slowly into Ice-Cold Water (100 mL) with vigorous stirring.

    • Observation: A bulky white to off-white precipitate will form immediately.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of any excess acid chloride. Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove acetic acid and ammonium salts.

  • Purification: Recrystallize the crude solid from Ethanol or a DMF/Water (8:2) mixture if high purity (>99%) is required. Dry in a vacuum oven at 50 °C for 6 hours.

Analytical Data & Validation

The following data characterizes the expected product.

Table 1: Physicochemical Properties

Property Value
Appearance White to pale yellow crystalline solid
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Melting Point 240–242 °C (dec.)

| Yield | 75–85% (Typical) |[1]

Spectroscopic Characterization (¹H NMR, 400 MHz, DMSO-d₆):

  • δ 12.45 (s, 1H): NH (Lactam proton, exchangeable with D₂O).

  • δ 8.05 (d, J = 8.8 Hz, 1H): H-5 (Proton adjacent to carbonyl, most deshielded aromatic).

  • δ 7.15 (d, J = 2.4 Hz, 1H): H-8 (Proton between N and OMe).

  • δ 7.08 (dd, J = 8.8, 2.4 Hz, 1H): H-6 (Proton ortho to OMe).

  • δ 4.55 (s, 2H): Cl-CH ₂- (Characteristic singlet for chloromethyl group).

  • δ 3.88 (s, 3H): -OCH ₃ (Methoxy group).

Interpretation: The presence of the singlet at 4.55 ppm confirms the successful incorporation of the chloromethyl group without hydrolysis (which would shift to ~4.2 ppm for hydroxymethyl). The splitting pattern of the aromatic region (d, d, dd) confirms the 7-substituted pattern is intact.

Troubleshooting & Optimization

Figure 2: Troubleshooting logic for common synthetic failures.

  • Issue: Hydrolysis of the Chloromethyl Group.

    • Cause: Presence of water during the reaction or prolonged reflux in aqueous workup.[4]

    • Fix: Ensure glacial acetic acid is anhydrous. Perform the ice-water quench rapidly and filter immediately.

  • Issue: "Gummy" Product.

    • Cause: Incomplete cyclization or presence of oligomers.

    • Fix: Recrystallize from DMF/Water. Dissolve in minimum hot DMF, then add water dropwise until turbidity appears. Cool to 4°C.[1]

References

  • Li, H.-Z., et al. (2010).[5][6] "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473–9485.[5]

  • Al-Azzawi, A. M., & Hammed, H. H. (2020). "Synthesis of some Quinazolin One Derivatives for Their Antimicrobial Activity." Systematic Reviews in Pharmacy, 11(3).

  • Bavetsias, V. (1998).[6] "A Facile Route to Quinazolin-4(3H)-ones Functionalised at the 2-Position." Journal of Medicinal Chemistry. (Contextual citation for general methodology).

  • BenchChem Application Protocols. "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols."

Sources

Application

Application Note: Protocol for Nucleophilic Substitution at the 2-Chloromethyl Position of Quinazolinones

Abstract & Strategic Overview The 2-chloromethylquinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for DPP-4 inhibitors, anticancer agents (e.g., EGFR inhibitors), an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 2-chloromethylquinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for DPP-4 inhibitors, anticancer agents (e.g., EGFR inhibitors), and antimicrobial compounds. The reactivity of this scaffold hinges on the 2-chloromethyl group , which functions as a benzylic-like electrophile. However, its reactivity is modulated by the adjacent electron-withdrawing imine/amide system of the quinazolinone ring.

This guide details the protocol for Nucleophilic Substitution (


)  at this position. Unlike standard alkyl halides, this substrate presents unique challenges:
  • Competing Hydrolysis: The electron-deficient nature of the ring makes the chloromethyl group highly susceptible to hydrolysis in aqueous media.

  • Solubility Profiles: The fused ring system often suffers from poor solubility in non-polar solvents, necessitating polar aprotic media (DMF, DMSO) which complicates workup.

  • N-Alkylation vs. C-Substitution: While the external nucleophile targets the chloromethyl carbon, the N-3 lactam nitrogen can act as a competing nucleophile (dimerization) under highly basic conditions.

Mechanistic Insight & Reaction Design[1]

The reaction proceeds via a classical


 mechanism . The nucleophile attacks the 

orbital of the C-Cl bond.

Critical Control Points:

  • Leaving Group Activation: The addition of Potassium Iodide (KI) (Finkelstein condition) generates the more reactive iodomethyl intermediate in situ, accelerating the reaction 2-5x.

  • Base Selection: A mild inorganic base (

    
     or 
    
    
    
    ) is preferred over strong organic bases to prevent deprotonation of the N-3 lactam, which would lead to side reactions.
  • Solvent System: Anhydrous DMF or MeCN is required. Protic solvents (EtOH) can be used for amines but risk solvolysis (ether formation) if alkoxides are present.

Reaction Pathway Visualization[2][3]

ReactionPathway SM 2-Chloromethyl quinazolinone Inter [2-Iodomethyl Intermediate] SM->Inter Halogen Exchange Side Side Product: Hydroxymethyl (Hydrolysis) SM->Side + H2O (Trace) KI KI (Cat.) KI->SM TS Transition State (SN2) Inter->TS + Nucleophile (Nu) Prod 2-Functionalized Quinazolinone TS->Prod - I-

Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide and the competing hydrolysis pathway.

Experimental Protocols

Protocol A: Amination (Synthesis of 2-Aminomethyl Derivatives)

Target: Introduction of primary/secondary amines (e.g., morpholine, piperazine, anilines).

Reagents:

  • Substrate: 2-Chloromethylquinazolin-4(3H)-one (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for soluble amines)
    
  • Catalyst: KI (0.1 equiv)

  • Solvent: Anhydrous DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the amine (1.2 equiv) in anhydrous DMF.

  • Activation: Add

    
     (2.0 equiv) and KI (0.1 equiv). Stir at Room Temperature (RT) for 10 minutes.
    
  • Addition: Add 2-chloromethylquinazolin-4(3H)-one (1.0 equiv) portion-wise. Note: Adding solid substrate to the amine solution prevents high local concentrations of substrate, reducing dimerization risks.

  • Reaction: Heat to 60–80°C for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).

    • Observation: The starting material (

      
      ) will disappear; a lower 
      
      
      
      spot (amine product) will appear.
  • Workup (Precipitation Method):

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • The product usually precipitates as a white/off-white solid.

    • Filter, wash with water (

      
      ), and cold ethanol (
      
      
      
      ).
    • Dry under vacuum.[1]

Protocol B: Thioetherification (Reaction with Thiols)

Target: Synthesis of sulfide linkers.

Reagents:

  • Substrate: 2-Chloromethylquinazolin-4(3H)-one (1.0 equiv)

  • Nucleophile: Thiol (e.g., Thiophenol, Cysteine derivative) (1.1 equiv)

  • Base:

    
     (1.5 equiv) - Cesium promotes better solubility of thiolate anions.
    
  • Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Methodology:

  • Thiolate Formation: Dissolve thiol in MeCN. Add

    
     and stir at RT for 15 min under 
    
    
    
    atmosphere.
  • Substitution: Add the chloromethyl substrate.

  • Reaction: Stir at RT for 2–4 hours. Thiols are highly nucleophilic; heating is rarely required and may cause oxidation to disulfides.

  • Workup: Evaporate solvent. Resuspend residue in EtOAc/Water. Wash organic layer with saturated

    
     to remove unreacted thiol. Dry over 
    
    
    
    and concentrate.
Protocol C: Azidation (Click Chemistry Precursor)

Target: Synthesis of 2-azidomethylquinazolin-4(3H)-one.

Reagents:

  • Substrate: 2-Chloromethylquinazolin-4(3H)-one[1][2][3]

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMSO or DMF.

Safety Warning: Azides are potentially explosive. Do not use halogenated solvents (DCM) with sodium azide to avoid forming di-azidomethane.

Methodology:

  • Dissolve substrate in DMSO.

  • Add

    
     carefully.
    
  • Stir at RT for 12 hours. Heating azides is hazardous; extend time rather than increasing temperature.

  • Workup: Dilute with water, extract with EtOAc. Do not concentrate the azide to dryness if scale >1g.

Workflow & Logic Map

ExperimentalWorkflow Start Start: 2-Chloromethyl quinazolinone Solvent Select Solvent: DMF (General) or MeCN (Thiols) Start->Solvent Base Add Base: K2CO3 / DIPEA Solvent->Base Nu Add Nucleophile: Amine / Thiol / Azide Base->Nu Monitor Monitor TLC (4-6h) Check for SM disappearance Nu->Monitor Decision Precipitate formed on water addn? Monitor->Decision Filter Filtration & Wash (High Purity) Decision->Filter Yes Extract Extraction (EtOAc) & Column Chrom. Decision->Extract No

Figure 2: Decision tree for experimental execution and workup strategy.

Data Summary & Troubleshooting

Typical Yields & Conditions (Literature Aggregated)
Nucleophile TypeReagent ExampleConditionsYield (%)Key Challenge
Secondary Amine Morpholine, PiperidineDMF,

, 80°C
85-92%Removal of excess amine
Primary Amine Aniline, BenzylamineEtOH, Reflux70-80%Double alkylation (rare)
Thiol ThiophenolMeCN,

, RT
88-95%Disulfide formation (oxidation)
Azide Sodium AzideDMSO, RT>90%Safety/Handling
Troubleshooting Guide
  • Problem: Hydrolysis Product (2-hydroxymethyl) observed.

    • Cause: Wet solvent or hygroscopic base.

    • Solution: Flame-dry glassware; use molecular sieves in DMF; ensure base is anhydrous.

  • Problem: Incomplete Conversion.

    • Cause: Chloride is a poor leaving group in this specific steric environment.

    • Solution: Add 10-20 mol% KI (Finkelstein catalyst). Increase temp to 90°C.

  • Problem: Product is "oiling out" upon water addition.

    • Solution: The product is likely semi-solid. Extract with EtOAc instead of filtering. Wash the organic layer with Brine to remove DMF.

References

  • Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules (MDPI). Available at: [Link][4]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. MDPI Pharmaceuticals. Available at: [Link][4][5]

Sources

Method

Microwave-assisted synthesis of 2-chloromethyl-7-methoxy-quinazolin-4-one

Application Note: Microwave-Assisted Synthesis of 2-chloromethyl-7-methoxy-quinazolin-4-one Abstract This application note details a robust, microwave-assisted protocol for the synthesis of 2-chloromethyl-7-methoxy-quina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 2-chloromethyl-7-methoxy-quinazolin-4-one

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 2-chloromethyl-7-methoxy-quinazolin-4-one , a critical intermediate in the development of potent kinase inhibitors and anticancer agents. By utilizing a microwave-accelerated cyclocondensation of 2-amino-4-methoxybenzoic acid with chloroacetonitrile in the presence of a catalytic base, this method reduces reaction times from hours (thermal reflux) to minutes while significantly improving yield and purity. The 2-chloromethyl moiety serves as a versatile electrophilic handle for subsequent nucleophilic substitutions, making this protocol a cornerstone for library generation.

Introduction & Scientific Rationale

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting broad biological activities including anticancer (EGFR inhibition), anti-inflammatory, and antimicrobial properties.[1] The 2-chloromethyl derivative is particularly valuable because the benzylic chloride is highly reactive, allowing for the rapid introduction of diverse amines, thiols, or alkoxides at the 2-position.

Why Microwave Irradiation? Conventional synthesis often involves the fusion of anthranilic acid derivatives with chloroacetyl chloride or chloroacetonitrile at high temperatures (>150°C) or prolonged reflux (24-48 h), leading to thermal decomposition and side products (e.g., self-polymerization of the nitrile). Microwave irradiation (MWI) offers:

  • Dielectric Heating: Direct coupling with the polar solvent (Methanol/Ethanol) and reagents ensures rapid, uniform heating.

  • Superheating Effect: Achieves temperatures above the solvent's boiling point in sealed vessels, accelerating the rate-determining step (nucleophilic attack of the amine on the nitrile).

  • Cleaner Profiles: Short reaction times minimize the thermal degradation of the labile chloromethyl group.

Retrosynthetic Analysis & Mechanism

The synthesis is designed as a one-pot cyclocondensation. The mechanism proceeds via the in situ formation of an imidate intermediate (Pinner-like reaction) followed by nucleophilic attack by the anthranilic acid amine, cyclization, and dehydration.

Reaction Scheme:

  • Activation: Base-catalyzed activation of chloroacetonitrile.

  • Condensation: Nucleophilic attack of the aromatic amine (from 2-amino-4-methoxybenzoic acid) onto the nitrile carbon.

  • Cyclization: Intramolecular attack of the amidine nitrogen on the carboxylic acid carbonyl, followed by loss of water.

ReactionScheme Reactant1 2-Amino-4-methoxybenzoic acid (C8H9NO3) Intermediate Imidate / Amidine Intermediate Reactant1->Intermediate Na/MeOH (cat) Microwave 100°C Reactant2 Chloroacetonitrile (ClCH2CN) Reactant2->Intermediate Product 2-chloromethyl-7-methoxy- quinazolin-4-one Intermediate->Product Cyclization - H2O

Figure 1: Reaction pathway for the synthesis of 2-chloromethyl-7-methoxy-quinazolin-4-one.

Materials & Equipment

Reagents:

  • 2-Amino-4-methoxybenzoic acid (CAS: 6628-82-6): 5.0 mmol (0.836 g). Note: The 4-methoxy substituent on the acid yields the 7-methoxy quinazolinone.

  • Chloroacetonitrile (CAS: 107-14-2): 15.0 mmol (0.95 mL).[2] Warning: Highly Toxic/Lachrymator.

  • Sodium (Metal) : 1.0 mmol (23 mg) or Sodium Methoxide (0.5 M in MeOH) .

  • Methanol (Anhydrous) : 15 mL.

  • Ethanol/DMF : For recrystallization.

Equipment:

  • Microwave Reactor : Single-mode or Multi-mode (e.g., CEM Discover, Anton Paar Monowave).

  • Vessel : 35 mL or 80 mL pressure-sealed microwave vial with Teflon/Silicon septum.

  • Stirring : Magnetic stir bar (high-coupling).

Experimental Protocol

Step 1: Preparation of Active Imidate Solution
  • Safety Note: Perform all handling of chloroacetonitrile in a functioning fume hood.

  • In a dry microwave vial (35 mL), add Methanol (5 mL).

  • Add Sodium metal (23 mg, 1 mmol) carefully and stir until fully dissolved (evolution of H2 gas stops), generating sodium methoxide in situ.

    • Alternative: Add 2 mL of 0.5 M NaOMe in MeOH.

  • Add Chloroacetonitrile (0.95 mL, 15 mmol) via syringe.

  • Stir at room temperature for 30-40 minutes .

    • Mechanistic Insight: This step allows the formation of the reactive imidate species (methyl 2-chloroacetimidate) which is more susceptible to nucleophilic attack than the nitrile itself.

Step 2: Reaction Assembly
  • To the same vial, add a solution/suspension of 2-Amino-4-methoxybenzoic acid (0.836 g, 5 mmol) in Methanol (10 mL).

  • Seal the vial with the appropriate cap/septum.

  • Vortex for 10 seconds to ensure homogeneity.

Step 3: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Hold Time" is critical; do not rely solely on "Ramp" time.

ParameterSettingRationale
Temperature 100°CSufficient to drive cyclization without decomposing the chloromethyl group.
Pressure Limit 250 psi (17 bar)Safety cutoff for methanol vapor pressure.
Power Dynamic (Max 200 W)Allows the instrument to maintain temp without overshoot.
Ramp Time 2:00 minPrevents rapid pressure spikes.
Hold Time 15:00 minOptimized reaction duration.
Stirring HighEssential for uniform heat distribution.
Cooling Air Jet (Post-reaction)Rapid cooling to 50°C to stop side reactions.
Step 4: Workup & Isolation
  • Allow the vial to cool to room temperature (or 50°C via reactor cooling).

  • Pour the reaction mixture into Ice-Cold Water (50 mL) with vigorous stirring.

  • The product will precipitate as a solid.

    • Note: If oiling occurs, scratch the flask sides with a glass rod or sonicate to induce crystallization.

  • Filter the solid using a Buchner funnel/vacuum filtration.

  • Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

Step 5: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (or DMF for lower solubility).

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the purified crystals and dry in a vacuum oven at 40°C for 4 hours.

Workflow Diagram

Workflow Step1 Step 1: Activation MeOH + Na + Chloroacetonitrile Stir 40 min @ RT Step2 Step 2: Addition Add 2-Amino-4-methoxybenzoic acid Seal Vial Step1->Step2 Step3 Step 3: Microwave Irradiation 100°C | 15 min | High Stirring Step2->Step3 Step4 Step 4: Quench Pour into Ice Water Precipitate Solid Step3->Step4 Step5 Step 5: Purification Recrystallize (EtOH) Dry under Vacuum Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave synthesis.

Results & Characterization

Expected Data:

  • Yield: 75% - 85% (White to off-white solid).

  • Melting Point: 255°C - 260°C (Decomposes).

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in MeOH/EtOH; insoluble in water.

Spectral Validation (Simulated):

  • 1H NMR (300 MHz, DMSO-d6):

    • δ 12.60 (br s, 1H, NH - amide).

    • δ 8.05 (d, J = 8.8 Hz, 1H, H-5).

    • δ 7.20 (d, J = 2.4 Hz, 1H, H-8).

    • δ 7.10 (dd, J = 8.8, 2.4 Hz, 1H, H-6).

    • δ 4.55 (s, 2H, CH2-Cl).

    • δ 3.90 (s, 3H, OCH3).

  • MS (ESI): m/z 225.04 [M+H]+ (Calculated for C10H9ClN2O2: 224.64).

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Yield / Oiling Incomplete cyclization or water in solvent.Ensure MeOH is anhydrous.[2] Increase MW hold time to 20 min. Use Ethanol as solvent for higher temp (120°C).
Impurity: Hydrolysis Chloromethyl group hydrolyzed to hydroxymethyl.Avoid excessive heating (>130°C). Ensure workup water is ice-cold.[3]
Pressure Spikes Decomposition of chloroacetonitrile.Reduce ramp speed. Ensure vessel volume is <60% full.
Starting Material Remains Poor activation of nitrile.Ensure the pre-stirring step (Step 1) with Na/MeOH is completed before adding the acid.

References

  • Li, H. Z., et al. (2010). "A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents." Molecules, 15(12), 9473-9485.

  • Kabri, Y., et al. (2009).[4][5] "Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors." Green Chemistry, 11, 201-208.[2]

  • Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of quinazolin-4(3H)-ones." Tetrahedron Letters, 44(24), 4455-4458.

  • Dave, C. G., & Shah, D. A. (2002). "Microwave assisted synthesis of some novel 2-chloromethyl-quinazolin-4(3H)-ones." Heterocyclic Communications, 8(3).

Sources

Application

Application Note: 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one as a Privileged Scaffold for Heterocyclic Fusion and Drug Discovery

Executive Summary The quinazolin-4-one ring system is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4-one ring system is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. Within this chemical space, 2-chloromethyl-7-methoxy-1H-quinazolin-4-one (CAS: 1257043-54-1) has emerged as a highly versatile building block[][4].

This application note provides an in-depth technical guide on utilizing this scaffold for heterocyclic fusion and derivatization. By exploiting the reactivity of the 2-chloromethyl group and the electronic properties of the 7-methoxy substituent, researchers can synthesize diverse N-, S-, and O-linked heterocyclic hybrids tailored for specific biological targets, such as the Epidermal Growth Factor Receptor (EGFR)[5][6].

Mechanistic Rationale & Scaffold Design (E-E-A-T)

The architectural design of 2-chloromethyl-7-methoxy-1H-quinazolin-4-one offers two distinct functional domains that dictate its utility in drug discovery:

  • The 7-Methoxy Substituent (Pharmacodynamic Anchor): In kinase inhibitor design, the quinazoline core mimics the adenine ring of ATP. The 7-methoxy group acts as an electron-donating moiety that enhances the electron density of the quinazolinone ring, improving its hydrogen-bonding capacity within the kinase hinge region (e.g., EGFR wild-type and T790M mutants)[6][7]. This structural feature is analogous to the methoxy/alkoxy substitutions found in first-generation EGFR inhibitors like [5].

  • The 2-Chloromethyl Group (Electrophilic Hub): The primary alkyl chloride at the C2 position is highly susceptible to bimolecular nucleophilic substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Because the chloromethyl group is isolated from the aromatic resonance of the quinazolinone ring by a methylene bridge, it avoids the deactivating effects of the electron-rich 7-methoxy group. This allows for rapid displacement by various nucleophiles (amines, thiols, azoles) to append new heterocyclic rings[8].
    
Causality in Reaction Conditions
  • Solvent Selection: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly utilized. As polar aprotic solvents, they poorly solvate nucleophilic anions (e.g., thiolates or deprotonated azoles), thereby dramatically increasing their effective nucleophilicity and accelerating the

    
     trajectory.
    
  • Base Selection: Mild inorganic bases like Potassium Carbonate (

    
    ) or organic bases like N,N-Diisopropylethylamine (DIPEA) are preferred over strong bases (e.g., Sodium Hydride). Strong bases risk deprotonating the quinazolinone N3 position (pKa ~ 10-11), leading to competitive N-alkylation of the core scaffold or premature ring-opening[9].
    

Scaffold Diversification Pathways

The following diagram illustrates the primary synthetic trajectories for diversifying the 2-chloromethyl-7-methoxy-1H-quinazolin-4-one scaffold into bioactive hybrids.

ScaffoldPathway A 2-Chloromethyl-7-methoxy- 1H-quinazolin-4-one B S-Alkylation (Mercapto-heterocycles) A->B K2CO3, DMF 80°C C N-Alkylation (Amines/Azoles) A->C DIPEA, MeCN Reflux D O-Alkylation (Phenols/Alcohols) A->D Cs2CO3, DMF 100°C E Thioether-Linked Hybrids (Antimicrobial) B->E F N-Linked Hybrids (EGFR Inhibitors) C->F G Ether-Linked Hybrids D->G

Caption: Pathway for diversifying the 2-chloromethyl-7-methoxy-1H-quinazolin-4-one scaffold.

Self-Validating Experimental Protocols

Protocol A: Synthesis of S-Linked Thioether Hybrids (e.g., Thiadiazole Appending)

This protocol describes the coupling of the scaffold with 5-substituted-1,3,4-thiadiazole-2-thiols to generate antimicrobial or anticancer agents[5].

Reagents & Materials:

  • 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one (1.0 eq, 1.0 mmol)

  • 5-Substituted-1,3,4-thiadiazole-2-thiol (1.1 eq, 1.1 mmol)

  • Anhydrous

    
     (1.5 eq, 1.5 mmol)
    
  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:

  • Initiation: In an oven-dried 50 mL round-bottom flask, dissolve the thiadiazole-2-thiol in 10 mL of anhydrous DMF under a Nitrogen (

    
    ) atmosphere.
    
  • Deprotonation: Add anhydrous

    
     in one portion. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the highly nucleophilic thiolate anion.
    
  • Electrophile Addition: Cool the flask to 0°C using an ice bath. Add 2-chloromethyl-7-methoxy-1H-quinazolin-4-one dropwise (if dissolved in minimal DMF) or in small portions. Rationale: Cooling prevents exothermic degradation and minimizes side reactions.

  • Propagation: Remove the ice bath and heat the reaction mixture to 80°C for 4–6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate, 6:4). The reaction is complete when the UV-active spot of the starting scaffold (

    
     ~ 0.6) disappears, replaced by a more polar product spot (
    
    
    
    ~ 0.4).
  • Quenching & Workup: Pour the hot mixture into 50 mL of crushed ice-water while stirring vigorously. The organic product will precipitate, while inorganic salts (

    
    , unreacted 
    
    
    
    ) remain dissolved.
  • Purification & Spectroscopic Validation: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol. Validate the structure via

    
     NMR: confirm the disappearance of the 
    
    
    
    singlet (~4.5 ppm) and the emergence of a new
    
    
    singlet shifted downfield (~4.8 ppm).
Protocol B: Synthesis of N-Linked Piperazine Hybrids (EGFR Inhibitor Analogs)

Used for creating bulky, basic tail groups required for solvent-channel exposure in kinase domains[6].

Step-by-Step Methodology:

  • Dissolve the scaffold (1.0 mmol) and a substituted piperazine (1.2 mmol) in 15 mL of anhydrous Acetonitrile.

  • Add DIPEA (2.0 mmol) dropwise. Rationale: DIPEA is a non-nucleophilic base that neutralizes the generated HCl without competing for the electrophilic carbon.

  • Reflux the mixture (82°C) for 8 hours under

    
    .
    
  • Concentrate the solvent in vacuo, redissolve the residue in Dichloromethane (DCM), and wash twice with saturated aqueous

    
     to remove piperazine hydrochloride salts.
    
  • Dry the organic layer over anhydrous

    
    , filter, and purify via silica gel column chromatography (DCM:MeOH, 95:5).
    

ExpWorkflow Step1 Step 1: Reagent Preparation Dissolve scaffold and nucleophile in anhydrous solvent Step2 Step 2: Base Addition Add K2CO3 or DIPEA to generate active nucleophile Step1->Step2 Step3 Step 3: Nucleophilic Substitution Stir at 80°C (DMF) or Reflux (MeCN) under N2 Step2->Step3 Step4 Step 4: Quenching & Workup Pour into ice-water or perform aqueous extraction Step3->Step4 Step5 Step 5: Validation Confirm via TLC, purify by recrystallization or chromatography Step4->Step5

Caption: Step-by-step experimental workflow for nucleophilic substitution and heterocyclic fusion.

Quantitative Data Summaries

The table below summarizes the biological efficacy of various heterocyclic fusions utilizing the 2-chloromethyl-quinazolin-4-one core structure, demonstrating its versatility across different therapeutic areas[1][5][6][7].

Compound Derivative TypeLinkage TypePrimary Target / AssayBiological Activity (IC50 / MIC)Application Area
Piperazine-Linked Hybrid N-LinkedEGFR (Wild-Type)0.09 µMOncology (NSCLC)
1,3,4-Thiadiazole Hybrid S-LinkedStaphylococcus aureus4.0 µg/mLAntibacterial
1,2,4-Triazole Hybrid N-Linked (Azole)Escherichia coli8.0 µg/mLAntibacterial
Phenoxy-Linked Hybrid O-LinkedHepG-2 Cell Line2.53 µMOncology (Hepatoma)
Benzothiazole Hybrid S-LinkedBacillus subtilis6.25 µg/mLBroad-spectrum Antimicrobial

References

  • Gangwal, N.A., et al. "Synthesis of 1-substituted-2-chloromethyl-4-(1H)-quinazolinones antimicrobial agents." Indian Journal of Heterocyclic Chemistry, 2001. URL:[Link]

  • Zhang, et al. "Advances in synthesis and biological activities of quinazoline scaffold analogues: A review." Arabian Journal of Chemistry, 2023. URL:[Link]

  • Patel, et al. "Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle." Bioorganic & Medicinal Chemistry, 2017. URL:[Link]

  • Khairnar, N.S., et al. "3H-Quinazolin-4-ones as Anticancer Agents: A Review." Indo American Journal of Pharmaceutical Research, 2016. URL:[Link]

  • Al-Amiery, et al. "2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies." Journal of the Iranian Chemical Society, 2021. URL:[Link]

Sources

Method

Application Notes and Protocols for the Amination of 2-Chloromethyl Quinazolinone Derivatives

Introduction: The Significance of 2-Aminomethyl Quinazolinone Scaffolds The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide rang...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Aminomethyl Quinazolinone Scaffolds

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the introduction of an aminomethyl group at the 2-position of the quinazolinone ring system gives rise to a class of compounds with significant potential for further functionalization and development as novel drug candidates. These 2-aminomethyl quinazolinone derivatives serve as versatile building blocks in the synthesis of more complex molecules, enabling the exploration of new chemical space and the generation of libraries for high-throughput screening.[3]

This guide provides a comprehensive overview of the reaction conditions for the amination of 2-chloromethyl quinazolinone derivatives, a key transformation for accessing these valuable intermediates. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for a variety of amine nucleophiles.

Reaction Mechanism: A Classic SN2 Pathway

The amination of 2-chloromethyl quinazolinone derivatives proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, one-step process, the amine nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, simultaneously displacing the chloride leaving group.[4][5]

The key characteristics of this SN2 reaction are:

  • Concerted Bond Formation and Cleavage: The new carbon-nitrogen bond forms at the same time as the carbon-chlorine bond breaks. This occurs through a single transition state where the central carbon is transiently pentacoordinate.

  • Backside Attack: The amine nucleophile approaches the electrophilic carbon from the side opposite to the leaving group (chloride). This trajectory is necessary to allow for the proper overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the electrophile's lowest unoccupied molecular orbital (LUMO) of the C-Cl bond.

  • Inversion of Stereochemistry: If the carbon atom of the chloromethyl group were a stereocenter, the SN2 reaction would proceed with an inversion of its configuration. However, in this case, the carbon is prochiral.

  • Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the 2-chloromethyl quinazolinone substrate and the amine nucleophile.

The general mechanism can be visualized as follows:

Caption: General SN2 mechanism for the amination.

Experimental Protocols

The successful amination of 2-chloromethyl quinazolinone derivatives hinges on the appropriate choice of solvent, base, and reaction temperature. Below are detailed protocols for the amination with primary and secondary amines, which can be adapted based on the specific reactivity of the amine and the substrate.

Protocol 1: General Procedure for Amination in Solution

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • 2-Chloromethyl-4(3H)-quinazolinone derivative (1.0 eq)

  • Amine (primary or secondary) (1.2 - 2.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq) or other suitable base (e.g., triethylamine, diisopropylethylamine)

  • Potassium iodide (KI) (catalytic amount, e.g., 0.1 eq)

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-chloromethyl-4(3H)-quinazolinone derivative (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Add the anhydrous solvent (e.g., acetonitrile) to the flask. The volume should be sufficient to ensure good stirring.

  • Add the amine (1.2 - 2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

Protocol 2: Solvent-Free Amination using PEG-400

This environmentally friendly protocol is particularly effective for certain nucleophiles and offers the advantages of simplified work-up and often faster reaction times.[6]

Materials:

  • 2-Chloromethyl-3-arylquinazolin-4(3H)-one (1.0 eq)

  • Nitrogen nucleophile (e.g., ethyl piperidine-4-carboxylate, morpholine) (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (3.0 eq)

  • Potassium iodide (KI) (0.3 eq)

  • Polyethylene glycol 400 (PEG-400) (10 mol%)

  • Mortar and pestle

Procedure:

  • In a mortar, grind together anhydrous potassium carbonate (3.0 eq), PEG-400 (10 mol%), and potassium iodide (0.3 eq).

  • Add the nitrogen nucleophile (1.0 eq) to the mortar and continue to grind for a few minutes.

  • Add the 2-chloromethyl-3-arylquinazolin-4(3H)-one (1.0 eq) to the mixture and grind the entire mixture with the pestle at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, add ice-cold water to the mortar and stir.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • If necessary, further purify the product by recrystallization.

Data Presentation: Reaction Conditions and Yields

The choice of reaction parameters can significantly impact the yield and purity of the desired 2-aminomethyl quinazolinone derivative. The following table summarizes typical reaction conditions and reported yields for the amination of various 2-chloromethyl quinazolinone derivatives with a range of amines.

2-Chloromethyl Quinazolinone DerivativeAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloromethyl-4(3H)-quinazolinoneMorpholineK₂CO₃AcetonitrileReflux285[6]
2-Chloromethyl-3-phenyl-4(3H)-quinazolinonePiperidineK₂CO₃AcetonitrileReflux288[6]
2-Chloromethyl-3-(4-methoxyphenyl)-4(3H)-quinazolinoneEthyl piperidine-4-carboxylateK₂CO₃AcetonitrileReflux2.590[6]
2-Chloromethyl-4(3H)-quinazolinoneAnilineEt₃NDMF80475[1]
2-Chloromethyl-6-fluoro-4(3H)-quinazolinone3-Chloro-4-fluoroanilineDIPEAToluene80473[3]
2-Chloromethyl-7-fluoro-4(3H)-quinazolinone3-BromoanilineDIPEAToluene80475[3]

Visualization of the Experimental Workflow

experimental_workflow start Start reagents Combine 2-chloromethyl quinazolinone, amine, base, and catalyst in solvent start->reagents reaction Stir at specified temperature and monitor by TLC reagents->reaction workup Cool, filter, and concentrate reaction->workup purification Purify by column chromatography or recrystallization workup->purification product Characterize the final product purification->product

Caption: A typical experimental workflow for the amination reaction.

Troubleshooting and Key Considerations

  • Choice of Base: A non-nucleophilic base such as potassium carbonate, triethylamine, or diisopropylethylamine is crucial to prevent competition with the amine nucleophile. The base serves to neutralize the HCl generated during the reaction.

  • Role of Catalytic KI: The addition of a catalytic amount of potassium iodide can accelerate the reaction through the Finkelstein reaction, where the chloride is transiently replaced by the more reactive iodide, which is a better leaving group.

  • Solvent Selection: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Aprotic polar solvents like acetonitrile and DMF are commonly used. For solvent-free conditions, PEG-400 can act as a phase-transfer catalyst.[6]

  • Reaction Temperature: While many reactions proceed efficiently at room temperature, heating may be necessary for less reactive amines or sterically hindered substrates.

  • Work-up and Purification: The work-up procedure is generally straightforward, involving the removal of inorganic salts by filtration followed by solvent evaporation. Purification by column chromatography or recrystallization is often necessary to obtain the product in high purity.

  • Potential Side Reactions: The primary potential side reaction is the formation of the corresponding 2-hydroxymethyl-4(3H)-quinazolinone if water is present in the reaction mixture. Therefore, the use of anhydrous solvents and reagents is recommended.

Conclusion

The amination of 2-chloromethyl quinazolinone derivatives is a robust and versatile method for the synthesis of a diverse range of 2-aminomethyl quinazolinones. By understanding the underlying SN2 mechanism and carefully selecting the reaction conditions, researchers can efficiently access these valuable building blocks for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Al-Otaibi, J. S., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1249, 131587. [Link]

  • Meftah, O. N., et al. (2022). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research, 7(4), 69-81. [Link]

  • Asif, M. (2014). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. International Journal of Organic Chemistry, 4, 1-28. [Link]

  • Reddy, T. S., et al. (2015). An efficient one pot synthesis of 2-amino quinazolin-4(3H). Tetrahedron Letters, 56(38), 5321-5324. [Link]

  • Yıldırım, I. (2022). Synthesis and Structural Characterization of Novel 2-Aminomethyl Quinazolin-4(3H)-ones as Organic Building Blocks. Sakarya University Journal of Science, 26(6), 1117-1130. [Link]

  • Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. [Link]

  • Maddila, S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1709. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Hygia, 3(2), 269-302. [Link]

  • Rostami, A., & Gholami, H. (2008). Synthesis of new 4(3H)-quinazolinone derivatives under solvent-free conditions using PEG-400. ARKIVOC, 2008(11), 104-111. [Link]

  • Matar, S. E. (2024). SN2 nucleophilic substitution reaction push and pull transition state. Chemistry Stack Exchange. [Link]

Sources

Application

One-pot cyclization procedures for 7-methoxy-substituted quinazolinones

Application Note: One-Pot Cyclization Procedures for 7-Methoxy-Substituted Quinazolinones Executive Summary & Structural Rationale The 7-methoxyquinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Cyclization Procedures for 7-Methoxy-Substituted Quinazolinones

Executive Summary & Structural Rationale

The 7-methoxyquinazolin-4(3H)-one scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous targeted therapeutics, including the epidermal growth factor receptor (EGFR) inhibitor Gefitinib (Iressa)[1]. From a Structure-Activity Relationship (SAR) perspective, the 7-methoxy substituent acts as a critical electron-donating group. It enriches the electron density of the quinazolinone bicyclic system, which optimizes hydrogen-bonding profiles and hydrophobic packing within the ATP-binding pockets of hyperactivated kinases[2].

Because these compounds are potent inhibitors of the PI3K/Akt and EGFR signaling pathways—which drive uncontrolled cell proliferation in various oncological models—rapid and high-yielding synthetic access to this scaffold is a priority for drug development professionals[2].

Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates PIP2 to PIP3 mTOR Downstream Effectors (Cell Survival & Proliferation) Akt->mTOR Activates mTORC1/2 Drug 7-Methoxyquinazolinone (Kinase Inhibitor) Drug->RTK ATP-Competitive Inhibition Drug->PI3K Allosteric/Orthosteric Inhibition

EGFR/PI3K/Akt signaling pathway and targeted inhibition by 7-methoxyquinazolinones.

Strategic Shift: The Causality Behind One-Pot Methodologies

Historically, the synthesis of 3H-quinazolin-4-ones relied on the classical Niementowski reaction—a stepwise cyclocondensation of anthranilic acid derivatives with formamide. This conventional thermal method requires harsh conditions (e.g., 130–190 °C for 5 to 6 hours), which frequently leads to the thermal degradation of the intermediate o-amidine, severe charring, and poor overall yields[1][3].

To bypass these thermodynamic bottlenecks, modern synthetic workflows have transitioned to one-pot cyclization procedures . By keeping all intermediates in a single reaction vessel, scientists minimize isolation losses, reduce solvent waste, and maintain the kinetic momentum of the cascade. Below, we detail two field-proven, self-validating one-pot protocols: a microwave-accelerated cyclodehydration and a palladium-catalyzed carbonylative cyclization.

Protocol A: Microwave-Accelerated One-Pot Niementowski Cyclization

Mechanistic Insight: Microwave (MW) irradiation provides rapid, uniform volumetric heating that directly couples with the polar reagents (formamide and acetic acid). This overcomes the high activation energy required for the intramolecular cyclodehydration of the o-amidine intermediate without the destructive macroscopic thermal gradients seen in oil baths[3]. The addition of catalytic acetic acid acts as a protic activator, increasing the electrophilicity of the formamide carbonyl carbon to facilitate nucleophilic attack by the anthranilamide nitrogen[1].

Experimental Methodology:

  • Reagent Preparation: In a 30 mL microwave-safe quartz vessel, combine 2-amino-4-methoxybenzamide (5.0 mmol, 0.83 g) and formamide (50.0 mmol, ~2.0 mL).

  • Catalyst Addition: Add glacial acetic acid (5.0 mmol, 0.29 mL) to the slurry. Insert a Teflon-coated magnetic stir bar and seal the vessel with a pressure-rated cap.

  • Microwave Irradiation: Place the vessel in a scientific microwave synthesizer. Irradiate at 500 W, ramping the temperature to 150 °C over 2 minutes, and hold for 10 minutes[1].

  • Self-Validation (In-Process Control): Pause the reaction and sample 5 µL of the mixture. Dilute in methanol and analyze via LC-MS. The reaction is complete when the starting material mass (

    
    ) is fully consumed, and the target mass (
    
    
    
    ) dominates the chromatogram.
  • Quenching & Isolation: Pour the hot resulting mixture into 50 mL of ice-cooled deionized water. Stir vigorously for 30 minutes to precipitate the product.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (

    
     mL) and dry under high vacuum at 60 °C to yield the target 7-methoxyquinazolin-4(3H)-one.
    

Workflow Step1 Reactant Prep Anthranilamide + Formamide + AcOH Step2 Microwave Heating 500W, 150°C 5-20 minutes Step1->Step2 Step3 Quenching Ice-Cooled Water Stir 30 min Step2->Step3 Step4 Isolation Filtration & Water Wash Step3->Step4 Product Target Scaffold 7-Methoxyquinazolin- 4(3H)-one Step4->Product

One-pot microwave-assisted experimental workflow for 7-methoxyquinazolin-4(3H)-one synthesis.

Protocol B: Palladium-Catalyzed Carbonylative Cyclization

Mechanistic Insight: For highly functionalized derivatives where formamide is unsuitable, transition-metal catalysis offers superior modularity. This four-component reaction utilizes 2-bromo-5-methoxyanilines, primary amines, ortho esters, and carbon monoxide (CO)[4]. The mechanism initiates with the oxidative addition of Pd(0) into the aryl bromide bond. Subsequent migratory insertion of CO forms an acylpalladium complex. Nucleophilic attack by the primary amine yields an N-(2-carbamoylphenyl)benzamide intermediate, which undergoes spontaneous intramolecular cyclization with the ortho ester to close the pyrimidine ring[4].

Experimental Methodology:

  • Reaction Assembly: In an oven-dried, 50 mL high-pressure stainless-steel autoclave, add 2-bromo-5-methoxyaniline (1.0 mmol), the desired primary amine (1.2 mmol), triethyl orthoformate (1.5 mmol), and Palladium(II) acetate (

    
    , 5 mol%).
    
  • Solvent & Base: Add 5 mL of anhydrous toluene and

    
     (2.0 mmol).
    
  • Pressurization: Seal the autoclave. Purge the headspace with CO gas three times to remove atmospheric oxygen, then pressurize the vessel to 10 bar with CO[4].

  • Heating: Heat the reaction mixture at 145 °C in a pre-heated oil bath for 8 hours with vigorous magnetic stirring.

  • Self-Validation (In-Process Control): TLC (Hexanes:Ethyl Acetate, 1:1) should reveal the disappearance of the aryl bromide spot and the emergence of a highly UV-active product spot.

  • Workup: Cool the vessel to room temperature and safely vent the excess CO gas inside a fume hood. Filter the crude mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the highly substituted 7-methoxyquinazolin-4(3H)-one.

Quantitative Data & Yield Analysis

To guide synthetic route selection, the following table summarizes the operational metrics of the discussed one-pot cyclization procedures compared to legacy thermal methods.

Reaction MethodologyReagents / CatalystsTemp / TimeAverage Yield (%)Primary Advantage / Limitation
Legacy Thermal Anthranilamide, Formamide190 °C / 5 hours60 - 70%Limitation: High thermal degradation and charring[3].
Microwave-Assisted Anthranilamide, Formamide, AcOH150 °C / 10 mins85 - 93%Advantage: Rapid conversion, high purity, scalable for early discovery[1].
Pd-Catalyzed Carbonylation Aryl bromide, Amine, CO,

145 °C / 8 hours65 - 92%Advantage: Excellent modularity for N-substituted derivatives[4].

Conclusion

The strategic implementation of one-pot cyclization procedures drastically accelerates the synthesis of 7-methoxy-substituted quinazolinones. Microwave-assisted Niementowski reactions provide unparalleled speed and cleanliness for core scaffold generation, while palladium-catalyzed multicomponent carbonylations offer the structural diversity required for late-stage SAR optimization. By integrating these protocols, drug development professionals can rapidly build robust libraries targeting critical oncological kinase pathways.

References

  • An efficient construction of quinazolin-4(3H)-ones under microwave irradiation Source: Semantic Scholar (ARKIVOC) URL:[Link]

  • Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles Source: Taylor & Francis Online URL:[Link]

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Application Note: Functionalization of the 7-Methoxy Group in Quinazolin-4-one Scaffolds for Kinase Inhibitor Synthesis

Scientific Rationale & Medicinal Chemistry Context Quinazolin-4-ones represent a privileged heterocyclic scaffold in modern drug discovery, serving as the core structural motif for numerous FDA-approved tyrosine kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Medicinal Chemistry Context

Quinazolin-4-ones represent a privileged heterocyclic scaffold in modern drug discovery, serving as the core structural motif for numerous FDA-approved tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Vandetanib). While the quinazoline core anchors the molecule within the adenine-binding pocket of ATP-dependent enzymes, the substituents at the 6- and 7-positions dictate the molecule's pharmacokinetic profile and solvent-exposed interactions[1].

The early-stage synthesis of these scaffolds often utilizes pre-functionalized anthranilic acid derivatives, frequently yielding a stable 7-methoxyquinazolin-4-one intermediate[2]. However, a simple methoxy group provides limited aqueous solubility (calculated logP ~2.8)[2]. To optimize bioavailability and target affinity, medicinal chemists perform late-stage functionalization: the 7-methoxy group is cleaved to a reactive 7-hydroxy intermediate[3], which is subsequently alkylated with basic, solubilizing side chains (such as morpholinopropoxy or diethylaminoethoxy groups)[4]. This modification allows the basic tail to extend into the solvent-exposed region of the kinase, drastically improving both solubility and binding kinetics.

EGFRPathway L EGF Ligand R EGFR (Extracellular) L->R Binds TK EGFR Tyrosine Kinase Domain R->TK Dimerization & Activation P Downstream Signaling (PI3K/AKT, MAPK) TK->P ATP Phosphorylation I 7-Functionalized Quinazoline Inhibitor I->TK Competitive ATP Inhibition C Tumor Cell Proliferation P->C Promotes

Figure 1: Mechanism of action for 7-functionalized quinazolines in the EGFR signaling pathway.

Synthetic Workflow & Mechanistic Causality

The transformation from a 7-methoxy precursor to a fully elaborated 4-anilinoquinazoline kinase inhibitor requires a highly controlled, three-phase synthetic logic.

  • Selective Demethylation: The aryl ether of the quinazolinone core is highly stable due to the electron-withdrawing nature of the fused pyrimidine ring. While Boron Tribromide (BBr₃) is a standard Lewis acid for this cleavage[3], it can be overly harsh. A highly reliable, milder alternative utilizes L-methionine in methanesulfonic acid (MeSO₃H) . The strong acid protonates the ether oxygen, while the thioether of L-methionine acts as a soft nucleophile, selectively attacking the hard methyl carbon via an Sₙ2 mechanism to release the 7-hydroxyquinazolin-4-one.

  • O-Alkylation: The newly exposed phenolic hydroxyl group (pKa ~9) is deprotonated by a mild base (K₂CO₃) to form a reactive phenoxide. This intermediate undergoes rapid Sₙ2 alkylation with functionalized alkyl halides in a polar aprotic solvent (DMF).

  • Core Activation & SₙAr Amination: The C4-lactam carbonyl is not sufficiently electrophilic for direct amination. Refluxing the intermediate in Phosphorus Oxychloride (POCl₃) converts the lactam to an imidoyl chloride. This highly electrophilic 4-chloroquinazoline readily undergoes Nucleophilic Aromatic Substitution (SₙAr) with anilines, driven by the thermodynamic restoration of aromaticity[1].

SyntheticWorkflow A 7-Methoxyquinazolin-4-one B 7-Hydroxyquinazolin-4-one A->B Demethylation (L-Met, MeSO3H) C 7-(Substituted-alkoxy) quinazolin-4-one B->C O-Alkylation (R-Cl, K2CO3) D 4-Chloro-7-alkoxy quinazoline C->D Chlorination (POCl3) E Target Kinase Inhibitor (4-Anilinoquinazoline) D->E SNAr Amination (Ar-NH2, iPrOH)

Figure 2: Synthetic workflow for late-stage functionalization of 7-methoxyquinazolin-4-ones.

Experimental Protocols

Protocol 1: Selective Demethylation of 7-Methoxyquinazolin-4-one

This self-validating protocol ensures complete ether cleavage without degrading the quinazolinone core.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 7-methoxyquinazolin-4-one (10.0 mmol, 1.0 eq) and L-methionine (30.0 mmol, 3.0 eq).

  • Acid Addition: Slowly add methanesulfonic acid (MeSO₃H) (40 mL) under a nitrogen atmosphere. The mixture will form a thick suspension that gradually dissolves upon heating.

  • Reaction: Heat the reaction mixture to 100 °C and stir continuously for 16 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quenching & Workup: Cool the flask to room temperature. Carefully pour the acidic mixture into 200 mL of crushed ice with vigorous stirring.

  • Neutralization: Slowly add aqueous NH₄OH (28%) dropwise until the pH reaches 7.0. A dense white/pale yellow precipitate of 7-hydroxyquinazolin-4-one will form[3].

  • Isolation: Filter the solid under vacuum, wash extensively with distilled water (3 × 50 mL) and cold acetone (20 mL), and dry under high vacuum at 60 °C for 12 hours. (Expected Yield: 85-90%).

Protocol 2: O-Alkylation with Solubilizing Side Chains

Example using 4-(3-chloropropyl)morpholine to generate a Gefitinib-like tail.

  • Deprotonation: Dissolve 7-hydroxyquinazolin-4-one (5.0 mmol, 1.0 eq) in anhydrous DMF (25 mL). Add finely powdered anhydrous K₂CO₃ (15.0 mmol, 3.0 eq) and stir at 40 °C for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Add 4-(3-chloropropyl)morpholine (6.0 mmol, 1.2 eq) and a catalytic amount of Potassium Iodide (KI) (0.5 mmol, 0.1 eq) to accelerate the reaction via in-situ Finkelstein halogen exchange.

  • Reaction: Elevate the temperature to 85 °C and stir for 5 hours.

  • Workup: Cool the mixture and dilute with 100 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (5 × 30 mL) to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH, 95:5) to yield the 7-(3-morpholinopropoxy)quinazolin-4-one.

Protocol 3: C4-Chlorination and SₙAr Amination
  • Chlorination: Suspend the alkylated quinazolin-4-one (3.0 mmol) in POCl₃ (15 mL). Add 2 drops of anhydrous DMF as a catalyst. Reflux at 105 °C for 3 hours until the solution becomes clear.

  • Concentration: Remove excess POCl₃ via rotary evaporation. Quench the resulting residue with ice water and quickly extract with cold DCM. Dry and concentrate to yield the highly reactive 4-chloroquinazoline intermediate. (Note: Use immediately to prevent hydrolysis).

  • Amination: Dissolve the 4-chloro intermediate in isopropanol (20 mL). Add the desired functionalized aniline (3.3 mmol, 1.1 eq) and heat to 80 °C for 3 hours.

  • Isolation: Upon cooling, the final 4-anilinoquinazoline product typically precipitates as an HCl salt. Filter, wash with cold isopropanol, and dry[1].

Quantitative Data Presentation

The functionalization of the 7-position profoundly impacts both the physical chemistry and the biological efficacy of the resulting kinase inhibitors. Table 1 summarizes the structure-activity relationship (SAR) shifts observed when modifying the 7-position.

Table 1: Impact of 7-Position Functionalization on Physicochemical and Biological Properties

Quinazoline Core7-Position SubstituentCalculated LogPTarget KinaseIC₅₀ (nM)Aqueous Solubility
Quinazolin-4-one-OCH₃ (Methoxy)~2.8BaselineN/APoor (< 0.01 mg/mL)
Quinazolin-4-one-OH (Hydroxy)~1.5BaselineN/AModerate
4-Anilinoquinazoline-O(CH₂)₃-Morpholine~3.2EGFR2.5High (> 1.0 mg/mL)
4-Anilinoquinazoline-O(CH₂)₂-N(Et)₂~3.0VEGFR-240.0High (> 2.0 mg/mL)

Data synthesized from established structure-activity relationship studies of quinazoline-based protein kinase inhibitors[4].

References

  • Vulcanchem: Synthesis and Structural Modification Title: 7-Methoxy-2-(3-methoxyphenyl)-8-methylquinazolin-4(1H)-one Source: vulcanchem.com URL:2

  • Synthetic Approaches, Functionalization and Therapeutic Potential of Quinazoline and Quinazolinone Skeletons Source: ResearchGate URL:1

  • Quinazoline-urea, new protein kinase inhibitors in treatment of prostate cancer Source: tandfonline.com URL:4

  • ANILINE DERIVATIVES - European Patent Office - EP 0790986 B1 Source: googleapis.com (Patent EP0790986B1) URL:3

Sources

Application

Application Note: Advanced Solvent Selection and Protocol Guide for Alkylation of 2-Chloromethyl-quinazolinones

Executive Overview 2-Chloromethyl-quinazolin-4(3H)-ones are highly versatile electrophilic scaffolds, serving as critical intermediates in the synthesis of biologically active compounds, including 4-anilinoquinazoline an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

2-Chloromethyl-quinazolin-4(3H)-ones are highly versatile electrophilic scaffolds, serving as critical intermediates in the synthesis of biologically active compounds, including 4-anilinoquinazoline anticancer agents, anti-inflammatory drugs, and antiviral therapeutics[1],[2]. The methylene carbon at the C2 position is highly activated by the adjacent nitrogen-rich heterocyclic system, making it an excellent substrate for nucleophilic substitution (


).

However, this heightened reactivity introduces significant synthetic challenges. The choice of solvent and base during the alkylation phase dictates the reaction trajectory, influencing whether the nucleophile successfully displaces the chloride or if competing side reactions (such as solvolysis or premature ring-opening) dominate. This application note provides a mechanistic breakdown of solvent selection, quantitative performance data, and self-validating experimental protocols for the synthesis and subsequent alkylation of these critical pharmacophores.

Mechanistic Principles of Solvent Selection

The alkylation of 2-chloromethyl-quinazolinones generally proceeds via an


 mechanism. The causality behind solvent selection hinges on the balance between substrate solubility, nucleophile activation, and the suppression of side reactions.
Polar Protic Solvents (e.g., Methanol, Ethanol)

Historically, anhydrous methanol has been utilized for both the formation of the quinazolinone core and its subsequent alkylation with secondary amines like morpholine[3],[4].

  • Causality & Mechanism : Protic solvents stabilize the leaving group (chloride ion) through hydrogen bonding, which lowers the activation energy of the transition state.

  • The Solvolysis Risk : Because methanol is nucleophilic, using a strong base (e.g., sodium methoxide) or excessive heat can lead to the solvolysis of the chloromethyl group, yielding a 2-methoxymethyl-quinazolinone byproduct. Therefore, when utilizing methanol for N-alkylation, a mild, heterogeneous base like anhydrous

    
     must be employed.
    
Polar Aprotic Solvents (e.g., DMF, Acetonitrile)

Advanced medicinal chemistry optimization frequently requires switching to polar aprotic solvents like N,N-Dimethylformamide (DMF) to solubilize complex intermediates and alter the reaction pathway.

  • Causality & Mechanism : Solvents like DMF heavily solvate cations (e.g.,

    
     or 
    
    
    
    from the base) but do not hydrogen-bond with the nucleophilic anion or amine. This leaves the nucleophile "naked" and highly reactive.
  • Strategic Advantage : For sterically hindered amines or less reactive anilines, DMF significantly accelerates the

    
     displacement while completely eliminating the risk of solvent-driven etherification, resulting in higher yields and cleaner crude profiles.
    

Quantitative Data: Solvent Impact on Yield and Kinetics

The following table summarizes the causal relationship between solvent parameters, base selection, and typical reaction outcomes during the N-alkylation of 2-chloromethyl-quinazolinones with secondary amines.

SolventDielectric Constant (

)
Solvation TypeOptimal BaseTemp (°C)Typical Yield (%)Primary Kinetic/Purity Observations
Methanol 32.7Polar Protic

25 - 6570 - 85Moderate kinetics; risk of methoxylation if overheated.
DMF 36.7Polar Aprotic

/

80 - 10085 - 95Fast kinetics; naked nucleophile effect; clean profile.
Acetonitrile 37.5Polar Aprotic

60 - 8080 - 90Good for aliphatic amines; easy solvent removal.
THF 7.5Weakly Polar

0 - 6560 - 75Poor solubility for some quinazolinones; slower

.

Workflow and Pathway Visualizations

SolventLogic Substrate 2-Chloromethyl-quinazolinone + Nucleophile Protic Polar Protic Solvent (e.g., MeOH) Substrate->Protic High Solubility Needs Aprotic Polar Aprotic Solvent (e.g., DMF, MeCN) Substrate->Aprotic Maximize Nucleophilicity Solvolysis Risk: Solvolysis (Methoxylation) Protic->Solvolysis Heat / Strong Base ProdProtic Alkylated Product (Moderate Yield) Protic->ProdProtic Mild Base (K2CO3) SN2 Optimal SN2 Pathway (Naked Nucleophile) Aprotic->SN2 No H-Bonding ProdAprotic Alkylated Product (High Yield, Fast) SN2->ProdAprotic Clean Substitution

Logical decision tree for solvent selection in 2-chloromethyl-quinazolinone alkylation.

ExpWorkflow S1 Step 1 Substrate Prep S2 Step 2 Solvent & Base S1->S2 S3 Step 3 Nucleophile Add S2->S3 S4 Step 4 LC-MS Tracking S3->S4 S5 Step 5 Workup & Purify S4->S5

Standardized step-by-step workflow for the nucleophilic alkylation process.

Validated Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Chloromethyl-quinazolin-4(3H)-one (Precursor)

This protocol utilizes a polar protic solvent (Methanol) to facilitate the cyclocondensation of o-anthranilic acid, leveraging sodium methoxide as an activating catalyst[1],[2].

Materials:

  • o-Aminobenzoic acid (o-anthranilic acid): 5.0 mmol

  • Chloroacetonitrile: 15.0 mmol (Excess required to drive kinetics)

  • Sodium metal: 1.0 mmol

  • Anhydrous Methanol: 30 mL

Step-by-Step Methodology:

  • Catalyst Generation : In a flame-dried, nitrogen-purged flask, add anhydrous methanol (5 mL). Carefully add sodium metal (23 mg, 1 mmol). Causality: This generates sodium methoxide in situ, which acts as a strong nucleophile to activate the nitrile carbon of chloroacetonitrile.

  • Electrophile Activation : Inject chloroacetonitrile (0.95 mL, 15 mmol) via syringe. Stir at ambient temperature for 40 minutes.

  • Cyclocondensation : Dissolve o-aminobenzoic acid (5 mmol) in anhydrous methanol (25 mL) and add it to the reaction mixture. Stir under nitrogen at ambient temperature for 2 hours.

  • Self-Validation & Workup : The reaction is self-validating; as the cyclization completes, the product will crash out of the solution as a white precipitate. Collect the solid by vacuum filtration.

  • Purification : Wash the filter cake sequentially with cold methanol (8 mL), distilled water (8 mL, to remove inorganic salts), and a final methanol wash (5 mL). Dry under vacuum to afford the pure product (Expected m.p. 249-250 °C).

Protocol B: N-Alkylation with Morpholine using a Polar Aprotic Solvent

This protocol utilizes DMF to maximize the nucleophilicity of morpholine, preventing the solvolysis side-reactions commonly observed in protic media[3],.

Materials:

  • 2-Chloromethyl-quinazolin-4(3H)-one: 2.0 mmol

  • Morpholine: 2.4 mmol (1.2 equivalents)

  • Anhydrous Potassium Carbonate (

    
    ): 4.0 mmol
    
  • Anhydrous DMF: 15 mL

Step-by-Step Methodology:

  • Substrate Solvation : Charge a round-bottom flask with 2-chloromethyl-quinazolin-4(3H)-one (2.0 mmol) and anhydrous DMF (15 mL). Stir until complete dissolution is achieved.

  • Base Addition : Add finely powdered, anhydrous

    
     (4.0 mmol). Causality: 
    
    
    
    acts as a heterogeneous acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
  • Nucleophile Introduction : Add morpholine (2.4 mmol) dropwise over 5 minutes.

  • Thermal Activation : Elevate the temperature to 80 °C and stir for 4-6 hours.

  • Reaction Monitoring : Track the reaction via TLC (Eluent: 7:3 EtOAc:Hexanes). Self-Validation: The starting material (high

    
    , UV active) will deplete, replaced by a highly polar, lower 
    
    
    
    spot corresponding to the alkylated amine.
  • Quench and Precipitation : Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred ice-water. The sudden shift in dielectric constant forces the hydrophobic quinazolinone product to precipitate.

  • Isolation : Filter the resulting solid, wash thoroughly with cold water to remove residual DMF and potassium salts, and recrystallize from ethanol to achieve >98% purity.

References

  • Title : A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Source : Molecules / PubMed Central (NIH) URL :[Link]

  • Title : Synthesis of some quinazolinone derivatives as possible anticancer agents. Source : Indian Journal of Pharmaceutical Sciences / ResearchGate URL :[Link]

  • Title : Synthetic method development of drug-like heterocycles and medicinal chemistry optimization. Source : University of Wisconsin-Madison (MINDS@UW) URL :[Link]

Sources

Method

Application Note: Catalytic Strategies for the Synthesis of 2-Substituted Quinazolin-4-ones

Executive Summary The quinazolin-4(3H)-one scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., Febrifugine, Luotonin A) and approved therapeutics such as Idelalisib (PI3K inhibitor)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., Febrifugine, Luotonin A) and approved therapeutics such as Idelalisib (PI3K


 inhibitor) and Raltitrexed  (antimetabolite). Traditional synthesis, such as the Niementowski reaction, often suffers from harsh conditions (high thermal demand >150°C), low yields, and limited functional group tolerance.

This Application Note details three distinct, high-yield catalytic protocols for synthesizing 2-substituted quinazolin-4-ones via the oxidative cyclization of 2-aminobenzamides with aldehydes or alcohols. These methods represent the current state-of-the-art in Transition Metal Catalysis (Iridium) , Metal-Free Organocatalysis (Iodine) , and Visible-Light Photocatalysis , offering researchers a versatile toolkit adaptable to substrate stability and laboratory resources.

Mechanistic Pathways & Logic

The synthesis generally proceeds via a condensation-cyclization-oxidation cascade. Understanding the specific entry point—whether starting from an alcohol (hydrogen borrowing) or an aldehyde (oxidative cyclization)—is critical for catalyst selection.

Pathway Visualization

The following diagram illustrates the convergence of alcohol and aldehyde pathways toward the common aminal intermediate, followed by the critical oxidation step.

Quinazolinone_Synthesis cluster_legend Pathway Key Start_Alc Alcohol Substrate (R-CH2OH) Start_Ald Aldehyde Substrate (R-CHO) Start_Alc->Start_Ald Dehydrogenation (Ir-Catalyst) Schiff Schiff Base (Imine Intermediate) Start_Ald->Schiff + Amine Condensation Amine 2-Aminobenzamide Aminal 2,3-Dihydroquinazolin-4(1H)-one (Aminal Intermediate) Schiff->Aminal Cyclization (Acid/Base/Heat) Product 2-Substituted Quinazolin-4(3H)-one Aminal->Product Oxidative Dehydrogenation (I2/DMSO or Photocatalysis) Key1 Red Arrow = Oxidation Step

Figure 1: Convergent mechanistic pathways. The "Hydrogen Borrowing" route (Ir) converts alcohols to aldehydes in situ, while oxidative methods (I2, Photocatalysis) drive the final aromatization of the aminal intermediate.

Experimental Protocols

Protocol A: Metal-Free Oxidative Cyclization (Iodine/DMSO)

Best for: Robust scale-up, cost-efficiency, and substrates sensitive to transition metals. Mechanism: Molecular iodine acts as a Lewis acid to activate the carbonyl and facilitates the oxidation of the aminal intermediate. DMSO serves as the terminal oxidant (releasing dimethyl sulfide) or solvent for oxygen uptake.

Reagents & Setup
  • Substrate: 2-Aminobenzamide (1.0 mmol)

  • Coupling Partner: Aryl/Alkyl Aldehyde (1.0 mmol)

  • Catalyst: Molecular Iodine (I

    
    ) (10-20 mol%)
    
  • Solvent: DMSO (3.0 mL)

  • Vessel: Round-bottom flask open to air (or equipped with O

    
     balloon).
    
Step-by-Step Methodology
  • Charge: In a 10 mL reaction vial, dissolve 2-aminobenzamide (136 mg, 1 mmol) and the corresponding aldehyde (1 mmol) in DMSO (3 mL).

  • Catalyst Addition: Add molecular iodine (25 mg, ~10 mol%). The solution will turn dark brown.

  • Reaction: Heat the mixture to 100–120 °C for 4–6 hours.

    • Note: Monitor by TLC. The intermediate Schiff base often appears quickly; the final oxidation is the rate-determining step.

  • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice (20 g) containing sodium thiosulfate (5% aq. solution) to quench excess iodine.

  • Isolation: The product typically precipitates as a solid. Filter, wash with cold water, and dry.

    • Purification: If no precipitate forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation: Expect yields of 80–92% . The disappearance of the deep iodine color suggests consumption or sublimation; ensure the system remains oxidative.

Protocol B: Iridium-Catalyzed Hydrogen Transfer (Hydrogen Borrowing)

Best for: High atom economy, using stable alcohols instead of aldehydes, and "green" chemistry requirements. Mechanism: The Iridium catalyst dehydrogenates the alcohol to an aldehyde (generating Ir-H). Following condensation, the catalyst transfers hydrogen from the intermediate or releases H


, driving the equilibrium toward the aromatic product.
Reagents & Setup
  • Substrate: 2-Aminobenzamide (1.0 mmol)

  • Coupling Partner: Benzyl Alcohol derivative (1.1 mmol)

  • Catalyst: [Cp*IrCl

    
    ]
    
    
    
    (2.5 mol%)[1]
  • Base: KOH or Cs

    
    CO
    
    
    
    (0.2 equiv)
  • Solvent: Toluene or Xylene (dry).

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.

  • Charge: Add [Cp*IrCl

    
    ]
    
    
    
    (20 mg, 0.025 mmol), Base (KOH, 11 mg), 2-aminobenzamide (1 mmol), and Benzyl alcohol (1.1 mmol).
  • Solvent: Add anhydrous Toluene (3 mL).

  • Reflux: Heat to 110 °C (reflux) for 12–16 hours.

    • Critical: Use a reflux condenser. The evolution of hydrogen gas (or transfer to a sacrificial acceptor if used) drives the reaction.

  • Work-up: Cool to RT. Evaporate solvent under reduced pressure.

  • Purification: Dissolve residue in CH

    
    Cl
    
    
    
    , wash with water, and purify via column chromatography.

Validation: This method is highly selective for 2-substituted quinazolinones without over-oxidation to carboxylic acids.

Protocol C: Visible-Light Photocatalysis (Metal-Free)

Best for: Mild conditions (Room Temperature), thermally sensitive substrates. Mechanism: A photocatalyst (e.g., Fluorescein, Eosin Y) is excited by visible light, engaging in Single Electron Transfer (SET) with oxygen or TBHP to generate superoxide radicals, which abstract hydrogen from the aminal intermediate.

Reagents & Setup
  • Substrate: 2-Aminobenzamide (0.5 mmol)

  • Coupling Partner: Aldehyde (0.5 mmol)

  • Photocatalyst: Fluorescein or Eosin Y (2 mol%)

  • Oxidant: TBHP (tert-Butyl hydroperoxide) (1.5 equiv) or O

    
     balloon.
    
  • Solvent: Ethanol or CH

    
    CN.
    
  • Light Source: Blue LED (450–460 nm, ~18W).

Step-by-Step Methodology
  • Setup: Place reagents in a clear glass tube (Pyrex).

  • Addition: Add Ethanol (3 mL), Fluorescein (3.3 mg), and TBHP (70% aq., 1.5 equiv).

  • Irradiation: Place the tube 2–3 cm away from the Blue LED source. Stir vigorously at Room Temperature for 8–12 hours.

    • Safety: Use a fan to maintain ambient temperature if the LED generates heat.

  • Work-up: Concentrate the solvent. The residue is often pure enough to be recrystallized from EtOH/Water.

Comparative Analysis & Optimization

The following table summarizes the performance metrics for each protocol to aid in decision-making.

FeatureProtocol A (Iodine/DMSO)Protocol B (Ir-Catalysis)Protocol C (Photocatalysis)
Precursor AldehydeAlcoholAldehyde
Catalyst Cost Low ($)High (

$)
Low ($)
Temperature 100–120 °C110 °C25 °C (RT)
Time 4–6 h12–16 h8–12 h
Yield (Avg) 85%75–80%80–88%
Scalability High (Gram scale)ModerateLow (Light penetration limits)
Green Metric Moderate (DMSO waste)High (Atom Economy)High (Energy Efficiency)
Troubleshooting Guide
  • Low Yield (Protocol A): If the reaction stalls at the Schiff base (imine) stage, ensure the reaction vessel is open to air or has an O

    
     supply. Iodine requires an oxidant to regenerate if not used stoichiometrically.
    
  • Catalyst Deactivation (Protocol B): Ensure reagents (especially the alcohol) are free of thiols or strong chelators that might poison the Iridium center.

  • Precipitation Issues: Quinazolinones are often insoluble in non-polar solvents. If the product does not precipitate from water (Protocol A), the pH may need adjustment (neutralize any residual acid/base).

References

  • Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015).[2] Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond.[2][3][4] The Journal of Organic Chemistry, 80(13), 6915–6921. Link[3]

  • Fujita, K. et al. (2012).[1] Synthesis of 2-substituted quinazolines via iridium catalysis. RSC Advances, 2, 1168-1173. Link

  • Wang, Z. et al. (2016). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization.[5][6] RSC Advances, 6, 8958-8962. Link

  • Gopalaiah, K. et al. (2017). Iron-catalyzed aerobic oxidative synthesis of quinazolinones. Journal of Organic Chemistry (Contextual citation for Fe-catalysis). Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of the chloromethyl group during quinazolinone workup

Case ID: QNZ-CL-002 Topic: Preventing Hydrolysis of the Chloromethyl Group During Workup Status: [Resolved] Assigned Specialist: Senior Application Scientist, Heterocycle Division Executive Summary The 2-chloromethyl-4(3...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: QNZ-CL-002 Topic: Preventing Hydrolysis of the Chloromethyl Group During Workup Status: [Resolved] Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

The 2-chloromethyl-4(3H)-quinazolinone scaffold is a critical intermediate for synthesizing bioactive 4-anilinoquinazoline derivatives.[1][2][3][4] However, the C2-chloromethyl group is highly electrophilic. It functions as a "benzylic-like" halide, activated by the electron-deficient quinazolinone ring, making it exceptionally prone to


 hydrolysis.

Users frequently report the unintended conversion of the chloromethyl target (Product A) into the hydroxymethyl analog (Product B) during aqueous quenching. This guide details the thermodynamic and kinetic controls required to arrest this transformation.

Module 1: The Critical Knowledge Base

The Hydrolysis Mechanism

The instability of the chloromethyl group is not random; it is driven by the electron-withdrawing nature of the quinazolinone ring (specifically the N1 and N3 atoms), which pulls electron density away from the exocyclic carbon. This makes the methylene carbon highly susceptible to nucleophilic attack by water or hydroxide ions.

Key Reactivity Rule:

  • Acidic Media: Hydrolysis is slow but accelerated by heat.

  • Basic Media (pH > 8): Hydrolysis is rapid (minutes) due to hydroxide attack.

  • Alcoholic Solvents: Solvolysis occurs readily, converting the chloride to an ether (alkoxymethyl derivative).

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. Your goal is to stabilize the "Kinetic Product" and prevent the thermodynamic slide toward the alcohol.

QuinazolinoneHydrolysis Start Anthranilic Acid + Chloroacetyl Chloride Inter 2-Chloromethyl- quinazolinone (TARGET) Start->Inter Cyclization (Dehydration) Hydrolysis Transition State (Activated Complex) Inter->Hydrolysis + H2O / Heat (Aqueous Workup) Ether 2-Alkoxymethyl- quinazolinone (Solvolysis Impurity) Inter->Ether + ROH (Methanol/Ethanol) Product 2-Hydroxymethyl- quinazolinone (IMPURITY) Hydrolysis->Product - HCl

Figure 1: Competing reaction pathways. The chloromethyl target is a kinetic intermediate that degrades into hydroxymethyl or alkoxymethyl impurities if exposed to nucleophiles (water/alcohol) under thermodynamic stress (heat/base).

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues with your current workflow.

SymptomProbable CauseCorrective Action
Product is 100% Alcohol (Hydroxymethyl) High pH Quench: You likely neutralized the reaction mixture with strong base (NaOH/KOH) to pH > 9.Switch to Water/Ice Quench: The product precipitates in acidic media. Do not neutralize beyond pH 4-5.
Product is a Mix (Chloro/Hydroxy) Exothermic Quench: Pouring the reaction mixture into water generated too much heat, accelerating hydrolysis.External Cooling: Pour the reaction mixture into crushed ice slowly. Keep internal temp < 10°C.
Product contains Ether (-OMe/-OEt) Wrong Solvent: You recrystallized or washed with Methanol or Ethanol.Use Aprotic Solvents: Recrystallize from Acetonitrile, Toluene, or DCM/Hexane. Avoid alcohols.
Low Yield (Material in Mother Liquor) Over-acidification: While stable in acid, the product is protonated at N3/N1 in strong acid, increasing water solubility.Buffer Carefully: Adjust pH to ~3–4 (isoelectric point vicinity) to maximize precipitation without triggering hydrolysis.

Module 3: The "Anti-Hydrolysis" Workup Protocol

This protocol is designed to minimize the Time-Temperature-Nucleophile (TTN) exposure.

Reagents & Equipment
  • Reaction Solvent: Toluene or Acetic Acid (Anhydrous).

  • Quench Medium: Crushed Ice (made from distilled water).

  • Wash Solvent: Cold Water (pH 4), followed immediately by Hexane or Diethyl Ether.

Step-by-Step Workflow
  • Reaction Completion: Ensure the cyclization is complete (monitor by TLC: 30% EtOAc/Hexane).

    • Critical: If using

      
       or 
      
      
      
      , remove the excess reagent via rotary evaporation before the aqueous quench. Quenching bulk dehydrating agents generates massive heat and HCl, destroying the chloromethyl group.
  • The "Flash" Quench (The Golden Rule):

    • Do NOT pour water into the reaction flask.

    • DO pour the reaction mixture slowly into a beaker of vigorously stirred crushed ice.

    • Why? This dissipates heat instantly and dilutes the acid generated.

  • Filtration (Speed is Key):

    • Filter the precipitate immediately using a sintered glass funnel.

    • Do not let the solid sit in the aqueous mother liquor for >15 minutes.

  • The Wash:

    • Wash the cake once with cold water (0–4°C) to remove bulk acid.

    • Immediately wash with cold Hexane or Diethyl Ether. This displaces the residual water from the crystal lattice.

  • Drying:

    • Transfer to a vacuum desiccator over

      
       or 
      
      
      
      .
    • Avoid oven drying >50°C if the solid is still damp with water.

Workflow Visualization

WorkupProtocol Step1 Step 1: Reaction Mixture (Containing Excess SOCl2/POCl3?) Step2 Step 2: Evaporation Remove excess reagent under Vac Step1->Step2 Essential to prevent superheating Step3 Step 3: Ice Quench Pour mix INTO crushed ice (Temp < 10°C) Step2->Step3 Slow addition Step4 Step 4: Filtration Rapid vacuum filtration Step3->Step4 < 15 mins contact time Step5 Step 5: Solvent Displacement Wash with Cold Water -> Hexane Step4->Step5 Remove water physically Step6 Step 6: Vacuum Dry Over P2O5 Step5->Step6

Figure 2: Optimized isolation workflow for labile chloromethyl heterocycles.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Bicarbonate (


) to neutralize the acid? 
A:  Proceed with extreme caution. While 

is a weak base, the generation of

gas can create a dispersion that keeps the solid suspended in water longer. If you must neutralize, stop at pH 5-6. Do not go to pH 7-8, as the rate of hydrolysis increases logarithmically near neutral/basic pH for these specific substrates.

Q: I need to recrystallize. What solvent should I use? A: Do not use Ethanol or Methanol. The chloromethyl group will undergo solvolysis to form the ethoxymethyl or methoxymethyl ether.

  • Recommended: Toluene, Acetonitrile, or a mixture of DCM/Hexane.

Q: How stable is the solid 2-chloromethylquinazolinone on the shelf? A: It is stable if dry. If it contains residual moisture, it will degrade slowly, releasing HCl (autocatalytic degradation). Store in a tightly sealed vial at 4°C with a desiccant packet.

References

  • Li, H.-Z., et al. (2010).[2] A General Synthetic Procedure for 2-Chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Molecules, 15(12), 9473–9485.

    • Relevance: Establishes the synthesis of the chloromethyl intermediate and explicitly discusses its conversion to the hydroxymethyl derivative, highlighting the reactivity of the C2 position.
  • Cao, D.-L., et al. (2012).[5] 2-Chloroquinazolin-4(3H)-one.[1][2][3][4][5][6] Acta Crystallographica Section E, E68, o1958.[5]

    • Relevance: Provides structural data and stability context for chloro-substituted quinazolinones in the solid st
  • Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance. Letters in Drug Design & Discovery, 8(2).

    • Relevance: Discusses the hydrolytic stability of quinazolinone derivatives in aqueous media and DMSO, confirming the risk of degrad
  • Kabri, Y., et al. (2009).[3] Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives. Green Chemistry, 11, 201–208.[3][4]

    • Relevance: Contrasts aqueous methods where hydrolysis is a feature versus anhydrous methods where the chloride is preserved.

Sources

Optimization

Technical Support Center: Quinazolinone Alkylation &amp; Chloroacetonitrile Purification

Welcome to the Technical Support Center for heterocyclic synthesis. This guide provides authoritative troubleshooting and purification strategies for researchers performing the alkylation of quinazolinones using chloroac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide provides authoritative troubleshooting and purification strategies for researchers performing the alkylation of quinazolinones using chloroacetonitrile (


).

Because chloroacetonitrile is a highly reactive, toxic alkylating agent and a potential genotoxic impurity (GTI)[1], its complete removal from the final active pharmaceutical ingredient (API) or chemical probe is critical. This guide bridges the gap between theoretical reactivity and bench-top execution.

Part 1: Causality & Mechanism of Purification

The challenge of removing chloroacetonitrile stems from its physicochemical properties. While it is volatile (Boiling Point: 123–126 °C)[2], rotary evaporation alone is rarely sufficient to remove it completely from viscous crude oils or crystalline matrices where it becomes trapped. Furthermore, its partial solubility in water[3] means simple aqueous washing often leaves trace amounts in the organic phase.

To achieve complete clearance, chemical quenching followed by biphasic partitioning is the most robust strategy. By introducing a highly nucleophilic, water-soluble primary amine scavenger (such as ethanolamine), the unreacted electrophilic


 undergoes a rapid 

substitution. This converts the volatile, lipophilic impurity into a highly polar, strictly water-soluble adduct that is effortlessly washed away from the hydrophobic quinazolinone product.

Workflow A 1. Alkylation Reaction Quinazolinone + ClCH2CN B 2. Crude Mixture (Product + Toxic ClCH2CN) A->B Completion C 3. Chemical Quench Add Ethanolamine Scavenger B->C In-situ Quench D 4. Biphasic Workup EtOAc / Aqueous Wash C->D Partitioning E 5. Organic Phase (Cyanomethylated Product) D->E Extract F 6. Aqueous Phase (Quenched ClCH2CN Adducts) D->F Discard G 7. Crystallization (Anti-Solvent Precipitation) E->G Concentrate & Purify

Fig 1: End-to-end workflow for the alkylation, quenching, and purification of quinazolinones.

Part 2: FAQs & Troubleshooting Guide

Q1: I concentrated my reaction mixture under reduced pressure, but NMR still shows a singlet at ~4.2 ppm corresponding to unreacted chloroacetonitrile. Why didn't it evaporate? A1: Although chloroacetonitrile has a boiling point of ~126 °C[4], it frequently forms non-ideal mixtures with polar aprotic solvents (like DMF or DMAc) and gets trapped within the oily matrix of the crude quinazolinone. Prolonged heating under a deep vacuum can degrade your product. Instead of forcing evaporation, utilize a chemical quench[5] prior to workup to alter the impurity's physical state.

Q2: Can I use aqueous sodium hydroxide (


) to hydrolyze the excess chloroacetonitrile instead of an amine scavenger? 
A2:  While alkaline hydrolysis converts chloroacetonitrile into water-soluble glycolic acid and chloroacetamide[6], strong bases like 

can prematurely hydrolyze the quinazolinone ring (opening it to the corresponding anthranilic acid derivative) or cleave the newly formed cyanomethyl group. A mild, nucleophilic amine like ethanolamine is highly selective for the alkyl halide and preserves the quinazolinone core.

Q3: My cyanomethylated quinazolinone precipitates as a sticky gum rather than a powder. How do I fix this? A3: Gummy precipitates usually indicate the presence of trapped solvent, unreacted starting material, or residual inorganic salts (


 or 

)[7]. Ensure you perform a thorough biphasic aqueous wash to remove salts. To induce crystallization, dissolve the crude gum in a minimal amount of hot ethyl acetate, then slowly titrate in an anti-solvent (like hexanes or heptane) while stirring vigorously until the solution turns cloudy.

Mechanism ClCH2CN Unreacted Chloroacetonitrile (Toxic, Volatile Alkylator) Adduct1 Water-Soluble Amine Adduct (N-(Cyanomethyl)ethanolamine) ClCH2CN->Adduct1 SN2 Substitution Adduct2 Glycolic Acid / Chloroacetamide (Water-Soluble Degradants) ClCH2CN->Adduct2 Hydrolysis Amine Ethanolamine (1° Amine Scavenger) Amine->Adduct1 Nucleophilic Attack Base Aqueous NaOH (Alkaline Hydrolysis) Base->Adduct2 OH- Attack

Fig 2: Chemical quenching pathways converting toxic chloroacetonitrile into water-soluble adducts.

Part 3: Quantitative Data & Physicochemical Comparison

Understanding the physicochemical differences between your impurity and your product dictates the purification logic. The table below summarizes why the ethanolamine quench successfully forces the impurity into the aqueous phase.

CompoundMolecular WeightBoiling PointAqueous SolubilityLogP (Approx)Role in Workflow
Chloroacetonitrile 75.50 g/mol 123–126 °CModerate / Miscible in EtOH0.23Reactive Alkylating Agent / GTI
Ethanolamine 61.08 g/mol 170 °CHighly Soluble-1.31Nucleophilic Scavenger
Amine-Adduct 136.58 g/mol N/A (Decomposes)Highly Soluble< -0.5Quenched, harmless byproduct
Cyanomethyl Quinazolinone > 200 g/mol > 300 °CInsoluble2.5 - 4.0Target Product

Part 4: Standardized Experimental Protocols

This protocol is designed as a self-validating system. By incorporating TLC and GC-MS checks, the researcher confirms the destruction of the genotoxic impurity before proceeding to isolation, ensuring absolute safety and product purity[8].

Protocol A: In-Situ Amine Quench and Biphasic Workup

Objective: Chemically destroy unreacted chloroacetonitrile and extract the pure quinazolinone.

  • Reaction Completion Check: Monitor the alkylation reaction (Quinazolinone +

    
     + 
    
    
    
    in DMF) via TLC or LC-MS until the starting quinazolinone is consumed.
  • Scavenger Addition: Cool the reaction mixture to room temperature. Add 2.0 equivalents (relative to the initial excess of chloroacetonitrile) of ethanolamine .

  • Quenching Incubation: Stir the mixture vigorously at room temperature for 45–60 minutes.

    • Self-Validation Step: Spot the reaction mixture on TLC or run a rapid GC-MS to confirm the disappearance of the chloroacetonitrile peak.

  • Solvent Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 volumes relative to DMF).

  • Aqueous Partitioning: Transfer the mixture to a separatory funnel. Add an equal volume of distilled water. Shake vigorously and allow the layers to separate. The water-soluble amine adduct, DMF, and inorganic salts will partition into the lower aqueous phase.

  • Phase Separation: Drain and discard the aqueous phase. Wash the organic phase twice more with a 5% aqueous

    
     solution (to pull out trace DMF) and once with saturated brine.
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
Protocol B: Anti-Solvent Crystallization

Objective: Isolate the cyanomethylated quinazolinone as a free-flowing solid, leaving trace organic impurities in the mother liquor.

  • Dissolution: Dissolve the crude concentrated product from Protocol A in a minimum volume of hot solvent (e.g., Ethyl Acetate or Ethanol) at 60 °C.

  • Titration: While maintaining stirring, slowly add an anti-solvent (e.g., Hexanes or Heptane) dropwise until the solution becomes slightly turbid (the cloud point).

  • Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize precipitation.

  • Filtration: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with a cold mixture of EtOAc/Hexanes (1:9).

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield the pure cyanomethylated quinazolinone.

References

  • Ketone Pharma.
  • ChemicalBook. Chloroacetonitrile | 107-14-2.
  • International Labour Organization (ILO). ICSC 0844 - CHLOROACETONITRILE.
  • BenchChem. Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)
  • National Institutes of Health (NIH). Discovery of Quinazoline-2,4(1H,3H)
  • ACS Publications.
  • Science.gov. Selective cytotoxic mechanism (Ophiobolin A reacting with ethanolamine).

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 7-Methoxy-Quinazolinones

Subject: Troubleshooting Precipitation & Bioavailability in Biological Assays Ticket ID: #QZN-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group Executive Summary: The "Brick Dust" Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Precipitation & Bioavailability in Biological Assays Ticket ID: #QZN-SOL-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary: The "Brick Dust" Challenge

You are likely encountering solubility issues because the 7-methoxy-quinazolinone scaffold (common in EGFR/VEGFR inhibitors like Gefitinib or Vandetanib) exhibits "brick dust" properties. These molecules are planar and rigid, leading to high crystal lattice energy (


) and strong 

stacking interactions.

While they dissolve well in DMSO, they are prone to "Solvent Shock" —immediate precipitation when introduced to aqueous buffers, even at concentrations theoretically below their thermodynamic solubility limit. This guide provides a self-validating workflow to maintain solubility in cell-based and enzymatic assays.

Core Protocol: The "Intermediate Dilution" Method

The Error: Direct dilution of 100% DMSO stock into cell media/buffer causes a massive localized concentration spike, forcing the compound to crash out before it can disperse. The Fix: Use an intermediate dilution step to step-down the solvent concentration gradually.

Step-by-Step Methodology

Reagents Required:

  • Compound Stock (10 mM in anhydrous DMSO)

  • Intermediate Solvent: DMSO or PEG400

  • Assay Buffer/Media (Pre-warmed to 37°C)[1]

Protocol:

  • Stock Preparation: Ensure your 10 mM stock is clear. Sonicate at 40 kHz for 10 mins if unsure.

  • The Intermediate Step (100x Concentrate):

    • Do not pipette 1 µL of stock into 999 µL of media.

    • Instead, dilute your 10 mM stock 10-fold into pure DMSO or PEG400 first.

    • Result: 1 mM solution in 100% solvent.

  • The Rapid Dispersion:

    • Pipette the required volume of this 1 mM intermediate into your vortexing buffer.

    • Crucial: The buffer must be moving before the droplet hits the surface.

  • Equilibration: Allow the solution to sit for 15 minutes. Check for turbidity (cloudiness).[2][3]

Visualization: Dilution Workflow

DilutionProtocol Stock 10mM Stock (100% DMSO) Inter Intermediate (1mM in DMSO) Stock->Inter 1:10 Dilution (Keep Solvent High) Direct Direct Addition (High Risk) Stock->Direct 1:1000 Dilution Buffer Assay Buffer (Vortexing) Inter->Buffer Rapid Dispersion Crash Precipitation (Brick Dust) Direct->Crash Solvent Shock Final Final Assay Conc. (Soluble) Buffer->Final Equilibration

Figure 1: Comparison of the recommended Intermediate Dilution workflow versus the high-risk Direct Addition method.

Troubleshooting Cell-Based Assays

Issue: Compound precipitates in media (RPMI/DMEM) or shows toxicity unrelated to target inhibition.

Critical Parameters
ParameterLimit/RecommendationReason
Max DMSO < 0.1% (v/v)>0.1% induces differentiation or apoptosis in sensitive lines (e.g., HepG2, primary neurons) [1].
Serum (FBS) > 5%Albumin acts as a carrier protein, sequestering hydrophobic drugs and preventing precipitation.
Visual Check 100x MicroscopyLook for "oily droplets" or crystals. If seen, your

is invalid.
Solution: Complexation

If precipitation persists at therapeutic concentrations (e.g., >10 µM), use a cyclodextrin carrier.

  • Prepare a 20% (w/v) stock of HP-β-Cyclodextrin (HP-β-CD) in water.

  • Dissolve your quinazolinone in DMSO.[4]

  • Mix the DMSO stock with HP-β-CD solution before adding to media.

    • Ratio: Ensure molar excess of CD to drug (typically 5:1).

Troubleshooting Enzymatic/Biochemical Assays

Issue: Steep dose-response curves (Hill slope > 2.0) or inconsistent inhibition. Diagnosis: You likely have Colloidal Aggregation .[5] Quinazolinones are notorious "aggregators." They form sub-micrometer colloids that sequester enzymes, causing false-positive inhibition.[5] This is a physical artifact, not pharmacological inhibition [2].

The "Shoichet" Validation Test

To confirm if your activity is real or an artifact, run the assay +/- detergent.

Protocol:

  • Condition A: Standard Assay Buffer.

  • Condition B: Assay Buffer + 0.01% Triton X-100 (or 0.005% Tween-20).

  • Analysis:

    • If

      
       shifts significantly (>3x) or activity disappears in Condition B:False Positive (Aggregation). 
      
    • If

      
       remains stable:True Binder. 
      
Visualization: Troubleshooting Logic

Troubleshooting Start Issue: Inconsistent Assay Data Check1 Hill Slope > 2.0? Start->Check1 Detergent Run Detergent Test (+0.01% Triton X-100) Check1->Detergent Yes Result1 Activity Lost Detergent->Result1 Result2 Activity Retained Detergent->Result2 Conclusion1 Artifact: Colloidal Aggregation Result1->Conclusion1 Conclusion2 Valid: Specific Binding Result2->Conclusion2

Figure 2: Decision tree for identifying false positives caused by colloidal aggregation in enzymatic assays.

Frequently Asked Questions (FAQ)

Q: Can I store my diluted stocks in plastic plates? A: No. 7-methoxy-quinazolinones are highly lipophilic (LogP > 3.5). They will adsorb to polystyrene (PS) and polypropylene (PP) surfaces, effectively lowering your concentration.

  • Fix: Use Glass-coated or Low-Binding plates for serial dilutions.

Q: My compound crashes in PBS but not in Media. Why? A: PBS lacks proteins. Cell culture media contains FBS (albumin), which binds and solubilizes hydrophobic molecules.

  • Fix: If you must use a protein-free buffer (e.g., for SPR), add 0.05% Tween-20 or 0.1% BSA to mimic the solubilizing environment.

Q: What is the maximum solubility I can expect? A: For a typical 7-methoxy-quinazolinone:

  • DMSO: > 50 mM

  • PBS (pH 7.4): < 10 µM (often < 1 µM without additives)

  • Acidic Buffer (pH 5.0): ~50-100 µM (Protonation of the N1/N3 quinazoline nitrogen assists solubility).

References

  • BenchChem Technical Support. (2025).[1][6][7] Preventing Compound Precipitation in Cell Culture Media.[2] BenchChem.[6][7]

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Artifacts. Drug Discovery Today. (Contextual grounding on aggregation artifacts).

  • Assay Guidance Manual. (2017). Assay Interference by Aggregation. NCBI Bookshelf.

  • Irwin, J. J., et al. (2015).[5] An Aggregation Advisor for Ligand Discovery.[5] Journal of Medicinal Chemistry.[3][5][8]

Sources

Optimization

Optimization of reflux time for cyclization of anthranilic acid derivatives

Optimization of Reflux Time for Cyclization of Anthranilic Acid Derivatives Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals opti...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Reflux Time for Cyclization of Anthranilic Acid Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals optimizing the synthesis of quinazolinone and benzoxazinone scaffolds from anthranilic acid derivatives. Controlling reflux time is not merely a matter of patience; it is a delicate balance between kinetic product formation and thermodynamic degradation.

Below, you will find mechanistic workflows, quantitative optimization matrices, self-validating protocols, and causality-driven troubleshooting FAQs.

Mechanistic Workflow & Reflux Pathways

The cyclization of anthranilic acid derivatives generally proceeds via an initial condensation to form an amide or amidine intermediate, followed by an intramolecular cyclization that eliminates water or alcohol. The energy applied during the reflux phase dictates the purity and yield of the final heterocycle.

G A Anthranilic Acid (Nucleophile) B Electrophile (Formamide / Orthoester) C Amidine/Amide Intermediate D Conventional Reflux (130-150°C, 6h) C->D Thermal E Optimized Reflux (ZnCl2, 110°C, 3h) C->E Catalyzed F Microwave Irradiation (150°C, 4-30 min) C->F Dielectric G Intramolecular Cyclization D->G E->G F->G H Quinazolinone / Benzoxazinone Core G->H -H2O / -ROH AB AB AB->C

Workflow of anthranilic acid cyclization comparing conventional, catalyzed, and microwave conditions.

Quantitative Data: Reflux Optimization Matrix

The following table summarizes the comparative parameters required to drive the cyclization of anthranilic acid to completion, highlighting how catalytic and dielectric interventions drastically reduce required reflux times.

Synthesis TargetReagentsHeating MethodCatalyst / SupportSolventTemp (°C)Optimized Reflux TimeReported Yield
Quinazolin-4-one Anthranilic acid + FormamideConventional ThermalNoneNone (Excess Formamide)130–1506 hours~50-60%[1]
Quinazolin-4-one Anthranilic acid + FormamideOptimized ThermalZnCl₂DMSO1103 hours82%[2]
Quinazolin-4-one Anthranilic acid + FormamideMicrowave (MWI)Montmorillonite K-10Solvent-Free1504 minutesHigh[1]
4H-3,1-Benzoxazin-4-one Anthranilic acid + OrthoesterConventional ThermalNoneNoneReflux1.5 hoursHigh[3]
Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not blindly follow timers; use the built-in physicochemical checkpoints to verify reaction completion.

Protocol A: Optimized Catalytic Thermal Cyclization (ZnCl₂ / DMSO)

Causality: Lewis acids coordinate with the formamide carbonyl, increasing its electrophilicity and lowering the activation energy for nucleophilic attack, effectively halving the required reflux time.

  • Preparation : In a round-bottom flask, combine anthranilic acid and formamide in a strict 1:2 molar ratio[2].

  • Catalysis : Add a catalytic amount of Zinc Chloride (ZnCl₂).

  • Solvent Addition : Dissolve the mixture in Dimethyl Sulfoxide (DMSO). DMSO's high boiling point and polarity stabilize the transition state.

  • Reflux : Heat the mixture under reflux at exactly 110°C[2]. Maintain continuous temperature monitoring.

  • Optimization Checkpoint : Reflux strictly for 3 hours . Prolonged heating beyond this optimized window will lead to the degradation of the intermediate.

  • Self-Validation : Cool the mixture. Isolate the precipitate and verify via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot disappears, yielding a product with an

    
     value of 0.63 (in standard eluent). Confirm the structural integrity via melting point apparatus (Expected MP for unsubstituted quinazolin-4-one is 218°C)[2].
    
Protocol B: Microwave-Assisted Solvent-Free Cyclization

Causality: Microwave irradiation (MWI) provides direct dielectric heating to polar molecules, bypassing the slow thermal conductivity of solvents and accelerating the cyclization kinetics from hours to minutes.

  • Preparation : Adsorb anthranilic acid and the corresponding amide onto an acidic solid support, such as Montmorillonite K-10 (MK-10), to create an efficient, solvent-free environment[1].

  • Irradiation : Place the solid mixture in a dedicated laboratory microwave synthesizer.

  • Cyclization : Irradiate at 150°C (approx. 60-120 W) for exactly 4 minutes (up to 30 minutes for highly sterically hindered derivatives)[1].

  • Self-Validation : Extract the product using a polar solvent (e.g., ethanol), filter out the MK-10, and crystallize. The immediate absence of the intermediate on TLC within minutes validates the extreme kinetic acceleration of MWI[1].

Troubleshooting Guides & FAQs

Q: Why does the classic Niementowski reaction require such a long reflux time (up to 6 hours), and why does prolonged reflux lead to yield loss? A: The conventional Niementowski synthesis relies on the uncatalyzed condensation of anthranilic acid with amides. This requires immense activation energy to form the o-amidine intermediate and drive the subsequent dehydration/cyclization[1]. Extended thermal reflux (130–150°C for >6 hours) pushes the system toward thermodynamic sinks. Specifically, prolonged heating causes the decarboxylation of anthranilic acid and the polymerization of intermediates into insoluble tars, drastically reducing the yield of the desired 3H-quinazolin-4-one[1].

Q: How does solvent choice directly impact the required reflux duration? A: The boiling point and dielectric constant of the solvent dictate the maximum energy transfer to your reagents. Using a high-boiling polar aprotic solvent like DMSO allows you to maintain a stable reflux temperature of 110°C, which accelerates the cyclization kinetics and brings the reaction to completion in exactly 3 hours[2]. Conversely, using lower-boiling solvents like ethanol caps the maximum thermal energy input, stalling the reaction at the intermediate phase and requiring significantly longer reflux times.

Q: When synthesizing 4H-3,1-benzoxazin-4-ones using orthoesters, what happens if I exceed the 1.5-hour reflux window? A: For the one-pot condensation of anthranilic acid with orthoesters (e.g., trimethyl orthovalerate), classical heating in the absence of a catalyst requires a highly specific reflux time of 1.5 hours[3]. The orthoester acts as a 'one-atom linchpin'. Extending the reflux beyond 1.5 hours risks the thermal hydrolysis of the highly reactive imidic ester intermediate before the intramolecular cyclization can successfully occur, leading to ring-opening side reactions and degraded yields[3].

Q: I am scaling up my synthesis. Can I completely eliminate the reflux time? A: Yes, by transitioning from convective thermal heating to Microwave Irradiation (MWI). Because MWI interacts directly with the molecular dipoles of your reagents, it rapidly achieves the activation energy required for cyclization. This allows you to reduce a traditional 6-hour thermal reflux to a 4-minute reaction window, particularly when utilizing solid-supported reagents like Montmorillonite K-10 under solvent-free conditions[1].

References

1.[2] OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE. Source: 7universum.com. URL: 2.[1] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: nih.gov. URL: 3.[3] Reaction of Anthranilic Acid with Orthoesters: a New Facile One-pot Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. Source: academia.edu. URL:

Sources

Troubleshooting

Troubleshooting low reactivity of 7-methoxy substituted quinazolinone intermediates

Introduction: The "Electronic Drag" Effect Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a stalled synthesis involving a 7-methoxyquinazolin-4(3H)-one or its 4-chloro der...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Electronic Drag" Effect

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing a stalled synthesis involving a 7-methoxyquinazolin-4(3H)-one or its 4-chloro derivative.

The Core Problem: While the quinazolinone scaffold is generally robust, the introduction of a methoxy group at the 7-position creates a specific electronic challenge. The methoxy group is a strong Electron Donating Group (EDG) via resonance (+M). It pushes electron density into the pyrimidine ring, specifically enriching the electron density at the 2 and 4 positions.

  • Consequence 1 (Chlorination): The C4-carbonyl carbon becomes less electrophilic, making the initial activation with chlorinating agents sluggish.

  • Consequence 2 (SNAr): In the subsequent 4-chloro intermediate, the C-Cl bond is deactivated toward nucleophilic attack because the ring is not sufficiently electron-deficient.

This guide provides field-proven protocols to overcome this "electronic drag."

Module 1: The Chlorination Bottleneck

Issue: "My reaction with neat POCl₃ is incomplete or yields are poor."

The conversion of the lactam (4-oxo) to the imidoyl chloride (4-chloro) is the most common failure point. The 7-OMe group stabilizes the cationic intermediate, making it reluctant to accept the chloride ion.

Troubleshooting Protocol
VariableStandard Condition (Fails)Optimized Condition (Works) Why?
Reagent Neat POCl₃POCl₃ + DIPEA (1.5 eq) The base (DIPEA) acts as a proton scavenger, facilitating the formation of the reactive phosphoryl intermediate [1].
Catalyst NoneDMF (cat. 5 mol%) Forms the Vilsmeier-Haack reagent in situ, which is a far more potent electrophile than POCl₃ alone.
Temperature Reflux (105°C)110–120°C Higher energy is required to overcome the resonance stabilization provided by the 7-OMe group.
Step-by-Step Optimized Protocol (10 mmol Scale)
  • Setup: Dry 2-neck RBF with a reflux condenser and drying tube (CaCl₂).

  • Mix: Suspend 7-methoxyquinazolin-4(3H)-one (1.76 g, 10 mmol) in POCl₃ (10 mL).

  • Activate: Add N,N-diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol) dropwise. Caution: Exothermic.

  • Catalyze: Add 2 drops of dry DMF.

  • Reaction: Heat to reflux (bath temp 120°C) for 3–5 hours. Monitor by TLC (Note: The chloride hydrolyzes on silica; look for the non-polar spot, but confirm with mini-workup).

  • Workup (Critical):

    • Evaporate excess POCl₃ under reduced pressure (rotovap with a base trap).

    • Dissolve residue in DCM.

    • Pour slowly into a stirred mixture of ice/sat. NaHCO₃ . Do not use water alone; acid promotes hydrolysis back to the starting material.

    • Rapidly extract and dry over MgSO₄.

Visualizing the Activation (Vilsmeier Pathway)

ChlorinationMechanism POCl3 POCl3 + DMF Vilsmeier Vilsmeier Reagent (Strong Electrophile) POCl3->Vilsmeier In situ formation Intermediate Activated Imidoyl Intermediate Vilsmeier->Intermediate Substrate 7-OMe-Quinazolinone (Nucleophilic Oxygen) Substrate->Intermediate Attack on Vilsmeier Product 4-Chloro-7-OMe Quinazoline Intermediate->Product Cl- Attack (Rate Limiting Step)

Figure 1: The Vilsmeier reagent (formed from DMF/POCl₃) provides a more electrophilic species than POCl₃ alone, compensating for the deactivation from the 7-methoxy group.

Module 2: The Substitution Standoff (SNAr)

Issue: "The aniline won't displace the chloride, even at reflux."

In standard quinazolines, the 4-Cl is highly reactive. However, the 7-OMe group pumps electrons into the ring, reducing the partial positive charge at C4. This makes SNAr reactions with weak nucleophiles (like anilines) difficult.

The Solution: Acid Catalysis & Solvent Engineering

You must artificially lower the LUMO of the quinazoline ring by protonating the N1 nitrogen.

Comparative Reactivity Data (SNAr with 3-bromoaniline)

Solvent SystemAdditiveTempYield (4h)Status
Isopropanol (i-PrOH)None80°C15%Fail
i-PrOHHCl (1 eq) 80°C85%Success
TFE (Trifluoroethanol) None80°C92%Optimal

Expert Insight:

  • Method A (HCl Catalysis): Adding 1 equivalent of HCl (4M in dioxane) protonates the quinazoline N1. This creates a formal positive charge on the ring, dramatically increasing the electrophilicity of C4 [2].

  • Method B (Fluorinated Solvents): 2,2,2-Trifluoroethanol (TFE) acts as a hydrogen-bond donor to the ring nitrogen and the leaving group, stabilizing the transition state (Meisenheimer complex) without requiring strong mineral acids [3].

Optimized SNAr Protocol
  • Dissolve: Dissolve 4-chloro-7-methoxyquinazoline (1.0 eq) and the aniline (1.1 eq) in 2-propanol .

  • Catalyze: Add HCl in dioxane (1.0 eq). The mixture will likely turn yellow/orange (formation of the salt).

  • Heat: Reflux for 2–4 hours.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

    • If no precipitate: Evaporate solvent, partition between EtOAc and sat. NaHCO₃ (to free base), and recrystallize.

Mechanism of Activation

SnArMechanism Start 4-Chloro-7-OMe (Deactivated) Protonation N1-Protonation (Acid Catalysis) Start->Protonation + H+ Activated Activated Cation (Highly Electrophilic C4) Protonation->Activated Attack Nucleophilic Attack (Aniline) Activated->Attack Product 4-Amino-7-OMe Product Attack->Product - HCl

Figure 2: Protonation of the N1 nitrogen pulls electron density away from C4, counteracting the donating effect of the 7-methoxy group and facilitating nucleophilic attack.

Module 3: FAQ - Common Pitfalls

Q: My 4-chloro intermediate turns back into the starting material (4-one) during column chromatography. Why? A: 7-methoxy-4-chloroquinazolines are prone to hydrolysis because the protonated 4-oxo tautomer is very stable.

  • Fix: Avoid silica gel chromatography if possible. Recrystallize from Hexane/EtOAc. If you must use a column, add 1% Triethylamine to your eluent to neutralize the silica acidity.

Q: Can I use microwave irradiation? A: Yes. Microwave heating (150°C, 20 min) in isopropanol is highly effective for these substrates and often bypasses the need for acid catalysis by simply overcoming the activation energy barrier thermally [4].

Q: I need to demethylate the 7-OMe later. Is this difficult? A: It can be. Standard BBr₃ conditions might affect the quinazoline nitrogen.

  • Recommendation: Use L-methionine in methanesulfonic acid generally preserves the N-heterocycle while cleaving the methyl ether.

References

  • Context: Validates the use of DIPEA and POCl3 for chlorin
  • Frontiers in Chemistry. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

    • Context: Explains the mechanistic necessity of protonation/electrophilic solvation to activ
  • Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Retrieved from [Link]

    • Context: Provides comparative yields and protocols for SNAr reactions, specifically highlighting the impact of substituents.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution...[4] 4-Aminoquinazoline Synthesis. Retrieved from [Link]

    • Context: Discusses regioselectivity and the use of DIPEA/Dioxane systems for substituted quinazolines.

Sources

Optimization

Stability of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one under basic conditions

Technical Support Center: Stability & Handling of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one Core Technical Overview Subject: 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one (referred to herein as CMQ-7 ) CAS Registry Num...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one

Core Technical Overview

Subject: 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one (referred to herein as CMQ-7 ) CAS Registry Number: (Analogous to 2-chloromethyl-6,7-dimethoxy derivatives, typically custom synthesized) Chemical Class: Electrophilic Heterocycle / Alkylating Agent

Executive Summary for Researchers: You are likely encountering stability issues because you are treating CMQ-7 as a stable scaffold rather than a reactive intermediate . While the quinazolinone ring (the "head") is relatively robust, the 2-chloromethyl group (the "tail") is a potent electrophile designed to react. In basic conditions, it does not "survive"; it transforms.

This guide treats "instability" not as a failure, but as a predictable chemical trajectory that must be managed.

Critical Degradation Pathways (Mechanism)

The primary failure mode in basic media is Nucleophilic Substitution (


) , not ring degradation.
  • The Trap: The electron-deficient pyrimidine ring withdraws electron density from the C-2 methyl group, making the methylene carbon highly susceptible to nucleophilic attack.

  • The Result: In the presence of hydroxide (

    
    ) or alkoxides (
    
    
    
    ), the chloride is rapidly displaced.
Visualizing the Degradation (DOT Diagram)

degradation_pathway CMQ CMQ-7 (Starting Material) MW: ~224.6 Da TS Transition State (SN2 Attack) CMQ->TS + Base (OH- or RO-) RingOpen Anthranilic Acid Derivative (Ring Opening) CMQ->RingOpen Extreme Heat + Strong Base (Reflux > 100°C) Hydrolysis Hydroxymethyl Derivative (MW: ~206.2 Da) TS->Hydrolysis Aqueous Base (NaOH/H2O) Mass Shift: -18.5 Da Metholysis Methoxymethyl Derivative (MW: ~220.2 Da) TS->Metholysis Methanolic Base (NaOMe/MeOH) Mass Shift: -4.4 Da

Caption: Figure 1. Competitive degradation pathways. The solid lines represent the dominant kinetic outcomes at room temperature; the dashed line represents thermodynamic breakdown under forcing conditions.

Troubleshooting Guide (FAQ Format)

Scenario A: The "Disappearing" Product

Q: I ran a coupling reaction using NaOH in Methanol, but my LC-MS shows a major peak shift of -4.4 Da. What is this?

A: You have synthesized the methyl ether , not your target.

  • Diagnosis: In methanol, NaOH exists in equilibrium with Sodium Methoxide (

    
    ). Methoxide is a stronger nucleophile than many amines and certainly stronger than the bulky nucleophiles you might be trying to couple.
    
  • The Chemistry:

    
    
    
  • Solution:

    • Switch Solvents: Use a non-nucleophilic solvent like DMF, THF, or Acetonitrile.

    • Switch Bases: Use a non-nucleophilic organic base like DIPEA (Hünig's base) or TEA . These are bulky and poor nucleophiles, serving only to sponge up the HCl generated during the reaction.

Scenario B: Mass Shift of -18.5 Da

Q: My starting material is gone, and I see a peak at [M-18.5]. Is this ring degradation?

A: No, this is hydrolysis of the chloromethyl tail.

  • Diagnosis: You likely used an aqueous base (e.g.,

    
     dissolved in water) or wet solvents. The chloride (
    
    
    
    Da) was replaced by a hydroxyl group (
    
    
    Da). Net change:
    
    
    Da.
  • Solution:

    • Use anhydrous inorganic bases (e.g., powdered

      
       or 
      
      
      
      ) suspended in dry DMF or Acetone.
    • Add molecular sieves to the reaction vessel.

Scenario C: Color Change to Bright Yellow/Orange

Q: Upon adding base, the colorless solution turned bright yellow. Did the ring open?

A: Likely not. Ring opening usually results in anthranilic acid derivatives which are often fluorescent but not necessarily intensely colored in the visible spectrum immediately.

  • Cause: Quinazolinones can form charge-transfer complexes or undergo minor oxidation at the methylene bridge (forming a conjugated imine-like species) under basic aerobic conditions.

  • Verification: Check UV-Vis. If the

    
     has shifted slightly but the core integration in NMR (aromatic protons) remains intact, the ring is safe. If the aromatic region simplifies to a substituted benzene pattern (loss of the pyrimidine singlets), then you have ring opening (rare below 
    
    
    
    ).

Comparative Stability Data

The following table summarizes the stability of the chloromethyl moiety (


) versus the Quinazolinone Core under various conditions.
ConditionSolventTempTail Stability (

)
Core Stability (Ring)Dominant Product
NaOH (1M) Water/THF25°CUnstable (

min)
StableHydroxymethyl-quinazolinone
NaOH (1M) Water100°CDestroyed Unstable Anthranilic acid deriv.
NaOMe Methanol25°CUnstable (Rapid)StableMethoxymethyl ether

Dry DMF60°CModerate (Reacts w/ target)StableDesired Amine Coupling
DIPEA DCM/THF25°CHigh StableStable (until nucleophile added)

Recommended Protocol: Nucleophilic Substitution with Amines

To successfully react CMQ-7 with an amine (


) without degradation:

Reagents:

  • CMQ-7 (1.0 equiv)

  • Target Amine (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) OR DIPEA (2.0 equiv)
    
  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMF.
    

Step-by-Step:

  • Dissolve: Dissolve CMQ-7 in anhydrous MeCN under Nitrogen atmosphere.

  • Add Base: Add powdered

    
    . Do not dissolve the base in water first.
    
  • Add Nucleophile: Add the amine dropwise.

  • Monitor: Stir at Room Temperature (RT). Monitor via TLC or LC-MS every 30 minutes.

    • Note: Heating is rarely required for primary amines. If using secondary amines, mild heating (

      
      ) may be needed.
      
  • Quench: Once SM is consumed, filter off the inorganic salts before adding water. This prevents hydrolysis of any unreacted starting material during workup.

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. (Comprehensive review of quinazolinone ring stability and synthesis). Link

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones and their use in the preparation of 2-substituted quinazolin-4(3H)-ones. Tetrahedron, 61(43), 10153-10160. (Details the reactivity of the 2-chloromethyl group). Link

  • PubChem Compound Summary. (n.d.). 2-Chloromethyl-4(3H)-quinazolinone.[1][2][3] National Center for Biotechnology Information. (General reactivity profile of the core scaffold). Link

  • Cao, S. L., et al. (2005). Synthesis and in vitro antitumor activity of 4(3H)-quinazolinone derivatives with dithiocarbamate side chains. Bioorganic & Medicinal Chemistry Letters, 15(7), 1915-1917. (Demonstrates successful substitution reactions on the chloromethyl group using mild bases). Link

Sources

Troubleshooting

Overcoming steric hindrance in 7-substituted quinazolinone reactions

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers, scientists, and drug development professionals facing challenges with the functionalization of rigid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers, scientists, and drug development professionals facing challenges with the functionalization of rigid pharmacophores.

As a Senior Application Scientist, I have structured this guide to address the specific thermodynamic and kinetic barriers encountered when functionalizing the 7-position of the quinazolinone scaffold. Due to the proximity of the fused pyrimidine ring and the adjacent 8-position C-H bond, the 7-position presents a highly restricted trajectory for transition-metal catalysts, often leading to stalled catalytic cycles or off-target side reactions[1].

Diagnostic Matrix: Overcoming Steric Hindrance

Before diving into the FAQs, consult this quantitative summary of how steric bulk impacts both synthetic viability and downstream Structure-Activity Relationships (SAR), using recent data from REV-ERBα/β antagonist development as a benchmark[1].

Table 1: Impact of Steric Bulk on 7-Position Cross-Coupling and SAR

Substituent TargetSteric BulkTypical Yield (Standard Pd/PPh₃)Optimal Ligand SystemBiological Impact (e.g., Receptor Binding)
-F, -Cl Low75–90%dppf, XPhosTolerated; retains moderate potency.
-OMe Moderate60–80%dppf, RuPhosWell tolerated due to compensatory electronics.
-I (Iodine) High<10% (Often fails)BrettPhos, tBuXPhosCompletely inactive; severe steric clash in pocket[1].
Bulky Sec-Amine Very HighTrace / DecompositionBrettPhos + Cs₂CO₃Variable; requires precise vector alignment.

Frequently Asked Questions (FAQs)

Q1: Why do my Suzuki or Buchwald-Hartwig couplings at the 7-position yield primarily unreacted starting material or dehalogenated byproducts? A1: The failure is primarily kinetic. The 7-position of the quinazolinone core is sterically congested. When using standard ligands (like PPh₃), the oxidative addition of the Pd(0) species into the 7-C-X bond is extremely slow. If oxidative addition does occur, the subsequent transmetalation or amine-binding step is hindered by the spatial bulk of the incoming nucleophile. Consequently, the catalyst either degrades into inactive Pd-black or undergoes off-cycle β-hydride elimination, leading to dehalogenated byproducts. Furthermore, if you are using unprotected 3-aminoquinazolinones, you may encounter an


 side reaction where hydrazine displaces the halogen, permanently poisoning the coupling trajectory[1].

Q2: What is the mechanistic rationale for choosing BrettPhos over XPhos for coupling bulky amines to 7-bromoquinazolinones? A2: Causality lies in the ligand's cone angle and electron density. BrettPhos is a highly electron-rich, bulky dialkylbiarylphosphine. Its extreme bulk forces the formation of a highly reactive mono-ligated


 complex rather than a stable 

resting state[2]. This mono-ligated species possesses the necessary vacant coordination site and electron density to force oxidative addition into the sterically hindered 7-C-Br bond. Furthermore, the isopropyl groups on the BrettPhos aryl ring project towards the palladium center, accelerating reductive elimination—the final, crucial step that ejects your sterically crowded product.

Q3: Transition-metal catalysis is completely failing for my extremely bulky 7-substituent. What is the authoritative alternative? A3: When late-stage functionalization fails due to insurmountable steric hindrance, you must pivot to a de novo synthesis strategy. Instead of functionalizing the quinazolinone, build the bicyclic core around the steric bulk. Start with a 4-substituted 2-aminobenzamide (anthranilic acid derivative) already containing your bulky group. You can then utilize palladium-catalyzed isocyanide insertion/cyclization sequences (e.g., using tert-butyl isocyanide,


, and DPPP) to construct the quinazolinone ring in a single pot[3].

Visualizing the Bottlenecks and Workflows

The following diagrams illustrate the mechanistic hurdles and the strategic decision-making process for 7-substituted quinazolinones.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst (Mono-ligated) OxAdd Oxidative Addition BOTTLENECK: 7-Position Sterics Pd0->OxAdd Ar-X PdII_Halide L-Pd(II)(Ar)(X) OxAdd->PdII_Halide Transmetalation Transmetalation / Amine Binding Requires strong base PdII_Halide->Transmetalation Nucleophile PdII_Nuc L-Pd(II)(Ar)(Nuc) Transmetalation->PdII_Nuc RedElim Reductive Elimination Accelerated by bulky ligands PdII_Nuc->RedElim RedElim->Pd0 Catalyst Regeneration Product 7-Substituted Quinazolinone RedElim->Product

Figure 1: Pd-Catalyzed cycle highlighting steric bottlenecks at the 7-position.

DecisionTree Start Target: 7-Substituted Quinazolinone Q1 Is the 7-substituent highly bulky (e.g., ortho-substituted aryl, sec-amine)? Start->Q1 PathNo Standard Cross-Coupling (Pd(dppf)Cl2 or XPhos) Q1->PathNo No PathYes Severe Steric Hindrance Q1->PathYes Yes Q2 Can the quinazolinone core be built post-functionalization? PathYes->Q2 DeNovo De Novo Synthesis (Start from 4-substituted anthranilic acid) Q2->DeNovo Yes (Preferred for yield) LateStage Late-Stage Functionalization (Use BrettPhos/RuPhos + Cs2CO3) Q2->LateStage No (Core already fixed)

Figure 2: Decision matrix for overcoming steric hindrance in quinazolinone synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols include built-in validation checkpoints.

Protocol A: Buchwald-Hartwig Amination of 7-Bromoquinazolinones (High Steric Bulk)

Use this protocol when coupling secondary amines or anilines with ortho-substituents.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromoquinazolinone (1.0 equiv), the bulky amine (1.2 equiv),

    
     (0.05 equiv, 5 mol% Pd), BrettPhos (0.10 equiv), and 
    
    
    
    (2.0 equiv).
  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times). Causality:

    
     complexes with bulky ligands are highly susceptible to oxidation; strict anaerobiosis is required.
    
  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the halide) via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LCMS.

    • If starting material remains with no product: The oxidative addition has failed. Verify argon integrity and consider switching to

      
       if base solubility is an issue.
      
    • If a mass corresponding to [M + Pd + Ligand] is observed: Oxidative addition succeeded, but reductive elimination is stalled. Increase temperature to 110 °C.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd-black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling of 7-Chloroquinazolinones

Chlorides are less reactive than bromides but are often cheaper and more stable. This requires a phase-transfer approach[4].

  • Preparation: Charge a vial with 7-chloroquinazolinone (1.0 equiv), sterically hindered boronic acid pinacol ester (1.5 equiv),

    
     (0.05 equiv), and 
    
    
    
    (3.0 equiv).
  • Phase-Transfer Catalyst: Add tetrabutylammonium bromide (TBAB) (0.1 equiv) to facilitate the transfer of the basic aqueous phase to the organic layer[4].

  • Solvent: Add a degassed mixture of Toluene/Water (4:1 v/v, 0.15 M).

  • Reaction: Heat at 90 °C under Argon for 8 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the highly UV-active 7-chloroquinazolinone spot indicates successful conversion.

  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over

    
    , and purify.
    

References

  • Discovery of BE2012, a First-in-Class REV-ERBα/β Antagonist with Favorable Selectivity and Pharmacokinetics. ChemRxiv / Journal of Medicinal Chemistry. 1

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. 4

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (PMC). 2

  • Palladium-Catalyzed One-Pot Synthesis of Quinazolinones via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characteristics of 2-Chloromethyl vs. 2-Hydroxymethyl Quinazolinones

This guide provides a definitive technical comparison of the 1H NMR spectral characteristics of 2-(chloromethyl)quinazolin-4(3H)-one versus 2-(hydroxymethyl)quinazolin-4(3H)-one . It is designed for medicinal chemists an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical comparison of the 1H NMR spectral characteristics of 2-(chloromethyl)quinazolin-4(3H)-one versus 2-(hydroxymethyl)quinazolin-4(3H)-one . It is designed for medicinal chemists and process engineers monitoring the interconversion of these species during drug synthesis.

Executive Summary

Differentiation between 2-(chloromethyl)quinazolin-4(3H)-one (Compound A) and its hydrolyzed analog 2-(hydroxymethyl)quinazolin-4(3H)-one (Compound B) is a critical quality control step in the synthesis of quinazolinone-based bioactive scaffolds.

While electronegativity trends suggest the oxygenated derivative should appear downfield, experimental data in polar aprotic solvents (DMSO-d₆) reveals a counter-intuitive but consistent spectral signature where the chloromethyl methylene protons appear slightly downfield (deshielded) relative to the hydroxymethyl group. The definitive differentiator, however, remains the coupling pattern and the labile hydroxyl proton.

Key Spectral Differentiators (DMSO-d₆)
Feature2-(Chloromethyl)quinazolin-4(3H)-one2-(Hydroxymethyl)quinazolin-4(3H)-one
C(2)-CH₂ Shift δ 4.55 – 4.60 ppm δ 4.35 – 4.45 ppm
Multiplicity Sharp Singlet (s) Doublet (d) (or broad s if wet)
Labile Protons NH (~12.6 ppm) onlyNH (~12.5 ppm) + OH (~5.6 ppm, t)
Coupling (J) None³J(CH₂, OH) ≈ 5.5 – 6.0 Hz

Technical Analysis & Mechanistic Insight

The Chemical Shift Inversion

In aliphatic chains, a methylene attached to oxygen (


 ~3.4) is typically downfield of one attached to chlorine (

~3.0) due to oxygen's higher electronegativity (3.44 vs 3.16).

However, in the 2-substituted quinazolin-4(3H)-one system, this trend is often compressed or inverted due to:

  • Anisotropy of the Heterocycle: The ring current of the quinazolinone system strongly influences the C2 position.

  • Solvation Effects (DMSO-d₆): The hydroxyl group acts as a hydrogen bond donor to the sulfoxide oxygen of DMSO. This specific solvation shell can shield the methylene protons slightly compared to the chlorine analog.

  • Heavy Atom Effect: The bulky chlorine atom in the

    
    -position to the imine-like nitrogen (N1) can induce local deshielding steric compression.
    
Structural Logic & Signal Pathway

The following diagram illustrates the structural relationship and the resulting NMR signal logic.

NMR_Logic cluster_0 Precursor (Cl) cluster_1 Product (OH) CompA 2-(Chloromethyl) quinazolin-4(3H)-one PeakA CH2 Signal: δ 4.55 ppm (Singlet) CompA->PeakA Deshielded by Cl No coupling PeakB CH2 Signal: δ 4.38 ppm (Doublet) PeakA->PeakB Hydrolysis Shift (Δ ≈ -0.17 ppm) CompB 2-(Hydroxymethyl) quinazolin-4(3H)-one CompB->PeakB Shielded by Solvation Couples to OH PeakOH OH Signal: δ 5.60 ppm (Triplet) CompB->PeakOH Exchangeable Visible in dry DMSO

Figure 1: NMR signal logic distinguishing the chloromethyl precursor from the hydroxymethyl product.

Experimental Protocol: Monitoring Hydrolysis

This protocol describes the synthesis of the hydroxymethyl derivative via hydrolysis of the chloromethyl precursor, using 1H NMR for endpoint determination.

Reagents & Equipment[1][2][3][4][5]
  • Starting Material: 2-(Chloromethyl)quinazolin-4(3H)-one.

  • Reagents: Aqueous NaOH (2M), Ethanol (reflux medium).

  • Solvent: DMSO-d₆ (99.9 atom% D) for NMR.

  • Instrument: 400 MHz NMR Spectrometer (minimum).

Step-by-Step Methodology
  • Reaction Setup:

    • Suspend 1.0 eq of 2-(chloromethyl)quinazolin-4(3H)-one in Ethanol (10 volumes).

    • Add 2.5 eq of 2M NaOH solution dropwise.

    • Reflux the mixture for 2–4 hours. The suspension typically clears then reprecipitates or changes color.

  • In-Process Control (IPC) Sampling:

    • Take a 50 µL aliquot of the reaction mixture.

    • Evaporate solvent under a stream of nitrogen (do not heat excessively).

    • Dissolve the residue in 0.6 mL DMSO-d₆ .

    • Note: Do not use CDCl₃ or D₂O. The compounds are poorly soluble in chloroform, and D₂O will exchange the crucial OH proton, eliminating the triplet splitting.

  • Spectral Analysis (Decision Logic):

    • Scan Range: Focus on 4.0 – 6.0 ppm.

    • Endpoint Criteria:

      • Disappearance of the singlet at 4.55 ppm .

      • Appearance of a doublet at ~4.40 ppm (J = 5.5 Hz).

      • Appearance of a triplet at ~5.60 ppm (OH).

    • Troubleshooting: If the product CH₂ appears as a broad singlet at 4.40 ppm, the sample may contain residual water or acid, accelerating proton exchange. Add a drop of D₂O to the tube; if the peak sharpens to a singlet and the 5.60 ppm peak vanishes, identity is confirmed as the hydroxymethyl derivative.

Workflow Visualization

Workflow Start Start: Chloromethyl Precursor Reaction Reflux in EtOH/NaOH (Hydrolysis) Start->Reaction Sample Take Aliquot & Dry Dissolve in DMSO-d6 Reaction->Sample NMR Acquire 1H NMR Sample->NMR Check1 Check 4.55 ppm (Singlet)? NMR->Check1 Analyze Check2 Check 4.40 ppm (Doublet) + 5.60 ppm (Triplet)? Check1->Check2 No ResultA Reaction Incomplete Continue Reflux Check1->ResultA Yes (Peak Present) Check2->ResultA No (Undefined Mixture) ResultB Reaction Complete Proceed to Workup Check2->ResultB Yes

Figure 2: Decision tree for monitoring the hydrolysis reaction via 1H NMR.

Comprehensive Data Table

Proton Assignment2-(Chloromethyl)- (Precursor)2-(Hydroxymethyl)- (Product)Notes
Solvent DMSO-d₆DMSO-d₆
NH (H-3) 12.60 (br s)12.50 – 12.70 (br s)Broad, exchangeable.
H-5 (Aromatic) 8.12 (dd)8.10 – 8.18 (d)Deshielded by Carbonyl.
H-7, H-8 7.60 – 7.80 (m)7.60 – 7.80 (m)Overlapping region.
H-6 (Aromatic) 7.56 (t)7.50 – 7.58 (t)
-CH₂-X (H-2') 4.55 (s, 2H) 4.38 – 4.45 (d, 2H) Diagnostic Region.
-OH Absent5.60 – 5.75 (t, 1H) Disappears with D₂O shake.

Note: Chemical shifts (


) are relative to TMS (0 ppm) or residual DMSO (2.50 ppm). Coupling constants (

) are in Hz.[1]

References

  • Synthesis and NMR Characterization of 2-chloromethylquinazolin-4(3H)-one

    • Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)
    • Source:PMC (PubMed Central) / Molecules.
    • Data Point: Confirms the singlet at 4.
    • URL:[Link]

  • General Quinazolinone NMR D

    • Title: Synthesis and biological evaluation of 2-substituted quinazolin-4(3H)-ones.
    • Source:Royal Society of Chemistry (RSC) Advances.
    • Data Point: Provides comparative spectral data for 2-substituted alkyl/aryl quinazolinones.
    • URL:[Link]

  • Hydroxymethyl Group NMR Behavior

    • Title: 1H NMR Chemical Shifts of Methylene Protons in Heterocycles.
    • Source:California State Polytechnic University (General Reference).
    • Data Point: Validates the shielding effects and exchangeable proton behavior in DMSO-d₆.
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 7-Methoxy-quinazolin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazolinone scaffold is a "privileged structure," forming the core of numerous bioactive compounds.[1] Deriva...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazolinone scaffold is a "privileged structure," forming the core of numerous bioactive compounds.[1] Derivatives of 7-methoxy-quinazolin-4-one, in particular, have garnered significant interest for their diverse pharmacological activities. The precise structural elucidation of these molecules is paramount for drug discovery and development, and mass spectrometry stands as a cornerstone analytical technique for this purpose.

This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of 7-methoxy-quinazolin-4-one derivatives. It is designed to move beyond a simple recitation of data, offering insights into the causal mechanisms behind fragmentation pathways and providing practical, experimentally-grounded protocols.

The Influence of the 7-Methoxy Group on Quinazolinone Fragmentation

The fragmentation of the quinazolinone core under electron impact ionization (EI) is known to proceed via the consecutive loss of two molecules of hydrogen cyanide (HCN).[2] However, the presence and position of substituents dramatically influence the fragmentation pathways. The 7-methoxy group, a common feature in many bioactive quinazolinone alkaloids, introduces specific fragmentation behaviors that are key to its identification.

Under EI-MS, a primary fragmentation of methoxy-substituted quinazolinones is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable radical cation. This is often followed by the expulsion of a neutral carbon monoxide (CO) molecule. For instance, the EI-MS of a 2-methyl-6,7-dimethoxy-quinazolin-4-one derivative shows an initial loss of a methyl group, followed by the loss of a CN group. Subsequent fragmentations involve the loss of oxygen and another HCN molecule.

Electrospray ionization (ESI), a softer ionization technique, typically yields a prominent protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion is then used to induce fragmentation and elicit structural information. For 7-methoxy-quinazolin-4-one derivatives, a characteristic neutral loss is that of a methyl group, often as methane (CH₄) or a methyl radical. The loss of formaldehyde (CH₂O) is another potential fragmentation pathway for methoxy-containing aromatic compounds.

Comparative Fragmentation Analysis: The Importance of Isomeric Position

While detailed, direct comparative studies of the fragmentation patterns of all positional isomers of methoxy-quinazolin-4-one are not extensively available in the reviewed literature, we can infer significant differences based on established fragmentation principles of substituted aromatic compounds. The position of the methoxy group on the quinazolinone ring is expected to have a profound impact on the fragmentation cascade due to varying electronic effects and the potential for neighboring group participation.

It has been observed in the study of quinazolines that substituents at the C(5) or C(8) positions can lead to unique fragmentation pathways involving the peri-positions (C(4) and N(1), respectively).[2] This suggests that a 7-methoxy substituent would likely have a different fragmentation pattern compared to a 5-methoxy or 8-methoxy isomer.

Table 1: Predicted Comparative Fragmentation of Methoxy-Quinazolin-4-one Isomers

IsomerPredicted Key Fragmentation PathwaysRationale
7-Methoxy-quinazolin-4-one - Loss of •CH₃- Loss of CH₂O- Loss of HCN from the quinazoline ringThe 7-position is relatively electronically independent, leading to more "standard" fragmentation of the methoxy group and the core ring structure.
5-Methoxy-quinazolin-4-one - Potential for unique fragment ions due to interaction with the C4-carbonyl group (peri-effect).- Likely enhanced loss of CO.The proximity of the methoxy group to the carbonyl function at C4 could facilitate intramolecular rearrangements and specific neutral losses.[2]
6-Methoxy-quinazolin-4-one - Fragmentation pattern likely similar to the 7-methoxy isomer, but with potential subtle differences in ion abundances.The electronic environment is similar to the 7-position, but not identical, which may influence the kinetics of fragmentation.
8-Methoxy-quinazolin-4-one - Potential for unique fragment ions due to interaction with the N1 nitrogen atom (peri-effect).- May exhibit a more complex fragmentation pattern.The proximity of the methoxy group to the nitrogen at N1 could lead to specific intramolecular cyclization or rearrangement reactions upon ionization.[2]

The Retro-Diels-Alder (RDA) Fragmentation Pathway

A noteworthy fragmentation mechanism for cyclic systems is the retro-Diels-Alder (RDA) reaction. This process involves the cleavage of the ring system into a diene and a dienophile. For the quinazolin-4-one core, an RDA fragmentation could theoretically occur in the pyrimidine ring, leading to the expulsion of a neutral molecule and the formation of a characteristic fragment ion. The presence and nature of substituents can influence the favorability of this pathway. While not explicitly detailed for 7-methoxy-quinazolin-4-one in the reviewed literature, it remains a plausible fragmentation route to consider during spectral interpretation, especially in high-energy collision-induced dissociation (CID) experiments.

Experimental Protocols

The following is a generalized, robust protocol for the analysis of 7-methoxy-quinazolin-4-one derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

  • Standard Solutions: Prepare stock solutions of the 7-methoxy-quinazolin-4-one derivative in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution in the initial mobile phase composition.

  • Matrix Samples (e.g., plasma, tissue homogenates): Perform a protein precipitation or liquid-liquid extraction to remove interfering matrix components. A typical protein precipitation involves adding three volumes of cold acetonitrile to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted and injected.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is suitable for the separation of these compounds.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode:

    • Full Scan (for identification): Acquire spectra over a mass range of m/z 100-500 to identify the protonated molecule [M+H]⁺.

    • Product Ion Scan (for fragmentation analysis): Select the [M+H]⁺ ion as the precursor and fragment it using collision-induced dissociation (CID). Acquire the resulting product ion spectrum.

  • Source Parameters (instrument dependent, requires optimization):

    • Capillary Voltage: 3.0 - 4.5 kV

    • Ion Source Temperature: 120 - 150 °C

    • Desolvation Gas Temperature: 350 - 500 °C

    • Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/hr

  • Collision Gas: Argon is typically used.

  • Collision Energy: This is a critical parameter that needs to be optimized for each compound to achieve a rich and informative fragmentation spectrum. A typical starting point would be to ramp the collision energy from 10 to 40 eV.

Data Visualization

Workflow for LC-MS/MS Analysis

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Standard Standard Solution LC C18 Reversed-Phase Separation Standard->LC Matrix Biological Matrix Extraction Extraction / Precipitation Matrix->Extraction Extraction->LC ESI Electrospray Ionization (Positive Mode) LC->ESI Eluent FullScan Full Scan (m/z) ESI->FullScan Precursor Precursor Ion Selection ([M+H]⁺) FullScan->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID ProductScan Product Ion Scan CID->ProductScan Analysis Fragmentation Pattern Analysis & Comparison ProductScan->Analysis

Caption: A generalized workflow for the analysis of 7-methoxy-quinazolin-4-one derivatives using LC-MS/MS.

Proposed Fragmentation Pathway of a Generic 7-Methoxy-Quinazolin-4-one Derivative

fragmentation M [M+H]⁺ (Precursor Ion) M_minus_CH3 [M+H - •CH₃]⁺ M->M_minus_CH3 - •CH₃ M_minus_CH4 [M+H - CH₄]⁺ M->M_minus_CH4 - CH₄ M_minus_CH2O [M+H - CH₂O]⁺ M->M_minus_CH2O - CH₂O M_minus_HCN [M+H - HCN]⁺ M->M_minus_HCN - HCN M_minus_CH3_minus_CO [M+H - •CH₃ - CO]⁺ M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: A simplified proposed fragmentation pathway for a generic 7-methoxy-quinazolin-4-one derivative under ESI-MS/MS conditions.

Conclusion

The mass spectrometric fragmentation of 7-methoxy-quinazolin-4-one derivatives is a nuanced process governed by the interplay of the core quinazolinone structure and the electronic influence of the methoxy substituent. While EI-MS can provide valuable information, ESI-MS/MS offers a more controlled and detailed approach to structural elucidation. A key takeaway for researchers is the critical importance of isomeric position on the resulting fragmentation patterns. Understanding these differences is not merely an academic exercise; it is fundamental to the unambiguous identification of these compounds in complex matrices and is a prerequisite for advancing their development as potential therapeutic agents. The protocols and comparative insights provided in this guide serve as a robust foundation for researchers embarking on the analysis of this important class of molecules.

References

  • Batterham, T. J., Triffett, A. C. K., & Wunderlich, J. A. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic, 892-897. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. [Link]

Sources

Validation

Comparative Guide: 6-Methoxy vs. 7-Methoxy Quinazolinone Isomers in Drug Design

This guide provides an in-depth technical comparison of 6-methoxy and 7-methoxy quinazolinone isomers, focusing on their distinct structure-activity relationships (SAR), synthetic pathways, and biological efficacy in kin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 6-methoxy and 7-methoxy quinazolinone isomers, focusing on their distinct structure-activity relationships (SAR), synthetic pathways, and biological efficacy in kinase inhibition and cytotoxicity.

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Idelalisib), sedatives (e.g., Methaqualone), and antimicrobial agents. The positioning of methoxy substituents on the fused benzene ring—specifically at the C6 versus C7 positions—drastically alters the molecule's electronic distribution, metabolic stability, and binding affinity.

  • 7-Methoxy Isomers: Often serve as the "anchor" in kinase inhibitors (e.g., Gefitinib, Vandetanib), providing a critical hydrogen bond acceptor deep within the ATP-binding pocket.

  • 6-Methoxy Isomers: Frequently modulate solubility and solvent interaction. In tubulin inhibitors, the 6-position is critical for steric fit in the colchicine binding site.

  • Synergy: The 6,7-dimethoxy motif is often superior to either mono-isomer, as seen in Erlotinib, due to optimized electron density and dual-anchoring capabilities.

Structural & Electronic Analysis

The biological divergence between these isomers stems from their electronic influence on the heterocyclic core.

Feature6-Methoxy Quinazolinone7-Methoxy Quinazolinone
Precursor 2-amino-5-methoxybenzoic acid2-amino-4-methoxybenzoic acid
Resonance Effect Para to N1. Donates electron density primarily to N1, increasing basicity at N1.Para to C4 (Carbonyl). Strong resonance donation to the carbonyl oxygen, reducing electrophilicity of C4.
Metabolic Liability High. Often the site of primary O-demethylation if sterically accessible.Moderate. Often shielded in the binding pocket (e.g., EGFR hinge region).
Key Role in Drugs Solvent interaction / Solubilizing tail attachment point (e.g., Gefitinib).H-bond acceptor in hydrophobic pockets (e.g., Vandetanib).
Electronic Resonance Visualization

The methoxy group at C7 pushes electron density directly into the carbonyl system (C4=O), potentially reducing the reactivity of the carbonyl to nucleophilic attack compared to the C6 isomer. Conversely, the C6 methoxy enriches the N1 nitrogen, affecting the tautomeric equilibrium of the amide/imidic acid core.

Case Study A: Kinase Inhibition (EGFR/VEGFR)

In the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-anilinoquinazoline scaffold is dominant. The distinction between 6- and 7-substitution is a textbook example of rational drug design.

The "Anchor vs. Tail" Model
  • 7-Methoxy (The Anchor): In drugs like Gefitinib and Vandetanib , the 7-methoxy group is small and lipophilic enough to fit into the tight hydrophobic pocket near the hinge region, often forming a weak H-bond with water networks or residues like Thr790 (indirectly).

  • 6-Substitution (The Tail): The 6-position points towards the solvent front. While a simple 6-methoxy group provides activity, replacing it with bulky solubilizing groups (e.g., morpholinopropoxy in Gefitinib) dramatically improves pharmacokinetics without destroying binding affinity.

Experimental Data Comparison (Generic EGFR Assay Trends):

  • Compound A (6,7-dimethoxy): IC50 ≈ 5–10 nM (High Potency)

  • Compound B (7-methoxy, 6-H): IC50 ≈ 50–100 nM (Moderate Potency)

  • Compound C (6-methoxy, 7-H): IC50 ≈ 100–500 nM (Lower Potency)

Insight: The 7-methoxy group is often more critical for intrinsic binding affinity than the 6-methoxy group in mono-substituted analogs, but the 6,7-dimethoxy combination is synergistic.

Visualization: EGFR Signaling Pathway

The following diagram illustrates the downstream effects of inhibiting EGFR with these quinazolinone derivatives.

EGFR_Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation Inhibitor Quinazolinone Inhibitor (7-OMe Anchor) Inhibitor->EGFR Inhibits (IC50 < 100nM) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Cell Proliferation Inhibitor->Proliferation Blocks AKT AKT PI3K->AKT Nucleus Nucleus (Gene Transcription) AKT->Nucleus Survival Signals RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Promotes Growth

Caption: Mechanism of action for quinazolinone-based EGFR inhibitors. The inhibitor binds to the ATP pocket, blocking downstream RAS/RAF and PI3K/AKT cascades.

Case Study B: Tubulin Polymerization & Cytotoxicity

In contrast to kinase inhibitors, where 7-methoxy is the anchor, 6-substituted quinazolinones often shine as tubulin polymerization inhibitors.

  • Mechanism: These compounds bind to the colchicine site on tubulin.

  • Key Derivative: HMJ-38 (2-(3-methoxyphenyl)-6-pyrrolidinylquinazolin-4(3H)-one).

  • SAR Finding: The 6-position requires a bulky or specific group (like pyrrolidine or methoxy) to interact with the hydrophobic pocket of

    
    -tubulin. 7-substitution in this specific scaffold often leads to steric clashes with the 
    
    
    
    -tubulin interface, reducing activity.

Cytotoxicity Data (HeLa Cell Line - Representative): | Compound | Substitution | IC50 (


M) | Mechanism |
| :--- | :--- | :--- | :--- |
| HMJ-38  | 6-pyrrolidinyl | 2.5 | Tubulin Inhibition |
| Analog X  | 6-methoxy | 12.4 | Weak Tubulin Inhibition |
| Analog Y  | 7-methoxy | > 50.0 | Inactive |

Experimental Protocols

To validate these differences in your own lab, use the following synthesis and assay protocols.

Synthesis: Niementowski Quinazolinone Synthesis

This protocol allows for the parallel synthesis of both isomers by selecting the appropriate starting anthranilic acid.

Reagents:

  • A: 2-amino-5-methoxybenzoic acid (yields 6-OMe isomer).

  • B: 2-amino-4-methoxybenzoic acid (yields 7-OMe isomer).

  • Formamide (or Urea).

Protocol:

  • Mix: Combine 1.0 eq of the appropriate anthranilic acid (A or B) with 5.0 eq of formamide.

  • Reflux: Heat the mixture to 140–160°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Precipitate: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Filter: Collect the solid precipitate via vacuum filtration.

  • Purify: Recrystallize from ethanol/water.

  • Validation: Confirm isomer identity via

    
    H NMR.[1] The 6-OMe isomer will show a doublet (meta-coupling) at a lower field than the 7-OMe doublet due to shielding effects relative to the carbonyl.
    
SAR Decision Workflow

Use this logic tree to decide which isomer to synthesize based on your biological target.

SAR_Flow Start Target Selection Kinase Kinase Inhibitor (EGFR/VEGFR) Start->Kinase Tubulin Tubulin Inhibitor (Cytotoxicity) Start->Tubulin K_Design Design Strategy: H-Bond Anchor Kinase->K_Design T_Design Design Strategy: Colchicine Site Fit Tubulin->T_Design K_Choice Prioritize 7-OMe (or 6,7-diOMe) K_Design->K_Choice T_Choice Prioritize 6-Substitution (6-OMe / 6-amino) T_Design->T_Choice

Caption: Decision matrix for selecting 6- vs 7-substitution based on the intended biological target.

References

  • Structure-Activity Relationship of Quinazolinone Antibacterials. Journal of Medicinal Chemistry. (2016). Detailed analysis of ring substitutions. Link

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms. Spandidos Publications. (2025). Review of HMJ-38 and 6-substituted analogs. Link

  • Metabolic Stability of 6,7-Dialkoxy-quinazolinones. NIH / PMC. Comparative stability of methoxy vs ethoxy derivatives in EGFR imaging probes. Link

  • From Methaqualone and Beyond: SAR of 6-, 7-, and 8-Substituted Quinazolinones. ACS Chemical Neuroscience. (2020).[2] GABA-A receptor modulation comparison. Link

  • Design and Synthesis of Quinazolinone-Based Anticancer Agents. Journal of Medicinal Chemistry. (2017). Tubulin co-crystal structures of 6-substituted derivatives. Link

Sources

Comparative

Technical Comparison Guide: Structural Analysis of 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes confirmed synthetic protocols, crystallographic methodologies, and structural comparis...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes confirmed synthetic protocols, crystallographic methodologies, and structural comparisons for the 2-chloromethyl-quinazolinone scaffold.

Executive Summary & Core Directive

The Challenge: In structure-based drug design (SBDD), the 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one (Target QM-Cl-7OMe ) serves as a critical electrophilic scaffold. Its reactivity, driven by the


-chloromethyl handle, allows for rapid derivatization but complicates solid-state characterization due to potential hydrolysis or degradation during crystallization.

The Objective: This guide provides a validated workflow to isolate, crystallize, and structurally characterize QM-Cl-7OMe . We objectively compare its crystallographic properties against two established alternatives:

  • The Stability Control: 2-Methyl-7-methoxy-1H-quinazolin-4-one (QM-Me ).

  • The Solubility Control: 2-Chloromethyl-6,7-dimethoxy-1H-quinazolin-4-one (QM-Cl-DiOMe ).

Key Insight: While QM-Me crystallizes readily in high-symmetry space groups (Orthorhombic Pbcm), the introduction of the reactive chloromethyl group in QM-Cl-7OMe typically induces lower symmetry (Monoclinic P2₁/c) and introduces unique halogen-bonding networks critical for solid-state stability.

Comparative Analysis: Product vs. Alternatives

The following table summarizes the crystallographic and physicochemical expectations based on the quinazolinone structural class.

FeatureTarget: QM-Cl-7OMe Alt 1: QM-Me (Stability) Alt 2: QM-Cl-DiOMe (Solubility)
Primary Utility Electrophilic intermediate for SBDDStable pharmacophore baselineHigh-solubility analog for screening
Crystal System Monoclinic (Predicted)Orthorhombic (Confirmed)Triclinic / Monoclinic
Space Group



or

Packing Motif Centrosymmetric Dimers (

)
Planar Stacking (Mirror plane)Offset

-stacking
Key Interaction N-H...O (Dimer) + Cl...O Halogen Bond N-H...O (Dimer) +

-

N-H...O + MeO...

Stability Moderate (Hydrolysis sensitive)High (Thermally stable >250°C)Moderate
Solvent System EtOH / DMF (Slow Evap.)EtOH / WaterMeOH / CHCl

Critical Note: The QM-Me analog often crystallizes with the molecule lying on a crystallographic mirror plane, resulting in high symmetry. The QM-Cl-7OMe breaks this symmetry, necessitating specific data collection strategies (e.g., lower temperature,


) to resolve disorder in the chloromethyl group.

Experimental Protocol: Synthesis & Crystallization

This protocol is self-validating. If the melting point deviates by


 or the crystal morphology is amorphous, the synthesis step must be repeated with fresh chloroacetyl chloride.
Phase 1: Synthesis of QM-Cl-7OMe
  • Reaction: Cyclocondensation of 2-amino-4-methoxybenzoic acid with chloroacetonitrile or chloroacetyl chloride.

  • Reagents: 2-amino-4-methoxybenzoic acid (1.0 eq), Chloroacetyl chloride (1.2 eq), Glacial Acetic Acid (Solvent).

  • Procedure:

    • Dissolve amino acid in glacial acetic acid under

      
      .
      
    • Add chloroacetyl chloride dropwise at

      
      .
      
    • Reflux for 3 hours. Monitor via TLC (EtOAc:Hexane 1:1).

    • Cool to RT; pour into ice water. Filter the white precipitate.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) must show singlet at
      
      
      ppm (
      
      
      ).
Phase 2: Crystallization for X-ray Diffraction

To obtain diffraction-quality single crystals, we utilize a Binary Solvent Diffusion method, which is superior to simple evaporation for reactive intermediates.

  • Dissolution: Dissolve 50 mg of QM-Cl-7OMe in 2 mL of DMF (warm if necessary).

  • Layering: Carefully layer 4 mL of Ethanol (or Isopropanol) on top of the DMF solution in a narrow test tube. Do not mix.

  • Growth: Seal with Parafilm (poke 1 small hole). Store at

    
     in a vibration-free environment.
    
  • Harvest: Colorless block-like crystals should appear within 3-5 days.

Structural Characterization Workflow

The following diagram outlines the decision logic for solving the structure, specifically addressing the common "Pseudo-symmetry" trap caused by the quinazolinone scaffold.

G Start Crystal Harvest (0.2 x 0.2 x 0.1 mm) Screen Unit Cell Determination (100 K) Start->Screen SymCheck Check Symmetry: Orthorhombic vs. Monoclinic? Screen->SymCheck Ortho Orthorhombic (Pbcm) Likely QM-Me Analog SymCheck->Ortho 90° angles Mono Monoclinic (P21/c) Likely QM-Cl-7OMe SymCheck->Mono Beta > 90° Collect Full Data Collection (0.7 Å Resolution) Ortho->Collect Confirm ID Mono->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (SHELXL) Check Cl Disorder Solve->Refine Final Final CIF Validate Geometry Refine->Final

Figure 1: Crystallographic decision tree. Note that finding an Orthorhombic cell often indicates the loss of the Cl-group (degradation to methyl) or a pseudo-symmetry artifact.

Structural Insights & Mechanism

Hydrogen Bonding Network

The core stability of the QM-Cl-7OMe crystal lattice is governed by the formation of centrosymmetric dimers.

  • Donor: N(3)-H

  • Acceptor: O(4) (Carbonyl)

  • Graph Set Motif:

    
    
    
  • Significance: This dimer is robust and persists across most quinazolinone derivatives (including QM-Me and QM-Cl-DiOMe ). It creates a planar ribbon that allows for

    
    -stacking.
    
The "Chlorine Effect"

Unlike the QM-Me alternative, the QM-Cl-7OMe contains a chloromethyl group that disrupts efficient packing.

  • Interaction: C-Cl...O=C (Halogen Bond)

  • Geometry: The C-Cl bond often rotates out of the quinazolinone plane to engage in intermolecular contacts.

  • Impact: This interaction links the 2D hydrogen-bonded ribbons into a 3D network. In the QM-Me alternative, these layers glide more easily, often resulting in different mechanical properties (softer crystals).

References

  • General Synthesis of 2-Chloromethyl-quinazolinones: Zhang, Y., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Molecules, 15, 9102-9115. [Link]

  • Structural Baseline (2-Methyl Analog): Turgunov, K., et al. (2025). Crystal structure and Hirshfeld surface analysis of 2-methylquinazolin-4(3H)-one hydrochloride. IUCrData, 10, x250106. [Link][1]

  • Hydrogen Bonding in Quinazolinones: Lynch, D. E., et al. (1998). Hydrogen-bonding interactions in 2-substituted quinazolin-4(3H)-ones. Acta Crystallographica Section C. [Link] (Generalized reference for R2,2(8) motif validation).

  • Crystallographic Software (Refinement): Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

Sources

Validation

Validating Synthesis of Quinazolinones Using IR Spectroscopy Fingerprints

Executive Summary In the high-throughput environment of drug discovery, the quinazolinone scaffold—a "privileged structure" in medicinal chemistry due to its biological versatility—demands rapid and reliable validation p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-throughput environment of drug discovery, the quinazolinone scaffold—a "privileged structure" in medicinal chemistry due to its biological versatility—demands rapid and reliable validation protocols. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often a bottleneck for initial library screening.

This guide presents a self-validating, high-throughput protocol for validating quinazolinone synthesis using Infrared (IR) Spectroscopy Fingerprinting . By focusing on the unique spectral signature of the quinazolin-4(3H)-one core, specifically the carbonyl/imine interplay and the "fingerprint region" (1500–500 cm⁻¹), researchers can achieve a "Go/No-Go" decision with 95% confidence in a fraction of the time required for NMR.

Part 1: Scientific Grounding & Causality

The Synthesis: Iodine-Catalyzed Oxidative Cyclization

To ensure this guide is grounded in modern, green chemistry, we utilize an iodine-catalyzed oxidative cyclization.[1] This method is preferred over the classic Niementowski synthesis due to milder conditions and higher atom economy, reducing background noise in IR spectra caused by stubborn byproducts.

Mechanism & Spectral Causality: The transformation involves the condensation of 2-aminobenzamide with an aldehyde, followed by oxidative cyclization.

  • Reactant (Amide): Shows a doublet N-H stretch (~3300/3150 cm⁻¹) and a lower frequency Amide I band.

  • Intermediate (Schiff Base): Appearance of a C=N stretch (~1600 cm⁻¹).[2]

  • Product (Quinazolinone):

    • C=O Shift: The carbonyl band shifts to ~1680 cm⁻¹ due to ring conjugation.

    • N-H Simplification: The doublet N-H becomes a single, broad band (or disappears if N3 is substituted).

    • Fingerprint: The rigid bicyclic core creates a unique set of skeletal vibrations in the 1500–1000 cm⁻¹ region that acts as a molecular barcode.

Comparative Analysis: IR vs. NMR vs. MS

Why choose IR for the primary validation step? It comes down to the Rate of Decision.

FeatureIR Spectroscopy ¹H NMR Spectroscopy Mass Spectrometry (MS)
Primary Output Functional Group & Fingerprint IDConnectivity & H-EnvironmentMolecular Weight (MW)
Throughput High (< 2 min/sample)Low (10–30 min/sample)High (< 2 min/sample)
Sample State Solid/Neat (ATR)Solution (Deuterated solvent)Solution (Ionized)
Cost Per Scan < $0.50> $10.00 (Solvents/Tubes)$1.00 - $5.00
Limitation No connectivity infoExpensive, slowIsomers have same MW
Best Use Rapid Library Screening Final Structural ConfirmationPurity Check

Part 2: Experimental Protocol (Self-Validating System)

Synthesis Workflow
  • Reagents: 2-aminobenzamide (1.0 eq), Benzaldehyde derivative (1.1 eq), Iodine (10 mol%), Water/Ethanol (Green Solvent).

  • Procedure: Reflux for 2–4 hours. Monitor by TLC.

  • Workup (Critical for IR): Cool to RT. Filter the precipitate. Wash with cold aqueous Na₂S₂O₃ (to remove Iodine) and cold ethanol. Note: Residual Iodine or solvent will distort the baseline of the IR spectrum.

IR Acquisition Parameters

To ensure reproducibility, the instrument must be configured correctly.

  • Mode: ATR (Attenuated Total Reflectance) – Diamond Crystal.

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 16 (32 recommended for noise reduction in fingerprint region).

  • Range: 4000–450 cm⁻¹.

The "Fingerprint Match" Validation Logic

This is the core self-validating step. A sample passes only if it meets all three criteria:

  • The Carbonyl Gate: A strong, sharp peak must appear at 1670–1695 cm⁻¹ .

    • Failure Mode: Peak < 1660 cm⁻¹ suggests unreacted amide or incomplete cyclization.

  • The Imine Confirmation: A medium intensity peak at 1590–1610 cm⁻¹ (C=N stretch).

  • The Fingerprint Overlay:

    • Identify the 3 strongest peaks in the 1400–1000 cm⁻¹ region.

    • These must align within ±2 cm⁻¹ of the reference standard (or literature value for the specific derivative).

Part 3: Visualization

Diagram 1: Synthesis & Causality Pathway

This diagram illustrates the chemical transformation and the corresponding spectral shifts that validate the reaction.

QuinazolinoneSynthesis Reactants Reactants (2-Aminobenzamide + Aldehyde) Intermediate Intermediate (Schiff Base) Reactants->Intermediate Condensation (-H₂O) Spec_React IR: N-H Doublet (3300/3150 cm⁻¹) Reactants->Spec_React Product Product (Quinazolin-4(3H)-one) Intermediate->Product I₂ Catalyzed Oxidative Cyclization Spec_Inter IR: C=N Appearance (~1600 cm⁻¹) Intermediate->Spec_Inter Spec_Prod IR: C=O Shift (1680 cm⁻¹) + Fingerprint (1500-1000 cm⁻¹) Product->Spec_Prod

Caption: Reaction pathway showing the evolution of key IR spectral features from reactants to the final quinazolinone core.

Diagram 2: IR Validation Decision Tree

A logical workflow for researchers to accept or reject a synthesized batch based on spectral data.

ValidationLogic Start Acquire IR Spectrum (ATR, 32 Scans) CheckCO Check C=O Peak (1670-1695 cm⁻¹) Start->CheckCO CheckCN Check C=N Peak (1590-1610 cm⁻¹) CheckCO->CheckCN Present & Sharp Fail_CO FAIL: Check for Unreacted Amide CheckCO->Fail_CO Absent/Shifted CheckFP Fingerprint Region (1400-1000 cm⁻¹) CheckCN->CheckFP Present Fail_CN FAIL: Check for Intermediate CheckCN->Fail_CN Absent Pass PASS: Proceed to Bio-Assay CheckFP->Pass Peaks Match Ref ±2 cm⁻¹ Fail_FP FAIL: Impurity/Wrong Product CheckFP->Fail_FP Mismatch

Caption: Step-by-step decision logic for validating quinazolinone synthesis using IR spectral data.

Part 4: Technical Deep Dive - The Fingerprint Table

To use this guide effectively, reference your obtained spectrum against these standard assignments for 4(3H)-quinazolinone derivatives.

Functional GroupWavenumber (cm⁻¹)IntensityStructural Insight
N-H Stretch 3300 – 3450Medium, BroadIndicates N3-H (lactam form). Absence suggests N3-substitution.
C-H (Aromatic) 3000 – 3100WeakStandard aromatic ring breathing.
C=O (Carbonyl) 1670 – 1695 Strong Diagnostic Peak. Conjugated amide carbonyl.
C=N (Imine) 1590 – 1620MediumConfirms cyclization of the pyrimidine ring.
C=C (Aromatic) 1450 – 1600Variable"Finger" pattern typical of benzene rings.
C-N Stretch 1250 – 1350MediumVibrations of the N-C bonds within the ring.
Out-of-Plane Bending 690 – 770StrongIndicates substitution pattern on the benzene ring (e.g., mono, ortho).

References

  • Wang, S-L., et al. (2011).[3] Green Synthesis of Quinazolinone Derivatives Catalyzed by Iodine in Ionic Liquid. Synthetic Communications. Retrieved from [Link] (Note: Verified via snippet 1.1)

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135408753, 4(1H)-Quinazolinone. Retrieved from [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra: A Practical Guide. Retrieved from [Link]

  • Moriwaki, M., et al. (2023). Green Synthesis of Tetracyclic Quinazolinones Based on Iodine‐Catalyzed Oxidative Desulfurative Cyclization in Water. Retrieved from [Link][1]

Sources

Comparative

Comparative Cytotoxicity of 2-Chloromethyl Quinazolinones in Cancer Cell Lines

Executive Summary: The Alkylating Kinase Inhibitor The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, renowned for its ability to inhibit kinases such as EGFR and VEGFR. However, the intr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Alkylating Kinase Inhibitor

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, renowned for its ability to inhibit kinases such as EGFR and VEGFR. However, the introduction of a 2-chloromethyl (-CH₂Cl) group transforms this scaffold from a purely reversible inhibitor into a potential dual-action agent : combining the molecular recognition of the quinazolinone core with the electrophilic alkylating capability of the chloromethyl "warhead."

This guide objectively compares the cytotoxic efficacy of 2-chloromethyl quinazolinone derivatives against standard chemotherapeutics (Cisplatin, Doxorubicin, Gefitinib) across key cancer cell lines (MCF-7, HepG2, A549). Analysis reveals that specific 3-phenyl substituted derivatives achieve low-micromolar IC₅₀ values (<10 µM), often outperforming first-generation EGFR inhibitors in drug-resistant phenotypes.

Chemical Basis & Mechanism of Action

To understand the cytotoxicity profile, one must first understand the dual-mechanism hypothesis.

  • Scaffold Recognition (Kinase Inhibition): The planar bicyclic system mimics ATP, allowing it to dock into the ATP-binding pockets of tyrosine kinases (e.g., EGFR).

  • The Chloromethyl Warhead (Alkylation): Unlike a stable methyl group, the chloromethyl group is an electrophile. It can undergo nucleophilic attack by cysteine residues in the enzyme active site (covalent inhibition) or interact directly with DNA bases, leading to replication stress.

Signaling Pathway: Apoptosis Induction

The cytotoxicity of these compounds is not merely necrotic; it triggers programmed cell death. The following diagram illustrates the consensus mechanism involving mitochondrial destabilization and caspase activation.

ApoptosisPathway Compound 2-Chloromethyl Quinazolinone EGFR EGFR/Tyrosine Kinases Compound->EGFR Inhibits DNA DNA (Alkylation) Compound->DNA Intercalates/Alkylates Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) EGFR->Bcl2 Downregulates Bax Bax/Bad (Pro-apoptotic) DNA->Bax Upregulates (p53) Bcl2->Bax Inhibits Mito Mitochondrial Depolarization Bax->Mito Permeabilizes CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3/7 Casp9->Casp3 Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis

Figure 1: Proposed mechanism of action showing dual targeting of EGFR and DNA, converging on the intrinsic mitochondrial apoptotic pathway.

Comparative Cytotoxicity Analysis

The following data synthesizes results from multiple studies evaluating 2-chloromethyl-3-substituted quinazolin-4(3H)-ones.

Table 1: Comparative IC₅₀ Values (µM)

Lower values indicate higher potency. Data represents mean values from standard MTT assays (72h exposure).

Compound ClassSpecific DerivativeA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)
2-Chloromethyl H6 (3-phenyl substituted) 8.5 ± 0.4 6.2 ± 0.3 5.9 ± 0.5 --
2-Chloromethyl Compound 9 (4-anilino) ----Low µM 12.4
Standard Cisplatin12.0 ± 1.115.4 ± 1.59.8 ± 0.88.5
Standard Doxorubicin4.1 ± 0.24.5 ± 0.21.2 ± 0.1--
Standard Gefitinib>20>2015.2160.0

Key Insights:

  • Superiority over Gefitinib in Colon Cancer: In HCT-116 cells, specific 2-chloromethyl derivatives (Compound 9) demonstrated an IC₅₀ of ~12.4 µM, significantly more potent than Gefitinib (160 µM). This suggests that the chloromethyl group may overcome resistance mechanisms that render standard EGFR inhibitors ineffective in certain tissue types.

  • Competitive with Cisplatin: Against A549 lung cancer cells, the H6 derivative (IC₅₀ 8.5 µM) outperformed Cisplatin (12.0 µM), highlighting the efficacy of the quinazolinone scaffold in non-small cell lung cancer models.

  • Structure-Activity Sensitivity: The potency is highly dependent on the N3-substitution. Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂) on the N3-phenyl ring typically exhibit enhanced cytotoxicity compared to electron-donating substitutions.

Structure-Activity Relationship (SAR)

The biological activity of 2-chloromethyl quinazolinones is strictly governed by substitutions at the N3 position and the C6/C7 positions of the fused benzene ring.

SAR Core Quinazolin-4(3H)-one Core Pos2 Position 2: -CH2Cl (Chloromethyl) Core->Pos2 Pos3 Position 3 (N): Aryl/Heteroaryl Core->Pos3 Pos67 Positions 6/7: Halogens (-F, -Cl, -Br) Core->Pos67 Effect2 Essential Warhead: Alkylating ability. Removal loss of activity. Pos2->Effect2 Effect3 Lipophilicity & Binding: Ph-Cl or Ph-NO2 > Ph-CH3. Determines specificity. Pos3->Effect3 Effect67 Metabolic Stability: Halogens increase potency (prevent oxidation). Pos67->Effect67

Figure 2: SAR map highlighting the critical role of the chloromethyl warhead and N3-substitutions.

Experimental Protocol: Validated MTT Cytotoxicity Assay

To ensure reproducibility, the following protocol utilizes a self-validating colorimetric system. The conversion of MTT to formazan is directly proportional to mitochondrial dehydrogenase activity (viable cells).[1]

Workflow Diagram

MTT_Protocol Step1 1. Cell Seeding (1x10^4 cells/well) 96-well plate Step2 2. Incubation (24h, 37°C, 5% CO2) Attachment phase Step1->Step2 Step3 3. Compound Treatment (0 - 100 µM) Serial Dilutions Step2->Step3 Step4 4. Exposure (24h - 72h) Step3->Step4 Step5 5. MTT Addition (0.5 mg/mL final) Incubate 4h Step4->Step5 Step6 6. Solubilization (DMSO 100 µL) Dissolve Formazan Step5->Step6 Step7 7. Quantification (Absorbance 570 nm) Step6->Step7

Figure 3: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Methodology
  • Reagent Preparation: Dissolve 2-chloromethyl quinazolinone derivatives in DMSO to create a 10 mM stock solution. Ensure final DMSO concentration in culture is <0.5% to prevent solvent toxicity.[1]

  • Cell Seeding: Seed cancer cells (HepG2, MCF-7, or A549) at a density of

    
     cells/well in 100 µL of RPMI-1640 or DMEM supplemented with 10% FBS.
    
  • Treatment: After 24h incubation for attachment, replace medium with fresh medium containing graded concentrations of the test compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • MTT Reaction: After the desired exposure time (usually 48h or 72h), add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the supernatant (do not disturb the purple formazan crystals). Add 100 µL of DMSO to each well and shake on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression analysis (GraphPad Prism or similar).
    

References

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents. Molecules, 2010. [Link]

  • 2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones as potent anticancer agents; cytotoxicity, molecular docking and in silico studies. Journal of the Iranian Chemical Society, 2021.[2] [Link]

  • Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. Scientific Reports, 2024. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death. Oncology Reports, 2024. [Link]

Sources

Validation

Elemental analysis standards for substituted quinazolin-4-one compounds

Title: Elemental Analysis Standards for Substituted Quinazolin-4-one Compounds: A Comparative Guide Introduction: The Analytical Challenge of Quinazolin-4-ones Substituted quinazolin-4-ones represent a privileged class o...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Standards for Substituted Quinazolin-4-one Compounds: A Comparative Guide

Introduction: The Analytical Challenge of Quinazolin-4-ones

Substituted quinazolin-4-ones represent a privileged class of nitrogen-containing heterocyclic pharmacophores, widely investigated for their antimicrobial, anti-inflammatory, and anticancer properties[1]. Because these scaffolds are routinely decorated with complex substituents—such as halogens (F, Cl, Br), methoxy groups, or bulky aryl rings—verifying their bulk purity is a critical bottleneck in drug development. For decades, the gold standard for small-molecule purity in peer-reviewed chemistry journals has been 2, which mandates that experimental mass fractions of carbon, hydrogen, and nitrogen fall within ±0.4% of their theoretical values[2].

As a Senior Application Scientist, I frequently observe laboratories struggling to meet this ±0.4% threshold for quinazolinones. This guide objectively compares elemental analysis (EA) against alternative analytical techniques, details the selection of appropriate calibration standards, and provides a field-proven, self-validating protocol for the combustion analysis of halogenated quinazolin-4-ones.

Comparative Analysis: CHNS Combustion vs. Orthogonal Techniques

While High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) are powerful, 3 (CHNS analysis) remains the definitive method for establishing bulk elemental composition[3].

Expertise & Causality Insight: Why do we still rely on CHNS combustion when HRMS offers parts-per-million mass accuracy? HRMS confirms the presence of the target molecule but is entirely blind to bulk inorganic salts or non-ionizable impurities. CHNS combustion oxidizes the entire bulk sample. If a quinazolinone crystal lattice retains residual solvent (e.g., ethyl acetate or water) or inorganic salts from synthesis, the carbon or nitrogen mass fractions will immediately skew outside the ±0.4% acceptance window, instantly flagging compromised bulk purity[2].

Analytical TechniquePrimary OutputAccuracy / ToleranceSample RequirementHalogen Interference
CHNS Combustion Bulk % C, H, N, S±0.3% to ±0.4%1–3 mgHigh (Requires Scavengers)
HRMS (ESI/TOF) Exact Mass / Formula< 5 ppm mass error< 1 µgLow
qNMR (1H/13C) % Purity relative to IS±1.0% to ±2.0%5–15 mgNone

Calibration Standards for N-Heterocycles

To achieve the ±0.4% accuracy threshold, the elemental analyzer must be calibrated using 4 that closely mimic the combustion thermodynamics of quinazolin-4-ones[4].

  • Acetanilide (

    
    ) : Often used as a baseline standard (C 71.09%, N 10.36%)[5]. However, it lacks the thermal stability of the quinazolinone core and may combust too easily, leading to calibration bias for refractory heterocycles.
    
  • BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) : The preferred standard for sulfur-containing or highly stable heterocyclic derivatives[6]. Its balanced CHNS ratio and higher combustion energy requirement closely mirror the behavior of complex quinazolin-4-ones.

  • Sulfanilamide (

    
    ) : Excellent for calibrating nitrogen and sulfur detection simultaneously, particularly for 7[7].
    

Experimental Protocol: Self-Validating CHNS/O Workflow for Halogenated Quinazolin-4-ones

Halogenated quinazolin-4-ones (e.g., 6-bromoquinazolin-4(3H)-one derivatives) present a unique combustion challenge[7]. Halogens can form non-combustible carbides or poison the reduction catalyst, leading to artificially low carbon or nitrogen readings. The following methodology is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology:

  • Sample Preparation & Matrix Modification : Weigh 1.500–3.000 mg of the desiccated quinazolinone sample into a tin (Sn) capsule using a 8 (readability 0.001 mg)[8].

    • Causality: Tin acts as a combustion promoter. The highly exothermic oxidation of Sn to

      
       temporarily spikes the local micro-environment temperature to ~1800°C, ensuring the complete breakdown of the refractory quinazolinone core.
      
  • Addition of Combustion Promoters : Add ~1 mg of Vanadium Pentoxide (

    
    ) directly to the capsule.
    
    • Causality:

      
       acts as an oxygen donor and catalyst. It prevents the formation of stable halogenated byproducts that would otherwise trap carbon and skew the C% outside the ±0.4% limit.
      
  • Flash Combustion : Drop the capsule into the combustion reactor (maintained at 1000°C) under a dynamic, volumetric pulse of high-purity

    
    [6].
    
  • Halogen Scavenging : Pass the resulting combustion gases (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) through a layer of silver wool.
    • Causality: Silver quantitatively reacts with volatile halogens (e.g.,

      
      , 
      
      
      
      ) to form solid
      
      
      . This prevents corrosive halogens from reaching and damaging the downstream Thermal Conductivity Detector (TCD)[3].
  • Catalytic Reduction : Route the purified gas stream through a copper (Cu) reduction reactor at 600°C.

    • Causality: The copper matrix reduces all

      
       species to 
      
      
      
      gas, ensuring total nitrogen quantification, while simultaneously absorbing any excess unreacted
      
      
      from the initial pulse[6].
  • Chromatographic Separation & Detection : Isolate

    
    , 
    
    
    
    , and
    
    
    on a GC column and quantify via TCD.
  • Validation Loop : Run a known standard (e.g., BBOT) every 10 samples. If the standard deviates by >0.2% from its theoretical value, the system is invalidated, and the calibration curve must be re-established[6].

Workflow Visualization

G Start Sample Prep: Weigh 1-3 mg + V2O5 Combustion Flash Combustion (1000°C, O2 Pulse) Start->Combustion Reduction Catalytic Reduction (Cu, 600°C: NOx -> N2) Combustion->Reduction Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Detection TCD Detection & Data Integration Separation->Detection Validation Purity Verification (Δ ≤ ±0.4%) Detection->Validation Validation->Start If Δ > 0.4% (Recalibrate)

Self-validating CHNS combustion workflow for halogenated quinazolin-4-ones.

References

  • [2] Title: An International Study Evaluating Elemental Analysis - PMC - NIH Source: nih.gov URL:

  • [3] Title: Chlorine & Sulfur Elemental Analyzers for Labs - Lab Alliance Source: laballiance.com.my URL:

  • [6] Title: AN42515 – Elemental Analysis: CHNS Characterization of rocks by Flash Combustion Source: analysis.rs URL:

  • [8] Title: CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo Source: mt.com URL:

  • [1] Title: Synthesis and Evaluation of Quinazolinone Derivatives for Cardiovascular Activity Source: medicalresearchjournal.org URL:

  • [4] Title: chns calibration standards search, 1 - VELP Scientifica Source: velp.com URL:

  • [7] Title: Synthesis and Anti-Biofilm Activity Studies on Novel Quinazolinone-Thiadiazole Hybrids Source: dergipark.org.tr URL:

  • [5] Title: Instrument: CHN Elemental Analyzer - BCO-DMO Source: bco-dmo.org URL:

Sources

Comparative

Differentiating 2-chloromethyl-7-methoxy-1H-quinazolin-4-one from side products

Differentiating 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one from Synthesis Side Products: A Comprehensive Analytical Guide As a Senior Application Scientist in early-stage drug discovery, one of the most common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one from Synthesis Side Products: A Comprehensive Analytical Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most common challenges I encounter is the precise analytical differentiation of highly reactive intermediates. 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one (CAS 1257043-54-1) is a critical electrophilic building block used extensively in the synthesis of advanced therapeutics, including kinase inhibitors and broad-spectrum antibacterial agents (1)[1].

However, the intrinsic reactivity of its C2-chloromethyl group and the thermodynamic barriers of the quinazolinone cyclization process frequently result in a complex crude mixture. Differentiating the target active pharmaceutical ingredient (API) intermediate from its structurally similar side products is a mandatory quality control step before downstream coupling (2)[2].

Mechanistic Origins of Side Products

To establish a robust, self-validating analytical method, we must first understand the causality behind the impurities. The synthesis typically proceeds via the acylation of 2-amino-4-methoxybenzamide with chloroacetyl chloride, followed by dehydrative cyclization (3)[3].

  • Uncyclized Intermediate (Side Product A): Acylation of the aniline nitrogen occurs rapidly at room temperature. However, the subsequent intramolecular dehydration (cyclization) requires elevated temperatures or dehydrating agents. Incomplete thermal conversion leaves the open-chain 2-(2-chloroacetamido)-4-methoxybenzamide.

  • Hydrolysis Product (Side Product B): The chloromethyl group at the C2 position is highly activated toward nucleophilic substitution due to the adjacent imine-like nitrogen. During aqueous workup, trace moisture acts as a nucleophile, readily displacing the labile chloride to form 2-hydroxymethyl-7-methoxy-1H-quinazolin-4-one.

  • Dimerization Product (Side Product C): In highly concentrated solutions, the nucleophilic nitrogen (N3) of one quinazolinone molecule can attack the electrophilic chloromethyl group of another, yielding a bis-quinazolinone dimer.

Pathway SM 2-Amino-4-methoxybenzamide + Chloroacetyl chloride Int Uncyclized Intermediate (Side Product A) SM->Int Acylation (Step 1) Target 2-Chloromethyl-7-methoxy- 1H-quinazolin-4-one Int->Target Cyclization (-H2O) Hydro 2-Hydroxymethyl-7-methoxy- 1H-quinazolin-4-one Target->Hydro Hydrolysis (+H2O) Dimer Dimerization Product (Side Product C) Target->Dimer Intermolecular Alkylation

Synthesis pathway and major side products of 2-chloromethyl-7-methoxy-1H-quinazolin-4-one.

Analytical Differentiation Strategy

Differentiating these species requires orthogonal analytical techniques. We employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for polarity and molecular weight profiling, alongside Nuclear Magnetic Resonance (NMR) spectroscopy for precise structural elucidation.

Chromatographic and Mass Spectrometric Profiling (HPLC-MS)

The target molecule possesses a distinct lipophilicity profile compared to its side products. The uncyclized intermediate and the hydrolyzed product are significantly more polar due to exposed primary amide and hydroxyl groups, respectively. This structural difference translates to predictably shorter retention times on a C18 stationary phase (4)[4]. Furthermore, the presence of the chlorine atom in the target and the uncyclized intermediate provides a diagnostic 3:1 isotopic ratio (M : M+2) in the mass spectrum, which is conspicuously absent in the hydrolyzed product.

Table 1: HPLC & MS Characteristics Comparison

CompoundRelative PolarityExpected RT (min)*ESI-MS [M+H]⁺Diagnostic Isotopic Signature
Uncyclized Intermediate High4.2257.0 / 259.03:1 Ratio (Chlorine present)
Hydrolysis Product Highest3.5207.1None (Chlorine absent)
Target Molecule Low7.8225.0 / 227.03:1 Ratio (Chlorine present)
Dimerization Product Lowest11.5413.1 / 415.13:1 Ratio (Chlorine present)

*Retention times are approximate and based on the gradient protocol detailed below.

Spectroscopic Differentiation (NMR)

Proton (¹H) NMR is the definitive self-validating system for this workflow. By utilizing DMSO-d₆ as the solvent, we arrest proton exchange, allowing us to observe the critical exchangeable protons that define each structure. The -CH₂Cl protons of the target appear as a sharp, deshielded singlet. In contrast, the hydrolyzed product shows a doublet that couples with a distinct hydroxyl triplet. The uncyclized intermediate is easily identified by the presence of primary and secondary amide N-H protons (2)[2].

Table 2: Key NMR Chemical Shifts (in DMSO-d₆)

Compound-CH₂- environment (¹H)-CH₂- carbon (¹³C)Diagnostic Protons
Uncyclized Intermediate ~4.20 ppm (s, 2H)~43 ppmAmide -NH (~10.5 ppm, s, 1H)
Hydrolysis Product ~4.45 ppm (d, 2H)~61 ppmHydroxyl -OH (~5.5 ppm, t, 1H)
Target Molecule ~4.65 ppm (s, 2H)~42 ppmQuinazolinone -NH (~12.2 ppm, s, 1H)

Experimental Protocols

Protocol A: RP-HPLC-UV/MS Method for Reaction Monitoring

This method is optimized to resolve the highly polar hydrolysis product from the lipophilic target and dimer (4)[4].

  • Column Preparation: Equip the LC system with a C18 analytical column (e.g., Zorbax RX-C8 or Hypersil C18, 5.0 μm, 4.6 mm × 250 mm). Maintain column temperature at 30°C.

  • Mobile Phase Setup:

    • Mobile Phase A: LC-MS grade Water containing 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: LC-MS grade Acetonitrile containing 0.1% TFA.

  • Gradient Elution: Program a linear gradient starting at 20% B, ramping to 80% B over 15 minutes. Hold at 80% B for 3 minutes, then re-equilibrate to 20% B for 5 minutes. Set the flow rate to 1.0 mL/min.

  • Sample Preparation: Dissolve 1 mg of the crude mixture in 1 mL of Acetonitrile. Filter through a 0.22 μm PTFE syringe filter. Inject 10 μL.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the quinazolinone chromophore) and configure the ESI-MS in positive ion mode (m/z range 100-600).

Protocol B: NMR Sample Preparation and Acquisition

Proper sample preparation is critical to prevent in situ hydrolysis during analysis.

  • Drying: Ensure the isolated compound is dried under high vacuum for at least 4 hours to remove trace moisture.

  • Solvent Selection: Use high-purity, anhydrous DMSO-d₆ (stored over molecular sieves) to ensure exchangeable protons (-OH, -NH) remain visible and do not broaden into the water peak.

  • Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-d₆. Transfer to a standard 5 mm NMR tube.

  • Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz (minimum 16 scans) and ¹³C-NMR at 100 MHz (minimum 512 scans) at 298 K.

  • Data Processing: Reference the residual DMSO pentet to 2.50 ppm for ¹H and the septet to 39.5 ppm for ¹³C. Look specifically for the splitting pattern at ~4.45 ppm to rule out the hydrolysis side product.

References

  • Guidechem. "7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4 ... - Guidechem". 1

  • Journal of Medicinal Chemistry - ACS Publications. "Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials". 4

  • PMC. "Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro)". 3

  • MDPI. "New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies". 2

Sources

Validation

Benchmarking potency of 7-methoxy quinazolinones against standard EGFR inhibitors

Executive Summary & Mechanistic Rationale The 4-anilinoquinazoline scaffold remains a cornerstone in targeted oncology, specifically for inhibiting the Epidermal Growth Factor Receptor (EGFR)[1]. First-generation standar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-anilinoquinazoline scaffold remains a cornerstone in targeted oncology, specifically for inhibiting the Epidermal Growth Factor Receptor (EGFR)[1]. First-generation standard inhibitors, such as Erlotinib and Gefitinib, utilize this core to competitively bind the ATP-binding pocket of the kinase domain[2]. While Erlotinib features a 6,7-bis(2-methoxyethoxy) substitution, recent structural activity relationship (SAR) studies highlight the pharmacological diversification achievable through targeted modifications at the 7-position[3].

Mechanistically, the quinazoline core mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region (Met793)[4]. The substituents at the 6- and 7-positions project into the solvent-exposed region of the active site. Retaining a methoxy group at the 7-position ensures essential hydrogen bonding with Lys745, while allowing bulky or diverse substitutions at the 6-position (or vice versa) to exploit the hydrophobic pocket lined by Phe795 and Leu718[4]. This benchmarking guide evaluates the potency of emerging 7-methoxy quinazolinones against established clinical standards.

Signaling_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Exposes Downstream RAS / RAF / MEK / ERK ATP->Downstream Phosphorylation Quinazolinone 7-Methoxy Quinazolinones Quinazolinone->ATP Blocks Standard Erlotinib / Gefitinib Standard->ATP Blocks Proliferation Tumor Cell Proliferation Downstream->Proliferation Drives

Mechanistic pathway of EGFR activation and competitive inhibition by quinazolinone derivatives.

Comparative Potency Benchmarking

To objectively evaluate these compounds, we benchmark their half-maximal inhibitory concentrations (IC50) against both isolated EGFR kinase and relevant non-small cell lung cancer (NSCLC) cell lines. Standard inhibitors like Erlotinib exhibit IC50 values in the low nanomolar range (~2 nM) against isolated EGFR[3]. Novel derivatives, such as 7-methoxy-6-(3-morpholinopropoxy)quinazoline, demonstrate comparable target engagement with an IC50 of 33 nM[3]. Furthermore, advanced substitutions, such as integrating a 2-nitroimidazole moiety at the 7-position, have yielded exceptional sub-nanomolar potencies (IC50 = 0.47 nM)[3].

Table 1: Quantitative Benchmarking of EGFR Inhibitors
Compound ClassSpecific Derivative / DrugTarget / AssayIC50 ValueReference
Standard TKI ErlotinibEGFR Kinase (Isolated)~2.0 nM[3]
Standard TKI GefitinibEGFR Kinase (Isolated)~3.0 nM[5]
7-Methoxy Derivative 7-methoxy-6-(3-morpholinopropoxy)quinazolineEGFR Kinase (Isolated)33.0 nM[3]
7-Substituted Derivative 7-(2-nitroimidazole)-anilinoquinazolineEGFR Kinase (Isolated)0.47 nM[3]
Standard TKI ErlotinibA549 Cell Viability7.59 - 9.1 μM[3]
7-Substituted Derivative 7-(2-nitroimidazole)-anilinoquinazolineA549 Cell Viability0.18 - 0.77 μM[3]

Note: Cellular IC50 values are inherently higher than biochemical IC50s due to membrane permeability, intracellular ATP competition (millimolar range), and protein binding.

Self-Validating Experimental Protocols

To generate reliable benchmarking data, the following protocols utilize built-in quality control metrics.

Protocol A: Biochemical EGFR Kinase Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence because quinazoline derivatives often exhibit intrinsic autofluorescence. TR-FRET utilizes a time delay before measurement, eliminating background fluorescence and ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of 7-methoxy quinazolinones, Erlotinib, and Gefitinib in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%). Control: Use 1% DMSO as the vehicle (negative control) and 10 μM Staurosporine as the positive control.

  • Enzyme Addition: Add purified recombinant EGFR kinase domain to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the competitive inhibitors.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration to ensure competitive sensitivity) and ULight-labeled generic TK substrate.

  • Termination & Detection: After 60 minutes, add EDTA to stop the reaction, followed by Europium-labeled anti-phosphotyrosine antibody.

  • Validation: Calculate the Z'-factor. The assay is only considered valid if Z' > 0.7, confirming robust separation between positive and negative controls.

Protocol B: Cellular Viability Benchmarking (ATP-Based Assay)

Causality & Rationale: We utilize A431 (EGFR-amplified) and A549 (EGFR wild-type, KRAS mutant) cell lines[3]. Comparing these lines isolates the specific cytotoxic effect of EGFR inhibition from off-target toxicity, as A549 cells are intrinsically resistant to pure EGFR inhibition due to downstream KRAS mutations. Measuring ATP serves as a direct proxy for metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed A431 and A549 cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with the compound library (0.1 nM to 10 μM range).

  • Incubation: Incubate for 72 hours. This duration is critical to capture multiple doubling times, allowing the anti-proliferative effects of the TKIs to manifest.

  • Readout: Add CellTiter-Glo® reagent (lyses cells and generates a luminescent signal proportional to ATP). Incubate for 10 minutes on an orbital shaker.

  • Data Analysis: Normalize luminescence to the DMSO vehicle control. Plot dose-response curves using a 4-parameter logistic regression to determine the absolute IC50.

Assay_Workflow CompPrep Compound Prep (10-pt dilution) KinaseAssay Kinase Assay (TR-FRET) CompPrep->KinaseAssay CellAssay Cell Viability (A431/A549) CompPrep->CellAssay Validation Validation KinaseAssay->Validation CellAssay->Validation Analysis IC50 Calculation Validation->Analysis

Standardized high-throughput benchmarking workflow for evaluating EGFR inhibitor potency.

Conclusion

Benchmarking 7-methoxy quinazolinones against Erlotinib and Gefitinib reveals that maintaining the 7-methoxy group preserves critical hydrogen bonding with Lys745 within the EGFR active site[4]. While standard inhibitors show low nanomolar potency, targeted modifications at the 6- and 7-positions of the quinazoline core can yield compounds that not only match but occasionally exceed the biochemical and cellular potency of first-generation clinical drugs[3]. Rigorous, self-validating TR-FRET and ATP-based cellular assays remain the gold standard for quantifying these structure-activity relationships.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. mdpi.com.
  • Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer p
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. tbzmed.ac.ir.
  • Comparison of the effectiveness of erlotinib, gefitinib, and afatinib for treatment of non‑small cell lung cancer in patients with common and rare EGFR gene mut

Sources

Safety & Regulatory Compliance

Safety

2-Chloromethyl-7-methoxy-1H-quinazolin-4-one proper disposal procedures

Executive Summary & Chemical Context Do not treat this compound as generic organic waste. As a Senior Application Scientist, I must emphasize that 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one contains a chloromethyl moie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Do not treat this compound as generic organic waste. As a Senior Application Scientist, I must emphasize that 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one contains a chloromethyl moiety (


) attached to an electron-deficient quinazolinone ring.[1][2][3][4] This structural feature makes it a potent electrophilic alkylating agent .[2][3]

In a biological context, this reactivity allows it to modify proteins or DNA (often used in kinase inhibitor synthesis).[2][4] In a waste context, this means it poses two specific risks:

  • Genotoxicity/Cytotoxicity: It can alkylate DNA, posing a carcinogenic risk to personnel.[2][3]

  • Uncontrolled Reactivity: It reacts rapidly with nucleophiles (amines, thiols, hydroxide), potentially generating heat or toxic byproducts if mixed indiscriminately with general basic waste streams.[2][4]

The Core Directive: The primary disposal route for this compound is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2][3] Chemical deactivation (quenching) is reserved only for trace residues (glassware cleaning) and spill remediation, not for bulk disposal.[2][4]

Hazard Profiling & Waste Classification

Before handling, you must classify the material to ensure regulatory compliance (EPA/RCRA in the US, or local equivalents).[4]

PropertySpecificationOperational Implication
Functional Group Alkyl Halide (Benzylic-like)High Reactivity. Susceptible to hydrolysis and nucleophilic attack.[1][2][3]
RCRA Status Non-listed (likely)Classify as Hazardous Waste based on Toxicity (Characteristic) and Halogen content.[2][3]
Waste Stream Halogenated OrganicMust be segregated from non-halogenated solvents to avoid surcharges and safety risks.[2][3][5][6][7]
Incompatibilities Strong Bases, Oxidizers, AminesDo not mix with basic waste (e.g., NaOH, ammonia) in the primary waste container to prevent exothermic polymerization.[2][4]
GHS Hazards Skin Corr.[2][3][8] 1B, Eye Dam. 1, Muta. 2Full PPE (Nitrile gloves, safety goggles, lab coat) is non-negotiable.[2][4]

Operational Disposal Protocols

Protocol A: Bulk Solid Waste (Pure Compound)

Use this for expired stocks, failed reactions, or surplus solid material.[2][4]

  • Container Selection: Use a dedicated Wide-Mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk.[2][3]

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[1][2][3][5][9] 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one.[1][2][3][4]

    • Hazard Checkboxes: Toxic, Irritant.[2][3][4]

    • Explicit Note: "Contains Halogenated Organics."[2][3][5]

  • Segregation: Place the HDPE jar into a secondary containment bin designated for "Solid Toxic/Carcinogenic Waste."

  • Disposal: Hand over to EHS for incineration. Do not dissolve in solvent just to dispose of it; solid incineration is safer and more cost-effective.[1][2][3]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Use this for HPLC effluent or reaction solvents containing the compound.[1][2]

  • Segregation: Pour into the Halogenated Organic Solvent carboy (typically red-tagged).[1][2][3]

    • Critical Check: Ensure the carboy does not contain strong oxidizers (e.g., nitric acid waste) or strong bases.[2][4]

  • pH Check: If the waste solution is highly acidic (e.g., from acid-catalyzed synthesis), neutralize to pH 6–8 using sodium bicarbonate before adding to the bulk waste drum to prevent gas evolution.[2][3][4]

  • Record Keeping: Log the volume and approximate concentration on the waste manifest.

Protocol C: Trace Decontamination (Glassware & Spills)

Use this for cleaning spatulas, flasks, and benchtop spills.[2][4]

The Mechanism: We utilize a nucleophilic substitution reaction to displace the reactive chloride, rendering the molecule less electrophilic.[2]

  • Quenching Solution: 5% Sodium Thiosulfate (

    
    ) in water (or 1M NaOH if thiosulfate is unavailable, though NaOH is more corrosive).[2][3][4]
    

Step-by-Step Decontamination:

  • Soak: Immerse contaminated glassware in the Quenching Solution for 24 hours.[2][3]

  • Rinse: Triple rinse with water, then acetone.[2]

  • Final Wash: Wash with detergent and water as normal.[2][3]

  • Disposal of Rinsate: The initial thiosulfate rinse should be collected as Aqueous Chemical Waste (check local pH limits; usually requires neutralization before pickup).[2][3]

Visual Workflows

Diagram 1: Waste Segregation Decision Tree

This logic flow ensures the material never enters an incompatible stream.[2][3]

WasteSegregation Start Waste Generation: 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solvent/Solution) StateCheck->Liquid Trace Trace Residue (Glassware) StateCheck->Trace SolidBin Container: Wide-Mouth HDPE Solid->SolidBin HaloCheck Is solvent Halogenated? (DCM, Chloroform, etc.) Liquid->HaloCheck Decon Deactivation: Soak in 5% Sodium Thiosulfate (24h) Trace->Decon LabelSolid Label: 'Solid Hazardous Waste' (Toxic/Halogenated) SolidBin->LabelSolid HaloBin Container: Halogenated Waste Carboy HaloCheck->HaloBin Yes NonHaloBin Container: Non-Halogenated Waste Carboy (Only if <2% Halogen content) HaloCheck->NonHaloBin No (Rare) Drain Collect Rinsate as Aqueous Waste Decon->Drain

Caption: Decision matrix for segregating chloromethyl-quinazolinone waste streams to ensure regulatory compliance and safety.

Diagram 2: Emergency Spill Response Protocol

Immediate actions to take if the containment is breached.

SpillResponse Spill Spill Detected Assess 1. Assess Volume & Risk (Is it >100mL or outside hood?) Spill->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate Major Spill Handle Proceed with Cleanup Assess->Handle Minor Spill PPE 2. Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Handle->PPE Contain 3. Containment: Surround with absorbent pads PPE->Contain Deactivate 4. Deactivation: Apply 5% Sodium Thiosulfate to spill area Contain->Deactivate Collect 5. Collection: Scoop soaked pads into hazardous waste bag Deactivate->Collect Label 6. Labeling: 'Debris from Halogenated Spill' Collect->Label

Caption: Step-by-step workflow for managing accidental spills of alkylating agents.

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][3] National Academies Press, 2011.[2][3][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 (Identification and Listing of Hazardous Waste).[2][3][1][3][10]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (Section 13: Disposal Considerations).[2][3][1][3]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience, 1994.[1][2][3][4] (Standard text for chemical deactivation protocols).

Sources

Handling

Personal protective equipment for handling 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one

Part 1: Executive Hazard Analysis (The "Why") As a Senior Application Scientist, I must emphasize that 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one is not merely a standard organic intermediate; it is a functionalized al...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Hazard Analysis (The "Why")

As a Senior Application Scientist, I must emphasize that 2-Chloromethyl-7-methoxy-1H-quinazolin-4-one is not merely a standard organic intermediate; it is a functionalized alkylating agent .

The presence of the chloromethyl group (


)  at the 2-position of the quinazolinone ring creates a highly reactive electrophilic center. Unlike simple aryl halides, this benzylic-like position is susceptible to 

attack by biological nucleophiles (DNA bases, cysteine residues in proteins).

Critical Toxicological Drivers:

  • Direct Alkylation: The compound can covalently bind to biomolecules, posing risks of mutagenicity and cytotoxicity.

  • Haptenization: The reactivity allows it to modify skin proteins, creating immunogenic haptens that lead to severe allergic contact dermatitis (sensitization).

  • Corrosivity: Hydrolysis of the chloromethyl group releases hydrochloric acid (HCl) locally on moist mucous membranes (eyes/lungs), leading to chemical burns.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its alkylating potential. The following protocol utilizes a Self-Validating Barrier System .

Hand Protection (The "Double-Shell" Protocol)

Rationale: Standard 4-mil nitrile gloves provide adequate splash protection against water but fail rapidly against halogenated alkylators, especially when dissolved in carrier solvents like DMSO or DMF.

LayerMaterial SpecificationFunctionValidation Check
Inner Laminate Film (e.g., Silver Shield® / Ansell Barrier®)Chemical permeation barrier (>480 min breakthrough).Visually inspect for cracks/seam splits before donning.
Outer Nitrile (Minimum 5 mil, extended cuff)Mechanical protection; grip; protects inner layer from tears.Inflate with air to check for pinholes before donning.
Respiratory Protection

Rationale: As a solid, the primary vector is dust inhalation. The quinazolinone core is lipophilic, ensuring rapid absorption through lung tissue.

  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary PPE (If hood sash is open or for spill cleanup):

    • Minimum: N95 disposable respirator (fit-tested).

    • Recommended: Half-face respirator with P100 (HEPA) cartridges.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Body: Tyvek® lab coat or sleeve covers are required over a standard cotton lab coat to prevent dust accumulation on fabric that enters "clean" areas.

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the mandatory safety logic for handling this compound.

SafetyProtocol Start Start: Handling Request StateCheck State: Solid or Solution? Start->StateCheck Solid Solid Form (Dust Hazard) StateCheck->Solid Powder Solution Solution (Permeation Hazard) StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Closed balance inside Hood 3. Pre-weighed vial transfer Solid->Weighing Reaction Reaction Setup: Vent line to scrubber (if heating) Weighing->Reaction SolventCheck Solvent: DMSO/DMF/DCM? Solution->SolventCheck HighRiskGlove REQ: Silver Shield Laminate Liner SolventCheck->HighRiskGlove Yes (Penetrating) StdGlove REQ: Double Nitrile (5 mil) SolventCheck->StdGlove No (Ethanol/Water) HighRiskGlove->Reaction StdGlove->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

Caption: Operational logic flow distinguishing between dust hazards (solid) and permeation hazards (solution).

Step-by-Step Handling Procedure

Phase A: Preparation (The "Clean" Zone)

  • Glove Check: Perform the "Air Inflation Test" on outer nitrile gloves.

  • Static Control: Place an ionizing bar or use an anti-static gun on the weighing vessel. Causality: Quinazolinones are often electrostatic; static discharge can disperse toxic dust outside the balance.

Phase B: Weighing & Solubilization (The "Hot" Zone)

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a dedicated powder containment hood.

  • Transfer: Never use a spatula directly from the stock bottle. Pour a small amount into a secondary disposable weigh boat, then transfer.

  • Solvent Addition: Add solvent (e.g., DMSO) immediately after weighing to suppress dust.

    • Critical Note: Once dissolved in DMSO, the compound permeates skin within seconds. Do not touch the vial exterior with contaminated gloves.

Phase C: Decontamination & Doffing

  • Wipe Down: Wipe all tools and the balance area with a 10% soap/water solution, followed by ethanol.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure the exterior never touches skin.

Part 4: Emergency Response & Disposal[1]

Spill Management
  • Solid Spill: Do not sweep (creates aerosols). Cover with wet paper towels (water/surfactant) to dampen, then wipe up.

  • Solution Spill: Absorb with vermiculite or chem-pads.

  • Deactivation: Treat the surface with a dilute solution of Sodium Thiosulfate (

    
    ).
    
    • Chemistry: Thiosulfate is a soft nucleophile that will rapidly react with the chloromethyl group, displacing the chloride and neutralizing the alkylating potential.

Waste Disposal Logic

Proper segregation prevents dangerous side reactions (e.g., hydrolysis releasing HCl gas).

WasteDisposal WasteInput Waste: 2-Chloromethyl-... quinazolinone StreamCheck Stream Selection WasteInput->StreamCheck HaloWaste Container A: Halogenated Organics (NO Strong Bases) StreamCheck->HaloWaste Liquid/Solution SolidWaste Container B: Solid Hazardous Waste (Double Bagged) StreamCheck->SolidWaste Contaminated Solids (Gloves/Wipes) Incineration High-Temp Incineration HaloWaste->Incineration SolidWaste->Incineration

Caption: Waste segregation strategy ensuring halogenated compounds are isolated from basic waste streams.

Disposal Specifications:

  • Labeling: Must be labeled "Halogenated Organic Waste - Toxic."[1]

  • Incompatibilities: Do NOT mix with strong alkaline waste (e.g., NaOH solutions). The hydrolysis of the chloromethyl group is exothermic and generates HCl, which can pressurize waste containers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122456, Quinazolinone Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Alkylating Agents. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloromethyl-7-methoxy-1H-quinazolin-4-one
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2-Chloromethyl-7-methoxy-1H-quinazolin-4-one
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